Tarlox-TKI
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN6O/c1-27(2)7-3-4-18(28)26-17-9-13-16(10-22-17)23-11-24-19(13)25-12-5-6-15(21)14(20)8-12/h3-6,8-11H,7H2,1-2H3,(H,22,26,28)(H,23,24,25)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACGOWRJDBXSG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135696-72-7 | |
| Record name | TH-4000E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ8D2M76WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tarloxotinib (Tarlox-TKI): A Hypoxia-Activated Pan-HER Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tarloxotinib (Tarlox-TKI) is an innovative, clinical-stage oncology agent engineered to address the challenge of tumor hypoxia, a common feature of the tumor microenvironment associated with aggressive disease and resistance to therapy.[1][2][3][4] Tarloxotinib is a hypoxia-activated prodrug that selectively releases a potent, irreversible pan-HER tyrosine kinase inhibitor, tarloxotinib-effector (tarloxotinib-E), directly within the hypoxic regions of solid tumors.[5] This tumor-selective activation mechanism is designed to concentrate the active drug at the site of disease, thereby maximizing anti-tumor efficacy while minimizing systemic toxicities commonly associated with conventional tyrosine kinase inhibitors (TKIs).[1][5] This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to tarloxotinib.
Core Mechanism of Action: Hypoxia-Activated Tumor Targeting
Tarloxotinib's unique mechanism of action hinges on the biochemical environment of hypoxic tumor cells. The prodrug is designed to be stable and inactive in well-oxygenated, healthy tissues. However, upon entering the low-oxygen environment of a tumor, tarloxotinib undergoes a bioreductive cleavage, releasing its active cytotoxic payload, tarloxotinib-E.[5] This active effector is a potent, covalent pan-HER tyrosine kinase inhibitor that targets key drivers of cancer cell proliferation and survival.[5]
Recent preclinical evidence has unveiled a dual mechanism of action for tarloxotinib, demonstrating that in addition to its direct anti-tumor effects, it also possesses immunostimulatory properties.[1][3] This is achieved through the activation of Toll-like receptor 9 (TLR9) signaling in the tumor microenvironment, leading to enhanced anti-tumor immune responses.[1][3]
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated the potent and hypoxia-selective anti-proliferative activity of tarloxotinib. In the murine bladder cancer cell line MB49, tarloxotinib exhibited a 46-fold greater potency under anoxic conditions compared to aerobic conditions.[1] In contrast, the active effector, tarloxotinib-E, showed potent activity regardless of oxygen levels, confirming the hypoxia-dependent activation of the prodrug.[1]
| Cell Line | Condition | IC50 (µM) | Reference |
| MB49 | Aerobic (Oxic) | 0.62 ± 0.25 | [1] |
| MB49 | Anoxic | 0.013 ± 0.006 | [1] |
| MB49 | Aerobic (Oxic) - Tarloxotinib-E | 0.0017 - 0.0021 | [3] |
| MB49 | Anoxic - Tarloxotinib-E | 0.0017 - 0.0021 | [3] |
In Vivo Efficacy
In vivo studies using xenograft models of various cancers, including those with EGFR exon 20 insertion mutations, ERBB2 (HER2) mutations and amplification, and NRG1 fusions, have shown significant tumor growth inhibition or regression upon treatment with tarloxotinib.[5] Pharmacokinetic analyses from these models confirmed markedly higher concentrations of the active tarloxotinib-E in tumor tissue compared to plasma or skin, highlighting the tumor-targeting nature of the prodrug.[5] Furthermore, in syngeneic tumor models, tarloxotinib treatment was associated with a reduction in tumor hypoxia and an increase in CD8+ T cell infiltration, supporting its dual mechanism of action.[1][3]
Clinical Data
Tarloxotinib has been evaluated in several Phase 2 clinical trials for various solid tumors.
RAIN-701 Study (NCT03805841)
This open-label Phase 2 study evaluated the efficacy of tarloxotinib in patients with non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion or HER2-activating mutations.[6][7] The trial was designed to assess the objective response rate to weekly intravenous administration of tarloxotinib.[6]
Study in Squamous Cell Carcinoma of the Head and Neck or Skin
A Phase 2 multi-center study investigated tarloxotinib in patients with recurrent or metastatic cutaneous or head and neck squamous cell carcinoma.[8] While the treatment was well-tolerated, the objective response rate was 3%, with one patient with cutaneous squamous cell carcinoma achieving a partial response.[8] The median progression-free survival was 2.0 months, and the median overall survival was 5.7 months.[8]
| Indication | Clinical Trial | Key Outcomes | Reference |
| NSCLC with EGFR exon 20 or HER2 mutations | RAIN-701 (NCT03805841) | Designed to evaluate objective response rate. | [6][7] |
| Recurrent/Metastatic HNSCC or CSCC | Phase 2 | ORR: 3%, PFS: 2.0 months, OS: 5.7 months. | [8] |
| EGFR-Mutant, T790M-Negative NSCLC | Phase 2 (NCT02454842) | Evaluating safety and efficacy after progression on an EGFR TKI. | [9] |
Signaling Pathways
Tarloxotinib-E, the active metabolite of tarloxotinib, is a pan-HER inhibitor, meaning it blocks the signaling of multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER3.[5] By covalently binding to these receptors, it inhibits their phosphorylation and activation, thereby blocking downstream signaling cascades critical for cancer cell growth and survival, such as the PI3K/AKT and MAPK pathways.[5][10][11]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines, including those with known HER family mutations (e.g., patient-derived cell lines with EGFR exon 20 insertion mutations, ERBB2 mutations).[5]
-
Culture Conditions: Cells are cultured in appropriate media and under standard conditions (37°C, 5% CO2). For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2) for a specified duration before and during drug treatment.[12]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of tarloxotinib or tarloxotinib-E for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for patient-derived xenograft (PDX) models.[5]
-
Tumor Implantation: Tumor fragments or cultured cancer cells are subcutaneously implanted into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Tarloxotinib is typically administered intravenously on a weekly schedule.[6]
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoints are tumor growth inhibition and tumor regression.[5]
-
Pharmacokinetic Analysis: At specified time points after drug administration, blood, tumor, and other tissues are collected to measure the concentrations of tarloxotinib and tarloxotinib-E using methods like liquid chromatography-mass spectrometry (LC-MS).[5]
Conclusion
Tarloxotinib represents a novel and promising approach to cancer therapy by exploiting the hypoxic tumor microenvironment for targeted drug delivery. Its dual mechanism of action, combining direct pan-HER inhibition with immune stimulation, offers the potential for improved efficacy and a favorable safety profile. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of tarloxotinib in various cancer types with HER family alterations and high levels of hypoxia.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Role of the hypoxic microenvironment in the antitumor activity of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A phase II study of tarloxotinib (a hypoxia activated prodrug of a pan-erb tyrosine kinase inhibitor) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck or skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 study of tarloxotinib bromide (TRLX) in patients (pts) with EGFR‑Mutant, T790M-Negative NSCLC progressing on an EGFR TKI. - ASCO [asco.org]
- 10. mdpi.com [mdpi.com]
- 11. Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia modulates the activity of a series of clinically approved tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tarlox-TKI: A Technical Overview of its Pan-ErbB Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pan-ErbB inhibitory profile of Tarlox-TKI (Tarloxotinib-effector), the active metabolite of the hypoxia-activated prodrug Tarloxotinib. Tarloxotinib is designed for tumor-selective delivery, releasing the potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) Tarloxotinib-E within the hypoxic microenvironment of solid tumors.[1][2] This mechanism aims to minimize systemic toxicities associated with the inhibition of wild-type EGFR.[1][2] This document details the quantitative inhibitory data, experimental methodologies, and the core signaling pathways affected by this compound.
Quantitative Inhibitory Profile
Tarloxotinib-E has demonstrated potent inhibitory activity against the ErbB family of receptor tyrosine kinases, including EGFR (HER1), HER2, HER3, and HER4.[1] Its efficacy has been evaluated in various cancer cell lines harboring different ErbB mutations.
Table 1: In Vitro Cell Proliferation Inhibition (IC50) of Tarloxotinib-E
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tarloxotinib-E in different cancer cell lines. These values were determined using an MTS assay after 72 hours of treatment.[1]
| Cell Line | Oncogenic Driver | Tarloxotinib-E IC50 (nmol/L) |
| CUTO14 | EGFR exon 20 insertion | 10 |
| CUTO17 | EGFR exon 20 insertion | 8 |
| CUTO18 | EGFR exon 20 insertion | 12 |
| H1781 | HER2 exon 20 insertion | 5 |
| H2170 | HER2 amplification | 7 |
| Calu-3 | HER2 amplification | 9 |
| MDA-MB-175VIII | DOC4-NRG1 fusion | 6 |
| H661 | HER4 overexpression | 15 |
Data sourced from Estrada-Bernal et al., Clin Cancer Res, 2021.[1]
In vitro kinase profiling has also confirmed that Tarloxotinib-E is a potent inhibitor of HER4.[1] Furthermore, studies have shown that the IC50 for the prodrug Tarloxotinib is significantly higher (≥72.1 times) than for its active form, Tarloxotinib-E, highlighting the hypoxia-activated nature and the wide therapeutic window of this prodrug strategy.[3]
ErbB Signaling Pathway and this compound Mechanism of Action
The ErbB family of receptors plays a crucial role in cell proliferation, survival, and differentiation. Ligand binding leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, which in turn activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Tarloxotinib-E acts as an irreversible pan-ErbB inhibitor by covalently binding to the kinase domain of EGFR, HER2, and HER4, thereby blocking their activation and subsequent downstream signaling. This inhibition has also been shown to be effective against HER2/HER3 heterodimers.[1]
Caption: ErbB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's pan-ErbB inhibitory profile are provided below.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of Tarloxotinib-E on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of Tarloxotinib-E or control compounds.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., Prism Software, GraphPad) by plotting the absorbance against the log of the drug concentration.[1]
Caption: Workflow for the cell proliferation (MTS) assay.
Western Blot Analysis of ErbB Pathway Phosphorylation
This method is used to determine the effect of Tarloxotinib-E on the phosphorylation status of ErbB family members and downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat cancer cells with the indicated doses of Tarloxotinib-E or control compounds for 2 hours.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, HER2, HER3, HER4, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Caption: Workflow for Western blot analysis of protein phosphorylation.
Apoptosis Assay (Caspase 3/7 Activation)
This assay quantifies the induction of apoptosis by Tarloxotinib-E.
Methodology:
-
Cell Seeding: Seed cells at a density of 2 x 10³ cells per well in a 96-well plate.
-
Drug Treatment: The following day, treat the cells with 1 µmol/L of Tarloxotinib-E or control TKIs.
-
Apoptosis Reagent: Add a caspase 3/7 green apoptosis assay reagent to the cells.
-
Real-time Imaging: Measure caspase 3/7 activation in real-time using an IncuCyte Live-cell Analysis System.
-
Data Analysis: Quantify the fluorescent signal over time (e.g., at 12 and 24 hours) to determine the level of apoptosis.[1]
Conclusion
This compound (Tarloxotinib-E) is a potent, irreversible pan-ErbB inhibitor with a unique hypoxia-activated delivery mechanism. The quantitative data and experimental findings summarized in this guide demonstrate its broad activity against various oncogenic drivers within the ErbB family. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound. The tumor-selective activation of Tarloxotinib to Tarloxotinib-E represents a promising strategy to enhance the therapeutic index of pan-ErbB inhibition in oncology.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tarlox-TKI: A Deep Dive into the Hypoxia-Activated Pan-ErbB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarlox-TKI, the active metabolite of the prodrug tarloxotinib, is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical and clinical activity against a range of cancers driven by the ErbB family of receptor tyrosine kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with this compound.
Tarloxotinib was developed to overcome the dose-limiting toxicities associated with systemic inhibition of wild-type epidermal growth factor receptor (EGFR) by conventional TKIs. Its innovative hypoxia-activated prodrug strategy allows for the targeted release of the potent TKI, this compound, within the hypoxic microenvironment characteristic of many solid tumors. This tumor-selective activation leads to a higher concentration of the active drug at the tumor site, thereby enhancing its therapeutic index.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical name (2E)-N-{4-[(3-bromo-4-chlorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl}-4-(dimethylamino)but-2-enamide. Its structure is characterized by a pyrido[3,4-d]pyrimidine core, which is crucial for its interaction with the ATP-binding pocket of the ErbB kinases.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈BrClN₆O | [1][2] |
| Molecular Weight | 461.74 g/mol | [1] |
| CAS Number | 2135696-72-7 | [1] |
| Appearance | Solid Powder | [1] |
| Solubility | DMSO: 100 mg/mL (216.57 mM) | [1] |
| Purity | ≥98% | [1] |
| InChIKey | QBACGOWRJDBXSG-ONEGZZNKSA-N | [1] |
| SMILES | CN(C)C/C=C/C(=O)NC1=CC2=C(NC3=CC(Br)=C(Cl)C=C3)N=CN=C2C=N1 | [1] |
Mechanism of Action
Tarloxotinib is a hypoxia-activated prodrug that releases its active metabolite, this compound, under low oxygen conditions. This process is initiated by the reduction of a 4-nitroimidazole trigger appended to the prodrug, which is more stable in normoxic tissues. In the hypoxic environment of tumors, the trigger fragments, releasing the potent, irreversible pan-ErbB TKI.
This compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their kinase activity. This blockade prevents the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, primarily the PI3K/AKT and MAPK/ERK pathways.
References
An In-depth Technical Guide to the Binding Affinity of Tarlox-TKI for EGFR, HER2, and HER4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Tarlox-TKI, the active metabolite of the hypoxia-activated prodrug Tarloxotinib, for the ErbB family of receptor tyrosine kinases: EGFR (HER1), HER2, and HER4. This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant cellular signaling pathways and experimental workflows.
Executive Summary
Tarloxotinib is a novel hypoxia-activated prodrug designed for targeted cancer therapy. In the low-oxygen environment characteristic of solid tumors, Tarloxotinib is converted to its active form, this compound (Tarloxotinib-Effector or tarloxotinib-E), a potent and irreversible pan-ErbB inhibitor. This compound demonstrates high affinity for EGFR, HER2, and HER4, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. This targeted activation mechanism aims to concentrate the therapeutic effect within the tumor microenvironment, thereby minimizing systemic toxicity associated with broad-spectrum kinase inhibitors.
Data Presentation: Binding Affinity of this compound
The inhibitory activity of this compound against the kinase domains of EGFR, HER2, and HER4 has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and consistent inhibition across these key members of the ErbB family.
| Target Kinase | IC50 (nM) |
| EGFR | <0.38 |
| HER2 | <0.38 |
| HER4 | <0.38 |
Table 1: Biochemical IC50 values of this compound for ErbB family kinases. Data sourced from Estrada-Bernal et al., 2021.[1]
Experimental Protocols
The determination of this compound's binding affinity and cellular effects involves a series of specialized in vitro assays. The following sections provide detailed methodologies for these key experiments.
Biochemical Kinase Assay (Radiometric)
This protocol outlines the methodology used to determine the IC50 values of this compound against purified EGFR, HER2, and HER4 kinases.[1]
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of ErbB family kinases.
Materials:
-
Purified recombinant human EGFR, HER2, and HER4 kinase domains.
-
This compound (in a suitable solvent, e.g., DMSO).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase-specific substrate (e.g., a synthetic peptide or protein).
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Filter plates (e.g., phosphocellulose).
-
Scintillation counter.
-
GraphPad Prism or similar software for data analysis.
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of this compound, typically with a 4-fold dilution factor, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: Terminate the reaction and spot the reaction mixture onto the filter plates. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression in software like GraphPad Prism.
Cell-Based Proliferation Assay (MTS Assay)
This protocol describes the method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines with known EGFR, HER2, or HER4 expression/mutations.
-
Complete cell culture medium.
-
This compound.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the inhibition of EGFR, HER2, and HER4 phosphorylation and their downstream signaling pathways in response to this compound treatment.
Objective: To visualize and quantify the levels of phosphorylated and total EGFR, HER2, HER4, and downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for phosphorylated and total EGFR, HER2, HER4, Akt, and ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways downstream of EGFR, HER2, and HER4 that are inhibited by this compound.
Caption: EGFR, HER2, and HER4 Signaling Pathways Inhibited by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described in this guide.
Caption: Workflow for the Biochemical Radiometric Kinase Assay.
Caption: Workflow for Cell-Based Proliferation and Western Blot Assays.
References
An In-depth Technical Guide to the Irreversible Covalent Inhibition Mechanism of Tarloxotinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tarloxotinib is a novel, hypoxia-activated prodrug designed to selectively deliver a potent, irreversible pan-HER family tyrosine kinase inhibitor to the tumor microenvironment.[1][2][3] This dual-targeting strategy—exploiting both the unique hypoxic conditions of solid tumors and the oncogenic signaling of the HER/ErbB family of receptors—aims to maximize therapeutic efficacy while minimizing systemic toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[1][2] This technical guide provides a comprehensive overview of the core mechanism of Tarloxotinib, from its activation to its irreversible covalent inhibition of key cancer-driving kinases. It includes a summary of preclinical quantitative data, detailed experimental methodologies, and visualizations of the critical biological pathways and experimental workflows.
Core Mechanism: From Hypoxia-Activated Prodrug to Irreversible Inhibitor
Tarloxotinib's mechanism of action is a sophisticated, multi-stage process designed for tumor-specific drug release and target engagement.[3][4]
Hypoxia-Activated Prodrug (HAP) Strategy
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[5][6] This physiological state is a hallmark of the tumor microenvironment and a key driver of therapeutic resistance.[5][7] Hypoxia-activated prodrugs (HAPs) are designed to remain inert in well-oxygenated, healthy tissues and undergo selective enzymatic reduction in hypoxic zones to release a cytotoxic agent.[7][8][9]
Tarloxotinib (the prodrug) features a 2-nitroimidazole "trigger" moiety.[1][9] Under normoxic conditions, this trigger is stable. However, in the reductive environment of hypoxic cells, the nitro group undergoes a one-electron reduction, leading to a cascade of fragmentation that liberates the active drug, Tarloxotinib-Effector (Tarloxotinib-E) .[1][9] This ensures that high concentrations of the active TKI are localized within the tumor, sparing normal tissues and thereby widening the therapeutic window.[1][2][10]
Target: The HER/ErbB Family of Receptor Tyrosine Kinases
Once activated, Tarloxotinib-E functions as a potent, pan-HER (or pan-ErbB) tyrosine kinase inhibitor.[2][11][12] The HER family, which includes EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are key regulators of cell growth, proliferation, and survival.[13][14] Dysregulation of this signaling network through mutations, amplifications, or fusions is a common driver of various cancers.[1][13]
Tarloxotinib-E has demonstrated broad activity against wild-type EGFR and HER2, as well as clinically relevant oncogenic alterations such as EGFR exon 20 insertions, HER2-activating mutations, and NRG1 fusions, which are often refractory to other therapies.[1][2][10][11] By inhibiting these receptors, Tarloxotinib-E blocks downstream signaling through critical pathways like PI3K/AKT and RAS/RAF/MAPK, ultimately leading to apoptosis and the inhibition of tumor cell proliferation.[1][15][16]
Irreversible Covalent Inhibition
Tarloxotinib-E belongs to the class of second- and third-generation TKIs that irreversibly inactivate their targets.[13][17] The mechanism involves a two-step process:
-
Reversible Binding: The inhibitor first binds non-covalently to the ATP-binding pocket of the kinase domain through hydrogen bonds and hydrophobic interactions.[14][18] This initial, reversible step is crucial for orienting the inhibitor correctly.[19][20]
-
Covalent Bond Formation: Tarloxotinib-E contains an electrophilic "warhead" (a Michael acceptor) that, once positioned, is attacked by a nucleophilic cysteine residue within the ATP-binding site.[14][17] In EGFR, this is Cysteine 797 (Cys797), and in HER2, it is the homologous Cysteine 805 (Cys805).[14][21] This reaction forms a stable, irreversible covalent bond, permanently locking the inhibitor in place and preventing ATP from binding, thus shutting down kinase activity.[14]
This covalent mechanism provides a durable and potent inhibition that can overcome resistance mechanisms associated with first-generation, reversible inhibitors.[13][22]
Quantitative Efficacy Data
Preclinical studies have provided quantitative data supporting the potency and selectivity of Tarloxotinib's mechanism.
Table 1: Comparative In Vitro Potency of Tarloxotinib (Prodrug) vs. Tarloxotinib-E (Active Drug) This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the potent activity of the released effector molecule (Tarloxotinib-E) and the relative inactivity of the prodrug against various cell lines.
| Cell Line | Target Oncogene | Tarloxotinib-E IC₅₀ (nM) | Tarloxotinib (Prodrug) IC₅₀ (nM) | Fold Difference (Selectivity) | Reference |
| H1781 | HER2 exon 20 insertion | < 5 | > 1000 | > 200x | [23] |
| Ba/F3 | WT HER2 | 26.1 | > 10,000 | > 383x | [21] |
| Ba/F3 | HER2 A775insYVMA | 1.1 | 1,291 | ~1173x | [21] |
| Ba/F3 | HER2 G776delinsVC | 1.8 | 1,185 | ~658x | [21] |
| Ba/F3 | EGFR A763insFQEA | 2.0 | > 10,000 | > 5000x | [10] |
| Ba/F3 | EGFR V769insASV | 1.3 | > 10,000 | > 7692x | [10] |
Table 2: In Vivo Antitumor Activity of Tarloxotinib in Xenograft Models This table highlights the in vivo efficacy of Tarloxotinib in various patient-derived (PDX) and cell line-derived (CDX) xenograft models.
| Tumor Model | Oncogenic Driver | Dosing Regimen | Outcome | Reference |
| OV-10-0050 PDX | CLU-NRG1 fusion | 48 mg/kg, weekly, IP | Tumor regression | [1] |
| NRG1 Ovarian Cancer PDX | NRG1 fusion | 48 mg/kg | 100% reduction in tumor size vs. 150% increase in control | [15][24] |
| CUTO14 CDX | EGFR ex20ins | 48 mg/kg, weekly, IP | Tumor growth inhibition | [1] |
| H1781 CDX | HER2 ex20ins | 48 mg/kg, weekly, IP | Tumor growth inhibition | [1] |
| FaDu CDX (SCCHN) | WT EGFR | Clinically relevant dose | Superior efficacy and response rate (100%) compared to cetuximab | [16] |
Table 3: Pharmacokinetic Profile of Tarloxotinib-E Pharmacokinetic analyses confirm the tumor-selective accumulation of the active drug.
| Tissue Compartment | Finding | Implication | Reference |
| Tumor vs. Plasma/Skin | Markedly higher levels of Tarloxotinib-E in tumor tissue | Confirms tumor-selective conversion of the prodrug, creating a therapeutic window | [1][2][3] |
| PC9 Tumors (Air vs. O₂) | Hyperbaric oxygen suppressed TKI release by >80% | Directly validates the oxygen-dependent activation mechanism in vivo | [25] |
Key Experimental Methodologies
The characterization of Tarloxotinib's mechanism relies on a suite of established and specialized assays.
In Vitro Cell Proliferation Assay
-
Objective: To determine the cytotoxic potency (IC₅₀) of Tarloxotinib and Tarloxotinib-E.
-
Protocol:
-
Cell Seeding: Cancer cell lines harboring specific EGFR/HER2 alterations are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Tarloxotinib or Tarloxotinib-E for a defined period, typically 72 hours.[1]
-
Viability Assessment: Cell viability is measured using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar colorimetric assay.[1]
-
Data Analysis: Absorbance is read on a plate reader. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression.[10][23]
-
Western Blot Analysis for Phospho-Kinase Inhibition
-
Objective: To confirm target engagement and inhibition of downstream signaling pathways.
-
Protocol:
-
Cell Treatment & Lysis: Cells are treated with the inhibitor for a short duration (e.g., 2-4 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-MAPK, MAPK).[1][16]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Murine Xenograft Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of Tarloxotinib in a living organism.
-
Protocol:
-
Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (CDX) or implanted with patient-derived tumor fragments (PDX).[1][26]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment (Tarloxotinib) and control (vehicle) groups. The drug is administered via a clinically relevant route and schedule (e.g., 48 mg/kg, intraperitoneally, once weekly).[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacokinetic and pharmacodynamic (e.g., Western blot, IHC) analysis.[16]
-
Analysis of Hypoxia-Dependent Activation
-
Objective: To visualize and confirm that the prodrug is activated specifically in hypoxic tumor regions.
-
Protocol (Pimonidazole Adduct Detection):
-
Pimonidazole Administration: Tumor-bearing mice are injected with pimonidazole, a 2-nitroimidazole compound that forms covalent adducts with thiol-containing proteins only in hypoxic cells (<10 mm Hg pO₂).[1]
-
Tissue Collection and Processing: After a set time, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunofluorescence/Immunohistochemistry: Tissue sections are stained with an antibody that specifically recognizes pimonidazole adducts.[1]
-
Imaging: Sections are analyzed by fluorescence microscopy to visualize the hypoxic regions of the tumor, which can then be correlated with markers of drug activity.[1]
-
Conclusion
Tarloxotinib represents a highly rational approach to cancer therapy, integrating the principles of targeted therapy and prodrug design. Its core mechanism relies on the selective activation of an inert prodrug within the hypoxic tumor microenvironment, releasing a potent pan-HER inhibitor, Tarloxotinib-E.[3] This active agent then forms an irreversible covalent bond with EGFR and HER2 kinases, providing sustained inhibition of key oncogenic signaling pathways.[1][14][21] Preclinical data robustly support this mechanism, demonstrating a wide therapeutic window, tumor-selective drug accumulation, and potent anti-tumor activity in models of cancers that are often difficult to treat.[1][2][23] These findings validate the novel mechanism of Tarloxotinib and provide a strong rationale for its continued clinical development in patients with HER-family driven malignancies.[3]
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 7. Hypoxia-activated prodrugs in cancer therapy: progress to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of hypoxia-activated prodrugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]
- 10. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
- 13. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Press Release: Rain Therapeutics Presents Preclinical Activity of Tarloxotinib in NRG1 Fusion Cancers at the Annual American Association for Cancer Research (AACR) Meeting [rainoncology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Superiority of a novel EGFR targeted covalent inhibitor over its reversible counterpart in overcoming drug resistance - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 24. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Development of biomarkers to guide the clinical development of tarloxotinib bromide, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
The Hypoxia-Activated Pan-HER Inhibitor: A Technical Deep Dive into the Discovery and Development of Tarloxotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is an innovative, hypoxia-activated prodrug designed to selectively deliver a potent pan-HER (EGFR, HER2, HER3, HER4) tyrosine kinase inhibitor to the tumor microenvironment. This targeted approach aims to overcome the dose-limiting toxicities associated with systemic pan-HER inhibition while maximizing anti-tumor efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Tarloxotinib, intended for professionals in the field of oncology drug development.
Discovery and Rationale
Tarloxotinib was developed to address the challenge of on-target, off-tumor toxicities that frequently limit the therapeutic window of potent tyrosine kinase inhibitors (TKIs). The rationale behind its design is to exploit the hypoxic conditions prevalent in many solid tumors. Tarloxotinib is an inactive prodrug that undergoes bioreduction in hypoxic environments, releasing its active metabolite, Tarloxotinib-E, a covalent, irreversible pan-HER inhibitor. This selective activation within the tumor is intended to achieve high local concentrations of the active drug while minimizing systemic exposure and associated side effects. The development was spearheaded by researchers at the University of Auckland and further advanced by companies including Threshold Pharmaceuticals and Rain Therapeutics.[1][2]
Mechanism of Action
Tarloxotinib's mechanism of action is a two-step process. First, the inactive prodrug, Tarloxotinib, selectively accumulates in hypoxic tumor tissues. Second, under low oxygen conditions, the 2-nitroimidazole trigger on the Tarloxotinib molecule is reduced, leading to the release of the active effector molecule, Tarloxotinib-E.[3][4][5] Tarloxotinib-E then covalently binds to and inhibits the kinase activity of all members of the HER family of receptor tyrosine kinases: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][6]
Preclinical Development
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the potency and selectivity of Tarloxotinib-E and to confirm the hypoxia-dependent activation of the prodrug.
Cell Proliferation Assays (MTS/MTT): The anti-proliferative activity of Tarloxotinib-E was assessed across a panel of cancer cell lines with various HER family alterations, including EGFR exon 20 insertion mutations, HER2 mutations, and NRG1 fusions.[3][4]
-
Experimental Protocol:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of Tarloxotinib or Tarloxotinib-E for 72 hours under normoxic or hypoxic conditions.
-
Cell viability was assessed using MTS or MTT reagents according to the manufacturer's instructions. Absorbance was measured using a plate reader.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated using non-linear regression analysis.
-
Table 1: In Vitro Anti-proliferative Activity of Tarloxotinib-E
| Cell Line | Cancer Type | Relevant Mutation | Tarloxotinib-E IC50 (nM) |
| CUTO14 | NSCLC | EGFR exon 20 ins | ~10-100 |
| CUTO17 | NSCLC | EGFR exon 20 ins | ~10-100 |
| CUTO18 | NSCLC | EGFR exon 20 ins | ~10-100 |
| H1781 | NSCLC | HER2 exon 20 ins | <5 |
| Calu-3 | NSCLC | HER2 amplification | <5 |
| MDA-MB-175VIII | Breast Cancer | DOC4-NRG1 fusion | ~5-10 |
Data compiled from multiple preclinical studies. Actual values may vary between experiments.[3]
Western Blot Analysis: The effect of Tarloxotinib-E on HER family receptor phosphorylation and downstream signaling pathways was evaluated by Western blotting.
-
Experimental Protocol:
-
Cancer cells were treated with varying concentrations of Tarloxotinib-E for a specified time.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against phosphorylated and total EGFR, HER2, HER3, AKT, and ERK.
-
After washing, membranes were incubated with corresponding secondary antibodies.
-
Protein bands were visualized using an imaging system.
-
The results consistently demonstrated that Tarloxotinib-E potently inhibited the phosphorylation of EGFR, HER2, and HER3, as well as downstream effectors like AKT and ERK, in a dose-dependent manner.[3]
In Vivo Studies
The anti-tumor efficacy and pharmacokinetic profile of Tarloxotinib were evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Xenograft Tumor Growth Inhibition Studies:
-
Experimental Protocol:
-
Human cancer cells were subcutaneously implanted into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Tarloxotinib was administered intravenously or intraperitoneally at specified doses and schedules (e.g., 48 mg/kg, once weekly).
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for further analysis.
-
Tarloxotinib demonstrated significant tumor growth inhibition and, in some cases, tumor regression in models harboring EGFR exon 20 insertion mutations, HER2 alterations, and NRG1 fusions.[3][6]
Table 2: In Vivo Efficacy of Tarloxotinib in Xenograft Models
| Model | Cancer Type | Relevant Alteration | Dosing | Outcome |
| CUTO14 | NSCLC | EGFR exon 20 ins | 48 mg/kg IP, weekly | Tumor growth inhibition |
| H1781 | NSCLC | HER2 exon 20 ins | 48 mg/kg IP, weekly | Tumor growth inhibition |
| OV-10-0050 | Ovarian Cancer | CLU-NRG1 fusion | 48 mg/kg IP, weekly | Near complete tumor regression |
Data compiled from preclinical studies.[3][6]
Pharmacokinetic Studies: Pharmacokinetic analyses confirmed the preferential accumulation of the active metabolite, Tarloxotinib-E, in tumor tissue compared to plasma and skin, supporting the hypoxia-activated targeting mechanism.[3][4]
Clinical Development
Tarloxotinib has been evaluated in several Phase I and Phase II clinical trials to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring specific HER family alterations.
Phase I Studies: Early-phase trials established the maximum tolerated dose (MTD) of Tarloxotinib at 150 mg/m² administered intravenously once weekly.[3]
Phase II Studies (e.g., NCT03805841, RAIN-701): These studies focused on patients with non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion or HER2-activating mutations, and other solid tumors with NRG1/ERBB gene fusions.[3][7][8]
-
Study Design: Open-label, single-arm, multicenter trials.
-
Patient Population: Patients with advanced or metastatic solid tumors who had progressed on prior therapies.
-
Treatment: Tarloxotinib administered at the MTD.
-
Primary Endpoint: Objective Response Rate (ORR).
Table 3: Summary of Key Clinical Trial Results (NCT03805841)
| Cohort | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| A | NSCLC with EGFR exon 20 insertion | 0% | 55% (stable disease) |
| B | NSCLC with HER2-activating mutation | 22% (partial response) | 66% |
Data as reported from the RAIN-701 trial. DCR includes partial responses and stable disease.[9]
The safety profile of Tarloxotinib was generally manageable, with the most common treatment-emergent adverse events being prolonged QTc, rash, nausea, and diarrhea, mostly of grade 1 or 2.[9]
Mechanisms of Resistance
Preclinical studies have also investigated potential mechanisms of acquired resistance to Tarloxotinib-E. In vitro models have identified a secondary C805S mutation in HER2 as a possible resistance mechanism.[3][5] This mutation is analogous to the C797S mutation in EGFR, which confers resistance to other irreversible TKIs. Additionally, overexpression of HER3 has been implicated as another potential resistance mechanism.[5]
Conclusion
Tarloxotinib represents a novel and rational approach to cancer therapy by leveraging tumor hypoxia to achieve targeted delivery of a potent pan-HER inhibitor. Preclinical studies have demonstrated its intended mechanism of action, with preferential activation and accumulation of the active drug in tumors, leading to significant anti-tumor activity in models with various HER family alterations. Clinical trials have shown a manageable safety profile and encouraging signs of efficacy, particularly in patients with HER2-mutant NSCLC. Further research is warranted to optimize patient selection, explore combination strategies, and overcome potential resistance mechanisms. The development of Tarloxotinib highlights the potential of hypoxia-activated prodrugs as a promising strategy to improve the therapeutic index of targeted cancer therapies.
References
- 1. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]
- 2. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Press Release: Rain Therapeutics Presents Preclinical Data on Lead Candidate Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting [rainoncology.com]
- 6. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial: NCT03805841 - My Cancer Genome [mycancergenome.org]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tarloxotinib (Tarlox-TKI)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tarloxotinib (Tarlox-TKI) is a novel, hypoxia-activated prodrug designed for targeted delivery of a potent pan-ErbB tyrosine kinase inhibitor to the tumor microenvironment. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tarloxotinib, summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in oncology and targeted therapies. This document details the mechanism of action, preclinical efficacy, and clinical trial data, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Introduction to Tarloxotinib
Tarloxotinib is a proprietary hypoxia-activated prodrug that remains largely inert in well-oxygenated, healthy tissues.[1] Upon reaching the hypoxic microenvironment characteristic of many solid tumors, it undergoes a one-electron reduction, leading to the release of its active metabolite, tarloxotinib-effector (tarloxotinib-E).[2] This active moiety is a potent, irreversible pan-ErbB tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[3][4] This targeted activation mechanism is designed to concentrate the therapeutic agent within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities commonly associated with non-targeted tyrosine kinase inhibitors (TKIs).[1]
Clinical development of tarloxotinib has focused on treating non-small cell lung cancer (NSCLC) and other solid tumors with specific genetic alterations, such as EGFR exon 20 insertion mutations and HER2-activating mutations, which are often resistant to standard TKI therapies.[1][4]
Pharmacodynamics: Mechanism of Action and Preclinical Efficacy
The pharmacodynamic activity of tarloxotinib is intrinsically linked to its hypoxia-activated mechanism.
Signaling Pathway Inhibition
Upon release in hypoxic tumor cells, tarloxotinib-E covalently binds to and irreversibly inhibits the kinase activity of EGFR, HER2, and HER4. This blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, including the PI3K/AKT and MAPK/ERK pathways.[4]
In Vitro Efficacy
The cytotoxic activity of tarloxotinib-E has been evaluated in various cancer cell lines, demonstrating potent inhibition of proliferation, particularly in those with EGFR and HER2 mutations.
| Cell Line | Cancer Type | Mutation | Tarloxotinib-E IC50 (nM) | Afatinib IC50 (nM) |
| CUTO14 | NSCLC | EGFR exon 20 (p.A767_V769dupASV) | 208 | 203 |
| CUTO17 | NSCLC | EGFR exon 20 (p.N771_H773dupNPH) | 33 | 89 |
| CUTO18 | NSCLC | EGFR exon 20 (p.S768_770dupSVD) | 345 | 709 |
| Ba/F3 | - | HER2 exon 20 | <5 | - |
| H1781 | NSCLC | HER2 exon 20 | <5 | - |
| Table 1: In Vitro IC50 Values of Tarloxotinib-E and Afatinib in NSCLC Cell Lines. |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated significant anti-tumor activity of tarloxotinib.
| Xenograft Model | Cancer Type | Mutation | Treatment | Dosing | Tumor Growth Inhibition |
| CUTO14 | NSCLC | EGFR exon 20 | Tarloxotinib | 48 mg/kg, weekly IP | Significant tumor regression |
| CUTO17 | NSCLC | EGFR exon 20 | Tarloxotinib | 48 mg/kg, weekly IP | Significant tumor regression |
| CUTO14 | NSCLC | EGFR exon 20 | Afatinib | - | No significant effect |
| CUTO17 | NSCLC | EGFR exon 20 | Afatinib | - | No significant effect |
| Table 2: In Vivo Efficacy of Tarloxotinib in NSCLC Xenograft Models. |
Pharmacokinetics
The pharmacokinetic profile of tarloxotinib is characterized by its selective conversion to the active form in hypoxic tissues, leading to high tumor concentrations and lower systemic exposure of the active drug.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption and Distribution: Tarloxotinib is administered intravenously. As a prodrug, it is designed to be cell-excluded in normoxic tissues due to a positive charge.[2]
-
Metabolism: The key metabolic step is the hypoxia-dependent one-electron reduction of the 4-nitroimidazole trigger, which releases the active tarloxotinib-E.[2] This conversion is facilitated by reductases such as STEAP4.
-
Excretion: Detailed excretion pathways are not fully elucidated in the provided search results.
Tissue Distribution
Pharmacokinetic analyses in preclinical models have confirmed significantly higher concentrations of the active metabolite, tarloxotinib-E, in tumor tissue compared to plasma and skin.[1][4] While specific quantitative data for Cmax, Tmax, and AUC in different tissues are not available in the search results, the qualitative findings strongly support the tumor-targeting mechanism of tarloxotinib. The prodrug form has a prolonged half-life in tumor tissue.[4]
Clinical Trials
The RAIN-701 study (NCT03805841) is a key Phase 2 clinical trial evaluating the efficacy and safety of tarloxotinib.
-
Study Design: An open-label, single-arm, multicenter study.
-
Patient Population: Patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations or HER2-activating mutations, and other solid tumors with NRG1/ERBB family gene fusions, who have progressed on prior therapies.
-
Dosing Regimen: 150 mg/m² administered as a weekly intravenous infusion.
-
Primary Endpoint: Objective Response Rate (ORR).
-
Key Findings: The trial has demonstrated that tarloxotinib is well-tolerated with manageable side effects.
Experimental Protocols
Cell Proliferation Assay
-
Method: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or the IncuCyte® Live-Cell Analysis System.[4]
-
Procedure (MTS):
-
Cells were seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well.
-
After 24 hours, cells were treated with a dose range of tarloxotinib-E or comparator drugs for 72 hours.
-
MTS reagent was added to each well according to the manufacturer's instructions.
-
Plates were incubated for 1-4 hours at 37°C.
-
Absorbance was measured at 490 nm using a microplate reader.
-
Data was normalized to vehicle-treated controls to determine the percentage of cell viability.
-
-
Procedure (IncuCyte):
-
Cells were seeded in 96-well plates.
-
The plate was placed in the IncuCyte system, which automatically acquires and analyzes images over time to generate growth curves based on cell confluence.
-
Western Blotting
-
Purpose: To assess the inhibition of EGFR, HER2, HER4, and downstream signaling proteins (e.g., AKT, ERK) phosphorylation.
-
General Protocol:
-
Lysate Preparation: Cells were treated with tarloxotinib-E or control for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against total and phosphorylated forms of target proteins overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
Conclusion
Tarloxotinib represents a promising therapeutic strategy that leverages the hypoxic tumor microenvironment for targeted drug delivery. Its active metabolite, tarloxotinib-E, is a potent pan-ErbB inhibitor with significant preclinical activity against cancers harboring EGFR and HER2 mutations that are often resistant to other TKIs. The pharmacokinetic profile demonstrates preferential accumulation of the active drug in tumors, which translates to a favorable safety profile in clinical trials. Further investigation into the detailed quantitative pharmacokinetics and continued clinical evaluation will be crucial in defining the full therapeutic potential of tarloxotinib in oncology.
References
- 1. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Press Release: Rain Therapeutics to Present Data on Tarloxotinib at the American Association for Cancer Research (AACR) Annual Meeting 2019 [rainoncology.com]
- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tarloxotinib-TKI in Overcoming Resistance to Tyrosine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of resistance to tyrosine kinase inhibitors (TKIs) remains a significant challenge in cancer therapy. Tarloxotinib, a hypoxia-activated prodrug, releases its active metabolite, Tarloxotinib-E (Tarlox-TKI), a potent and irreversible pan-ErbB inhibitor, preferentially within the tumor microenvironment. This targeted activation mechanism offers a promising strategy to overcome both primary and acquired TKI resistance. This guide provides an in-depth technical overview of the mechanism of action of this compound, its efficacy in TKI-resistant preclinical models, and the clinical data supporting its role in overcoming resistance. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development in this area.
Introduction to TKI Resistance
Tyrosine kinase inhibitors have revolutionized the treatment of various cancers by targeting specific oncogenic driver mutations. However, their efficacy is often limited by the emergence of drug resistance. Mechanisms of TKI resistance are broadly categorized as:
-
On-target resistance: Alterations in the drug target itself, such as secondary mutations in the kinase domain (e.g., EGFR T790M and C797S) that prevent TKI binding.
-
Off-target resistance: Activation of alternative signaling pathways that bypass the inhibited oncogene, such as the activation of MET or HER3, leading to downstream signaling reactivation.[1][2][3]
Overcoming these resistance mechanisms is a critical goal in oncology drug development.
Tarloxotinib: A Hypoxia-Activated Prodrug Approach
Tarloxotinib is a novel hypoxia-activated prodrug designed to address the limitations of conventional TKIs.[4][5][6][7][8][9]
-
Mechanism of Action: Tarloxotinib is administered in an inactive form. In the hypoxic environment characteristic of solid tumors, the prodrug is reduced by one-electron oxidoreductases, leading to the formation of a nitro radical anion. Subsequent fragmentation releases the active effector molecule, Tarloxotinib-E.[10] This irreversible pan-ErbB TKI potently inhibits EGFR, HER2, and HER4.[5]
-
Therapeutic Rationale: The tumor-selective activation of Tarloxotinib-E is designed to achieve high intratumoral concentrations of the active TKI while minimizing systemic exposure and associated toxicities, thereby widening the therapeutic window.[4][5]
Preclinical Efficacy in TKI-Resistant Models
In Vitro Activity of Tarloxotinib-E
Tarloxotinib-E has demonstrated potent activity against a range of TKI-resistant cancer cell lines, particularly those harboring EGFR and HER2 mutations that are insensitive to standard therapies.
Table 1: In Vitro IC50 Values of Tarloxotinib-E against EGFR-Mutant Cell Lines
| Cell Line / Mutation | Tarloxotinib-E IC50 (nM) | Reference TKI & IC50 (nM) |
| Ba/F3 Del19/C797S | 5.1 | Afatinib: 2.8, Poziotinib: 1.6 |
| Ba/F3 Del19/T790M/C797S | 198 | Poziotinib: >1000, Afatinib: >1000 |
| CUTO14 (EGFR A767_V769dupASV) | 208 | Afatinib: 203 |
| CUTO17 (EGFR N771_773dupNPH) | 33 | Afatinib: 89 |
| CUTO18 (EGFR H773_V774insH) | 345 | Afatinib: 709 |
Data synthesized from multiple preclinical studies.[4][11]
Table 2: In Vitro IC50 Values of Tarloxotinib-E against HER2-Mutant Cell Lines
| Cell Line / Mutation | Tarloxotinib-E IC50 (nM) | Reference TKI & IC50 (nM) |
| Ba/F3 HER2 A775_G776insYVMA | < 5 | Poziotinib: < 5 |
| Ba/F3 HER2 G776delinsVC | < 5 | Poziotinib: < 5 |
| H1781 (HER2 exon 20 insertion) | < 5 | Poziotinib: < 5 |
Data synthesized from preclinical studies.[12][13]
Mechanisms of Acquired Resistance to Tarloxotinib-E
Studies have also investigated mechanisms of acquired resistance to Tarloxotinib-E. In in vitro models, the following alterations have been identified:
-
Secondary HER2 C805S Mutation: In HER2-mutant cell lines, the emergence of a C805S mutation, analogous to the EGFR C797S mutation, confers resistance to Tarloxotinib-E.[12][13]
-
HER3 Overexpression: Increased expression and phosphorylation of HER3 can also mediate acquired resistance to Tarloxotinib-E, likely through the activation of downstream signaling pathways independent of direct HER2 inhibition.[12][13][14]
In Vivo Xenograft Studies
In murine xenograft models of NSCLC with EGFR exon 20 insertions, Tarloxotinib treatment resulted in significant tumor regression, whereas standard TKIs like afatinib did not inhibit tumor growth.[9] This in vivo efficacy highlights the potential of the hypoxia-activated prodrug approach to deliver therapeutic concentrations of the active TKI to the tumor.
Clinical Evaluation of Tarloxotinib
The RAIN-701 (NCT03805841) phase 2 clinical trial evaluated the efficacy and safety of Tarloxotinib in patients with advanced NSCLC harboring EGFR exon 20 insertions or HER2-activating mutations, and other solid tumors with NRG1/ERBB family gene fusions.[4][5][15][16]
Table 3: Efficacy Results from the RAIN-701 Phase 2 Trial
| Patient Cohort | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| EGFR Exon 20 Insertion (A) | 11 | 0% | 55% (Stable Disease) |
| HER2-Activating Mutation (B) | 9 | 22% (Partial Response) | 66% (PR + SD) |
Data presented at ESMO Virtual Congress 2020.[15]
Tarloxotinib was generally well-tolerated, with most treatment-emergent adverse events being grade 1 or 2.[15] The results suggest that Tarloxotinib has meaningful clinical activity in patients with HER2-activating mutations who have progressed on prior therapies.
Signaling Pathway Inhibition by Tarloxotinib-E
Tarloxotinib-E, as a pan-ErbB inhibitor, effectively blocks the phosphorylation of EGFR and HER2, leading to the downregulation of key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[5][10]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the manufacturer's instructions and common laboratory practices.[1][2][17][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tarloxotinib-E.
Materials:
-
Cancer cell lines of interest
-
96-well clear-bottom white plates
-
Complete growth medium
-
Tarloxotinib-E
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Tarloxotinib-E in complete growth medium.
-
Add the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-Protein Analysis
This protocol provides a general framework for assessing the phosphorylation status of ErbB family receptors and downstream signaling proteins.[20][21][22][23][24]
Objective: To determine the effect of Tarloxotinib-E on the phosphorylation of EGFR, HER2, AKT, and ERK.
Materials:
-
Cancer cell lines
-
Tarloxotinib-E
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Tarloxotinib-E for a specified time (e.g., 2-4 hours).
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
Mouse Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of Tarloxotinib in a mouse xenograft model.[3][25][26][27][28]
Objective: To assess the in vivo anti-tumor activity of Tarloxotinib.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Tarloxotinib
-
Vehicle control
-
Calipers
-
Appropriate animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Tarloxotinib (e.g., via intravenous or intraperitoneal injection) and the vehicle control according to the desired dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
Tarloxotinib represents a promising strategy for overcoming TKI resistance in cancers driven by ErbB family oncogenes. Its unique hypoxia-activated mechanism allows for targeted delivery of a potent pan-ErbB inhibitor to the tumor microenvironment, potentially improving efficacy while mitigating systemic toxicities. Preclinical data demonstrate its activity against various TKI-resistant mutations, and clinical data from the RAIN-701 trial provide evidence of its therapeutic potential, particularly in patients with HER2-activating mutations. Further investigation into the mechanisms of acquired resistance to Tarloxotinib-E will be crucial for the development of subsequent therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
The Hypoxia-Activated Pan-ErbB Inhibitor, Tarloxotinib, Demonstrates Potent Activity Against EGFR Exon 20 Insertion Mutations in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations involving in-frame insertions in exon 20 of the Epidermal Growth Factor Receptor (EGFR) gene are a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[1] These mutations, accounting for approximately 10% of all EGFR-mutated NSCLCs, are generally associated with de novo resistance to currently approved EGFR tyrosine kinase inhibitors (TKIs).[1][2] Tarloxotinib, a novel hypoxia-activated prodrug, is designed to release its active metabolite, tarloxotinib-E, a potent and irreversible pan-ErbB TKI, within the hypoxic microenvironment of solid tumors.[1][2] This targeted activation mechanism offers the potential for a wider therapeutic window and enhanced efficacy against these notoriously difficult-to-treat mutations. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the development of tarloxotinib for EGFR exon 20 insertion-mutant NSCLC, including detailed experimental protocols and an analysis of the underlying signaling pathways.
Introduction
The landscape of NSCLC treatment has been revolutionized by the development of EGFR TKIs. However, the success of these agents has been largely confined to patients with common sensitizing mutations, such as exon 19 deletions and the L858R point mutation.[1] In contrast, patients with EGFR exon 20 insertion mutations have a poor prognosis due to the limited efficacy of existing targeted therapies.[1] The structural changes induced by these insertions in the ATP-binding pocket of the EGFR kinase domain lead to steric hindrance, reducing the binding affinity of many TKIs.[3]
Tarloxotinib represents a promising strategy to overcome this challenge. As a prodrug, it remains largely inactive in normoxic tissues, minimizing systemic toxicities associated with pan-ErbB inhibition.[4] Upon reaching the hypoxic core of a tumor, it is enzymatically converted to tarloxotinib-E, which can then effectively and irreversibly inhibit the constitutively active EGFR, as well as other ErbB family members like HER2 and HER4.[4]
Preclinical Efficacy of Tarloxotinib-E
The anti-tumor activity of tarloxotinib-E has been evaluated in preclinical models of EGFR exon 20 insertion-mutant NSCLC. The primary model system utilized has been the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival. Transfection of these cells with various human EGFR exon 20 insertion mutations renders them IL-3 independent, making their proliferation directly dependent on the activity of the mutated EGFR. This provides a clean and robust system for assessing the potency of targeted inhibitors.
Quantitative Data: In Vitro Growth Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values of tarloxotinib-E and other relevant EGFR TKIs against Ba/F3 cells expressing five of the most common EGFR exon 20 insertion mutations.[1][2] The data demonstrates the potent and broad activity of tarloxotinib-E against these mutations.
| EGFR Exon 20 Insertion Mutation | Tarloxotinib-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| A763insFQEA | 0.7 | 0.4 | 1.1 | 14.3 |
| V769insASV | 1.0 | 0.6 | 12.0 | 102.7 |
| D770insSVD | 1.3 | 0.8 | 21.3 | 123.5 |
| H773insNPH | 2.1 | 1.2 | 35.7 | 156.8 |
| H773insH | 18.2 | 10.5 | 112.4 | >1000 |
Data sourced from Nishino et al., Thoracic Cancer, 2021.[2]
Notably, the IC50 of the prodrug, tarloxotinib, was found to be at least 72.1 times higher than that of its active form, tarloxotinib-E, across all tested cell lines, highlighting the hypoxia-dependent activation and the potential for a favorable therapeutic index.[2][5]
Clinical Development: The RAIN-701 Trial
Tarloxotinib has been evaluated in a Phase 2 clinical trial, RAIN-701 (NCT03805841), for patients with advanced NSCLC harboring an EGFR exon 20 insertion or a HER2-activating mutation.[6]
Trial Design and Patient Population
The RAIN-701 study was an open-label, single-arm, multicenter trial.[6] Patients with a confirmed diagnosis of NSCLC with an EGFR exon 20 insertion mutation who had progressed on or after platinum-based chemotherapy were enrolled in Cohort A.[7] The study's primary endpoint was the objective response rate (ORR) as assessed by RECIST v1.1.[8]
Clinical Activity
In the cohort of patients with EGFR exon 20 insertions, tarloxotinib demonstrated a disease control rate of 60% in evaluable patients.[9] Of these patients, 55% achieved stable disease, while 45% experienced disease progression.[9] These findings suggest that tarloxotinib has anti-tumor activity in this patient population.
Mechanism of Action and Signaling Pathways
EGFR exon 20 insertion mutations lead to the constitutive activation of the receptor's tyrosine kinase domain, independent of ligand binding.[3] This results in the continuous downstream signaling through key oncogenic pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and migration.[4]
Tarloxotinib-E, as an irreversible pan-ErbB inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of EGFR, thereby blocking its autophosphorylation and subsequent activation of these downstream signaling cascades.
Caption: EGFR Exon 20 Insertion Signaling and Tarloxotinib-E Inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of tarloxotinib-E.
Ba/F3 Cell Proliferation (Viability) Assay
This assay is used to determine the IC50 values of compounds against Ba/F3 cells expressing specific EGFR mutations.
-
Cell Culture: Ba/F3 cells stably expressing EGFR exon 20 insertion mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 5,000 cells per well in the absence of IL-3.
-
Compound Treatment: A serial dilution of the test compounds (e.g., tarloxotinib-E, poziotinib, afatinib, osimertinib) is added to the wells. A DMSO-only control and a control with a potent, broad-spectrum kinase inhibitor (e.g., staurosporine) are included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression analysis.
Caption: Ba/F3 Cell Viability Assay Workflow.
Western Blot Analysis of EGFR Signaling
Western blotting is employed to confirm the on-target effect of tarloxotinib-E by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Ba/F3 cells are treated with the test compound for a specified time (e.g., 2-24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
Mechanisms of Acquired Resistance
Preclinical studies have also investigated potential mechanisms of acquired resistance to tarloxotinib-E. By exposing Ba/F3 cells with EGFR exon 20 insertions to increasing concentrations of tarloxotinib-E over time, resistant clones were generated.[2] Sequencing of the EGFR gene in these resistant cells revealed the emergence of secondary mutations, specifically the T790M "gatekeeper" mutation or the C797S mutation, depending on the initial exon 20 insertion.[2][5] This finding is crucial for anticipating and potentially overcoming resistance in the clinical setting.
Conclusion and Future Directions
Tarloxotinib, with its hypoxia-activated mechanism and potent pan-ErbB activity, represents a promising therapeutic strategy for patients with NSCLC harboring EGFR exon 20 insertion mutations. Preclinical data has demonstrated significant in vitro activity against a range of these mutations, and early clinical data from the RAIN-701 trial has shown evidence of anti-tumor activity. The identification of potential resistance mechanisms provides a roadmap for the development of subsequent lines of therapy. Further clinical investigation is warranted to fully elucidate the efficacy and safety of tarloxotinib in this patient population with a high unmet medical need. The unique mechanism of action of tarloxotinib may also lend itself to combination therapies with other agents to enhance anti-tumor responses and delay the onset of resistance.
References
- 1. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
Preclinical Efficacy of Tarloxotinib (Tarlox-TKI): A Hypoxia-Activated Pan-ErbB Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tarloxotinib (Tarlox-TKI) is a novel, hypoxia-activated prodrug designed for targeted delivery of a potent, irreversible pan-ErbB tyrosine kinase inhibitor, known as Tarloxotinib-effector (Tarloxotinib-E), to the tumor microenvironment.[1][2] This strategic approach aims to concentrate the therapeutic agent in hypoxic solid tumors, thereby maximizing anti-cancer efficacy while minimizing systemic toxicities associated with the inhibition of wild-type epidermal growth factor receptor (EGFR).[1][2][3] Preclinical studies have demonstrated the potential of Tarloxotinib to overcome resistance to conventional EGFR TKIs and its activity against a range of HER-family oncogenes, including EGFR exon 20 insertion mutations and HER2-activating mutations.[4][5][6] This guide provides a comprehensive overview of the preclinical data on Tarloxotinib's efficacy, detailing the experimental methodologies and key findings.
Mechanism of Action
Tarloxotinib is engineered to be selectively activated under the low-oxygen conditions characteristic of many solid tumors.[1] In a normoxic environment, the prodrug remains largely inactive. However, in the hypoxic tumor microenvironment, Tarloxotinib undergoes a single-electron reduction to a nitro radical anion intermediate. This intermediate is then able to fragment, releasing the active Tarloxotinib-E.[1] Tarloxotinib-E is a potent, irreversible pan-ErbB inhibitor, targeting EGFR (HER1), HER2, and HER4.[1] By inhibiting these receptors, Tarloxotinib-E blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[1]
Figure 1: Mechanism of Tarloxotinib activation in the hypoxic tumor microenvironment and subsequent inhibition of ErbB receptor signaling.
In Vitro Efficacy
The anti-proliferative activity of Tarloxotinib-E has been evaluated across a panel of cancer cell lines harboring various ErbB family mutations.
Table 1: In Vitro Anti-proliferative Activity of Tarloxotinib-E in NSCLC Cell Lines
| Cell Line | Genotype | Tarloxotinib-E IC50 (nM) |
| CUTO14 | EGFR exon 20 insertion (p.D770_N771insSVD) | 208 |
| CUTO17 | EGFR exon 20 insertion (p.N771_H773dupNPH) | 33 |
| CUTO18 | EGFR exon 20 insertion (p.S768_D770dupSVD) | 345 |
| H1781 | HER2 exon 20 insertion (p.G778_P780dupGSP) | Not Reported |
| H661 | HER4 amplification | 670 |
Data compiled from Estrada-Bernal et al., 2021.[1]
Table 2: In Vitro Activity of Tarloxotinib-E in Ba/F3 Cells with EGFR Exon 20 Insertions
| EGFR Exon 20 Insertion | Tarloxotinib-E IC50 (nM) |
| A763_Y764insFQEA | 2.5 |
| V769_D770insASV | 4.9 |
| D770_N771insSVD | 7.2 |
| H773_V774insH | >1000 |
| N771_P772insNPH | 6.8 |
Data compiled from a study on the activity of Tarloxotinib-E in cells with EGFR exon-20 insertion mutations.[7]
In Vivo Efficacy
The anti-tumor activity of Tarloxotinib has been demonstrated in multiple murine xenograft models of non-small cell lung cancer (NSCLC).
Table 3: In Vivo Efficacy of Tarloxotinib in NSCLC Xenograft Models
| Xenograft Model | Genotype | Treatment | Outcome |
| CUTO14 | EGFR exon 20 insertion | Tarloxotinib | Significant tumor regression |
| CUTO17 | EGFR exon 20 insertion | Tarloxotinib | Significant tumor regression |
| H1781 | HER2 exon 20 insertion | Tarloxotinib | Significant tumor regression |
| FaDu (SCCHN) | Wild-type EGFR | Tarloxotinib (48 mg/kg, qw) | 100% response rate (8/8) |
| A431 (SCCS) | Wild-type EGFR | Not specified | Not specified |
Data compiled from Estrada-Bernal et al., 2021 and an abstract on the preclinical efficacy of Tarloxotinib bromide.[1][7]
Pharmacokinetics
Pharmacokinetic analyses in preclinical models have confirmed the preferential accumulation of the active metabolite, Tarloxotinib-E, in tumor tissue compared to plasma and skin.[1][3] This tumor-selective distribution is consistent with the hypoxia-activated prodrug design and supports the potential for a wider therapeutic window.[1] In a patient-derived xenograft model, after a single dose of Tarloxotinib, the concentration of Tarloxotinib-E was markedly higher in the tumor at 2, 24, and 168 hours post-administration compared to levels in the skin and blood.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Patient-derived NSCLC cell lines (CUTO14, CUTO17, CUTO18, H1781, H661) and Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations.[1][7]
-
Method: Cell proliferation was assessed using the IncuCyte Live-cell Analysis System. Cells were plated in 96-well plates and treated with varying concentrations of Tarloxotinib-E. Cell confluence was monitored every four hours to generate growth curves. IC50 values were calculated using Prism Software (GraphPad).[1]
Western Blot Analysis
-
Objective: To evaluate the effect of Tarloxotinib-E on ErbB receptor phosphorylation and downstream signaling pathways.[1]
-
Method: Cancer cell lines were treated with specified doses of Tarloxotinib-E for 2 hours. Following treatment, cells were lysed, and protein extracts were subjected to immunoblot analysis for phosphorylated and total levels of EGFR, HER2, HER4, and downstream signaling proteins like ERK1/2.[1]
Figure 2: A generalized workflow for Western Blot analysis as used in the preclinical evaluation of Tarloxotinib-E.
Murine Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., athymic nude mice).[8]
-
Tumor Implantation: Human cancer cell lines (e.g., CUTO14, H1781) or patient-derived tumor fragments were subcutaneously or orthotopically implanted.[8][9]
-
Treatment Regimen: Once tumors reached a specified volume, mice were treated with Tarloxotinib or a vehicle control. Dosing schedules varied, with one study reporting intraperitoneal administration.[1]
-
Efficacy Assessment: Tumor volume was measured over time using calipers. Endpoints included tumor growth inhibition, regression, and response rate.[9]
Pharmacokinetic Studies
-
Animal Models: Mice bearing patient-derived xenografts.[1]
-
Dosing: A single dose of Tarloxotinib (e.g., 48 mg/kg) was administered via intraperitoneal injection.[1]
-
Sample Collection: At various time points post-dose, mice were euthanized, and blood, tumor, and skin tissues were collected. Plasma was separated from the blood by centrifugation.[1]
-
Analysis: The concentrations of Tarloxotinib and Tarloxotinib-E in the collected samples were measured to determine the pharmacokinetic profile.
Conclusion
The preclinical data for Tarloxotinib robustly support its mechanism of action as a hypoxia-activated prodrug that effectively delivers a potent pan-ErbB inhibitor to the tumor microenvironment. In vitro studies demonstrate significant anti-proliferative activity of the active metabolite, Tarloxotinib-E, against cancer cell lines with various EGFR and HER2 mutations, including those that are typically resistant to currently approved TKIs. Furthermore, in vivo xenograft models have shown significant tumor regression and response rates with Tarloxotinib treatment. The favorable pharmacokinetic profile, characterized by the preferential accumulation of Tarloxotinib-E in tumors, underscores the potential of this therapeutic strategy to improve the therapeutic index for pan-ErbB inhibition. These compelling preclinical findings have provided a strong rationale for the ongoing clinical evaluation of Tarloxotinib in patients with advanced solid tumors harboring ErbB family alterations.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Tarlox-TKI Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). Tarloxotinib (Tarlox-TKI) is a novel, hypoxia-activated prodrug that, under the low oxygen conditions characteristic of solid tumors, releases a potent, irreversible pan-ErbB tyrosine kinase inhibitor known as Tarloxotinib-E.[2][3] This targeted activation mechanism is designed to concentrate the active drug in the tumor microenvironment, thereby minimizing systemic toxicity associated with EGFR inhibition in normal tissues.[3] Tarloxotinib-E has demonstrated efficacy against various EGFR mutations, including exon 20 insertions, which are typically resistant to standard EGFR TKIs.[3][4]
Western blotting is a fundamental technique to assess the efficacy of this compound by quantifying the phosphorylation status of EGFR (p-EGFR) in cancer cells. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent detection of p-EGFR levels by Western blot analysis.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is selectively activated in hypoxic environments. Once activated, its active metabolite, Tarloxotinib-E, irreversibly binds to the kinase domain of EGFR, as well as other ErbB family members like HER2 and HER4, thereby inhibiting their autophosphorylation and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. This blockade of oncogenic signaling can lead to decreased cell proliferation and induction of apoptosis in tumor cells.
Caption: EGFR signaling pathway and this compound mechanism.
Quantitative Data Summary
The active form of this compound, Tarloxotinib-E, has demonstrated potent inhibition of cell proliferation in various cancer cell lines harboring EGFR mutations. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | EGFR Mutation | Tarloxotinib-E IC50 (nM) | Reference |
| CUTO14 | Exon 20 Insertion (p.A767_V769dupASV) | 208 | [4] |
| CUTO17 | Exon 20 Insertion (p.N771_H773dupNPH) | 33 | [4] |
| CUTO18 | Exon 20 Insertion (p.S768_770dupSVD) | 345 | [4] |
Experimental Protocol: Western Blot for p-EGFR
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing the phosphorylation status of EGFR via Western blot.
Materials and Reagents
-
EGFR-expressing cancer cell line (e.g., A431, H1975, or patient-derived lines with relevant mutations)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (prodrug) and/or Tarloxotinib-E (active form)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl2)
-
EGF (Epidermal Growth Factor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068)
-
Rabbit or Mouse anti-total EGFR
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Western blot workflow for p-EGFR analysis.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed EGFR-expressing cells in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells are 70-80% confluent, aspirate the growth medium, wash once with sterile PBS, and replace with serum-free medium.
-
Incubate for 16-24 hours to reduce basal levels of EGFR phosphorylation.
-
-
Hypoxia Induction and this compound Treatment:
-
To study the prodrug (this compound), transfer plates to a hypoxia chamber (e.g., 1% O2) for a designated period before and during drug treatment.
-
Alternatively, for a simplified approach or to test the active form directly, use Tarloxotinib-E under normoxic conditions.
-
Prepare a stock solution of this compound or Tarloxotinib-E in DMSO.
-
Dilute the drug in serum-free medium to the desired final concentrations (a dose-response curve is recommended, e.g., 10 nM to 1 µM).
-
Incubate cells with the drug for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1] An unstimulated control should be included.
-
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation for Loading:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into an SDS-PAGE gel.
-
Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-EGFR, anti-total EGFR, and anti-β-actin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal for each sample. Further normalization to the loading control (β-actin) can also be performed to ensure equal protein loading.
-
Compare the normalized p-EGFR levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia induces resistance to EGFR inhibitors in lung cancer cells via upregulation of FGFR1 and the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tarlox-TKI in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarlox-TKI, the active metabolite of the prodrug tarloxotinib, is a potent and irreversible pan-ErbB family tyrosine kinase inhibitor (TKI).[1][2] Tarloxotinib is a hypoxia-activated prodrug, designed to release its active form, this compound (also referred to as tarloxotinib-E), preferentially within the hypoxic microenvironment of solid tumors.[1][3] This targeted activation minimizes systemic exposure to the active TKI, potentially reducing off-target toxicities.[1] In standard cell culture conditions (normoxia), the prodrug tarloxotinib exhibits significantly reduced activity.[1] Therefore, for in vitro studies evaluating the direct cellular effects of the active drug, it is recommended to use this compound.
This compound effectively inhibits the phosphorylation of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[1][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on ErbB family signaling. These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including recommended concentrations, detailed experimental protocols, and data presentation guidelines.
Quantitative Data Summary: In Vitro Efficacy of this compound
The inhibitory activity of this compound is cell-line dependent, with notable potency against cancer cells harboring specific genetic alterations in the ErbB family of receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type/Subtype | Genetic Alteration | This compound IC50 (nM) | Reference |
| CUTO14 | Lung Adenocarcinoma | EGFR exon 20 insertion | 208 | [5] |
| CUTO17 | Lung Adenocarcinoma | EGFR exon 20 insertion | 33 | [5] |
| CUTO18 | Lung Adenocarcinoma | EGFR exon 20 insertion | 345 | [5] |
| H1781 | Non-Small Cell Lung Cancer | HER2 exon 20 insertion | 15 | [1] |
| Calu-3 | Lung Adenocarcinoma | HER2 amplification | 2 | [1] |
| H2170 | Lung Squamous Cell Carcinoma | HER2 amplification | 4 | [1] |
| MDA-MB-175VII | Breast Cancer | NRG1 fusion | 0.3 | [1] |
| H661 | Lung Cancer | HER4 mutation | 670 | [1] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts by irreversibly binding to the kinase domain of ErbB family receptors (EGFR, HER2, HER4), preventing their autophosphorylation and subsequent activation of downstream signaling cascades critical for cell proliferation and survival.
Caption: this compound inhibits ErbB receptor phosphorylation, blocking downstream signaling.
General Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound on cancer cell lines.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Tarlox-TKI: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stock solution preparation of Tarlox-TKI, a potent and irreversible pan-ErbB tyrosine kinase inhibitor. This compound is the active metabolite of the hypoxia-activated prodrug, Tarloxotinib. This document also includes generalized protocols for key in vitro and in vivo experiments.
Data Presentation: Solubility and Stock Solution Preparation
Quantitative data for this compound solubility and stock solution preparation are summarized in the tables below for easy reference.
Table 1: this compound Solubility [1][2][3][4][5]
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (216.57 mM) | Requires sonication for complete dissolution. Use of freshly opened, low-water content DMSO is recommended as the compound is hygroscopic.[1][4] |
Table 2: Preparation of this compound Stock Solutions in DMSO [1][4]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.1657 mL | 10.8286 mL | 21.6572 mL |
| 5 mM | 0.4331 mL | 2.1657 mL | 4.3314 mL |
| 10 mM | 0.2166 mL | 1.0829 mL | 2.1657 mL |
Table 3: Storage of this compound [1][4]
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Detailed methodologies for the preparation of stock and working solutions, as well as generalized protocols for key in vitro and in vivo experiments, are provided below.
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to achieve a 100 mM concentration (refer to Table 2 for calculations).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1][2][3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[1][4]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies[1][4]
This protocol provides a method for preparing a working solution suitable for administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1][4]
-
It is recommended to prepare this working solution fresh on the day of use.[1][4]
Protocol 3: In Vitro Cell Proliferation Assay (General)
This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines using a tetrazolium-based assay (e.g., MTS or MTT).
Materials:
-
Cancer cell line of interest (e.g., EGFR-mutant NSCLC cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, untreated cells).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
If using an MTT assay, add the solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 4: Western Blot Analysis of EGFR Signaling (General)
This protocol outlines a general procedure to investigate the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Protocol 5: In Vivo Xenograft Tumor Model (General)
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound working solution for in vivo studies
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (using the in vivo working solution) or the vehicle control to the respective groups via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) and schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
Visualizations
Caption: Workflow of Tarloxotinib's hypoxia-activated prodrug mechanism.
Caption: EGFR signaling and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
Application Notes and Protocols: Utilizing Tarlox-TKI in NSCLC Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for more effective and personalized therapeutic strategies. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform. These models are highly valued for their ability to recapitulate the heterogeneity and molecular characteristics of the original patient tumors, thus providing a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.[1][2][3][4][5][6][7][8][9][10]
Tarloxotinib (Tarlox-TKI) is an innovative, hypoxia-activated prodrug of a potent, irreversible pan-HER tyrosine kinase inhibitor, tarloxotinib-E.[11][12][13] This targeted activation within the hypoxic tumor microenvironment is designed to enhance anti-tumor activity while minimizing systemic toxicities associated with conventional tyrosine kinase inhibitors (TKIs).[11][12] Tarloxotinib is under investigation for the treatment of NSCLC, particularly in patients with EGFR exon 20 insertion mutations or HER2-activating mutations.[11][12][14]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in NSCLC PDX models, summarizing key preclinical data and outlining experimental methodologies to guide researchers in their drug development efforts.
Mechanism of Action: this compound
Tarloxotinib is administered as an inactive prodrug. Within the hypoxic cores of solid tumors, specific reductases cleave the prodrug, releasing the active effector molecule, tarloxotinib-E. This active metabolite is a pan-HER inhibitor, targeting EGFR, HER2, and HER4. By irreversibly binding to the kinase domain of these receptors, tarloxotinib-E blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation, survival, and growth.[11][12]
Preclinical Efficacy of this compound in NSCLC Xenograft Models
Preclinical studies have demonstrated the significant anti-tumor activity of Tarloxotinib in various NSCLC xenograft models, including those derived from patient cell lines with EGFR exon 20 insertion mutations.
Table 1: Summary of In Vivo Efficacy of Tarloxotinib in NSCLC Xenograft Models
| Xenograft Model | Genetic Alteration | Treatment | Dosage & Schedule | Duration | Outcome | Reference |
| CUTO14 | EGFR exon 20 insertion (p.A767_V769dupASV) | Tarloxotinib | 48 mg/kg, IP, once weekly | 4 weeks | Significant tumor regression | [11] |
| CUTO14 | EGFR exon 20 insertion (p.A767_V769dupASV) | Afatinib | 6 mg/kg, PO, daily | 4 weeks | No significant tumor growth inhibition | [11] |
| CUTO17 | EGFR exon 20 insertion (p.N771_H773dupNPH) | Tarloxotinib | 48 mg/kg, IP, once weekly | 4 weeks | Significant tumor growth inhibition | [11] |
| H1781 | HER2 exon 20 insertion | Tarloxotinib | 48 mg/kg, IP, once weekly | 4 weeks | Significant tumor growth inhibition | [11] |
| Calu-3 | HER2 amplification | Tarloxotinib | 48 mg/kg, IP, once weekly | 4 weeks | Significant tumor growth inhibition | [11] |
Experimental Protocols
Protocol 1: Establishment of NSCLC Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing NSCLC PDX models from fresh patient tumor tissue.
Materials:
-
Fresh NSCLC tumor tissue from surgical resection
-
Sterile phosphate-buffered saline (PBS)
-
Sterile surgical instruments (scalpels, forceps)
-
6-7 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing facility
Procedure:
-
Tumor Tissue Collection: Obtain fresh tumor specimens from surgical resection in a sterile collection medium on ice. Process the tissue within 2 hours of collection.
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue.
-
Fragmentation: Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
Anesthesia: Anesthetize the immunodeficient mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Implantation: Make a small incision on the flank of the anesthetized mouse and create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. The tumor can then be fragmented and implanted into a new cohort of mice for expansion. It is recommended to use early-passage PDXs (less than 10 passages) for drug efficacy studies to maintain the fidelity of the original tumor.
Protocol 2: this compound Efficacy Study in NSCLC PDX Models
This protocol details the procedure for evaluating the anti-tumor efficacy of this compound in established NSCLC PDX models.
Materials:
-
Established NSCLC PDX-bearing mice with tumor volumes of 100-200 mm³
-
Tarloxotinib
-
Vehicle control (e.g., sterile PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Group Allocation: Once tumors in the PDX models reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Tarloxotinib Group: Administer Tarloxotinib at a dose of 48 mg/kg via intraperitoneal (IP) injection once weekly.[11]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: Continue the treatment for a predefined period (e.g., 4 weeks) or until the tumors in the control group reach a predetermined maximum size as per IACUC guidelines.
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) percentage.
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis, such as histology, immunohistochemistry for pharmacodynamic markers (e.g., p-EGFR, p-HER2), and molecular profiling.
Signaling Pathway Inhibition
Tarloxotinib-E, the active form of Tarloxotinib, is a pan-HER inhibitor that blocks signaling through the EGFR and HER2 pathways. This inhibition disrupts downstream cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.
Conclusion
The use of this compound in NSCLC patient-derived xenograft models provides a robust platform for preclinical evaluation of this promising hypoxia-activated therapeutic. The detailed protocols and data presented in these application notes are intended to facilitate the design and execution of rigorous preclinical studies, ultimately contributing to the advancement of personalized medicine for NSCLC patients. The ability of PDX models to mirror the complexity of human tumors, combined with the targeted mechanism of this compound, offers a powerful approach to investigating its efficacy and identifying patient populations most likely to benefit from this novel treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 13. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Hypoxia-Induced Activation of Tarloxotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a hypoxia-activated prodrug (HAP) designed for targeted cancer therapy.[1][2] As a prodrug, it is largely inactive under normal oxygen conditions (normoxia), which helps to minimize systemic toxicities commonly associated with conventional EGFR tyrosine kinase inhibitors.[2][3][4] Tarloxotinib's selective activation in the low-oxygen environment characteristic of many solid tumors makes it a promising agent in oncology.[3][4][5]
Under conditions of severe hypoxia, Tarloxotinib undergoes a one-electron reduction by intracellular oxidoreductases, leading to the formation of a nitro radical anion.[6] In the continued absence of molecular oxygen, this intermediate fragments, releasing the highly potent, covalent pan-HER tyrosine kinase inhibitor, Tarloxotinib-E (Tarloxotinib-effector).[3][6][7] Tarloxotinib-E effectively inhibits the phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers, thereby blocking downstream signaling pathways like PI3K/Akt and Ras/Raf/MAPK that are crucial for tumor cell proliferation and survival.[7][8] In vitro studies have demonstrated a remarkable 46-fold increase in the anti-proliferative potency of Tarloxotinib under hypoxic conditions compared to normoxic conditions.[6]
These application notes provide detailed protocols for inducing hypoxia in vitro to study the activation and efficacy of Tarloxotinib.
Signaling Pathway and Activation Mechanism
The activation of Tarloxotinib is a hypoxia-dependent process that unleashes a potent inhibitor of the HER-family signaling pathways.
Caption: Tarloxotinib activation under hypoxia and subsequent HER-family pathway inhibition.
Protocols for Inducing Hypoxia In Vitro
Several methods can be employed to create a hypoxic environment for cell culture experiments. The choice of method depends on the available equipment, desired level of oxygen, and the specific experimental goals.
Method 1: Hypoxia Incubator Chamber
This is the most common and controlled method for inducing hypoxia. It involves using a specialized incubator or a modular chamber placed within a standard incubator.
Caption: Workflow for inducing hypoxia using a modular incubator chamber.
Protocol:
-
Cell Preparation: Plate cells in appropriate culture vessels and allow them to adhere overnight in a standard incubator (37°C, 5% CO2).
-
Media Equilibration (Recommended): To prevent rapid reoxygenation, pre-equilibrate the culture medium to the desired hypoxic condition for at least 4-6 hours before the experiment.[9]
-
Chamber Setup: Place the cell culture plates inside the modular hypoxia chamber. To maintain humidity, add an open dish of sterile water.[10]
-
Gas Exchange: Seal the chamber and purge it with a certified hypoxic gas mixture (e.g., 1% O2, 5% CO2, balanced with N2). A typical procedure is to flush the chamber at a flow rate of 20 liters per minute for 7-10 minutes.[10]
-
Incubation: After flushing, clamp the tubing to seal the chamber and place it in a standard 37°C incubator for the desired experimental duration. A parallel set of plates should be maintained in a normoxic incubator as a control.
Method 2: Chemical Induction of Hypoxia (Hypoxia Mimetics)
Chemical agents, known as hypoxia mimetics, can stabilize the Hypoxia-Inducable Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen, thereby mimicking a hypoxic state.[9][11][12] Cobalt chloride (CoCl₂) is a widely used hypoxia mimetic.[10][13]
Protocol:
-
Stock Solution: Prepare a sterile stock solution of Cobalt (II) Chloride hexahydrate (CoCl₂ • 6H₂O). For example, a 25 mM stock in sterile water.[10]
-
Cell Treatment: Culture cells as described in Method 1, Step 1.
-
Induction: The following day, replace the culture medium with fresh medium containing CoCl₂ at a final concentration typically ranging from 100-200 µM.[10]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) in a standard incubator (37°C, 5% CO2).[10]
-
Control: A vehicle-treated control group should be run in parallel.
Note: While convenient, CoCl₂ does not reduce molecular oxygen levels and may have off-target effects.[9] Therefore, results should be validated with a physical hypoxia method.
Experimental Design for Evaluating Tarloxotinib Activation
A robust experimental design is crucial for quantifying the hypoxia-selective activation and cytotoxicity of Tarloxotinib.
Caption: General workflow for in vitro evaluation of Tarloxotinib.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
This protocol determines the differential effect of Tarloxotinib on cell viability under normoxic versus hypoxic conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for a 72-hour proliferation assay. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Tarloxotinib and, as a control, its active form, Tarloxotinib-E. Treat the cells with a range of concentrations.
-
Induce Hypoxia: Place one set of plates in a hypoxia chamber (as per Method 1). Keep a duplicate set in a normoxic incubator.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTS or Sulforhodamine B (SRB) assay.[6][14]
-
Data Analysis: Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for each condition. Determine the Hypoxia Cytotoxicity Ratio (HCR) using the formula:
-
HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia) [15] A high HCR indicates potent and selective activation under hypoxia.
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol assesses the ability of hypoxia-activated Tarloxotinib to inhibit its target signaling pathway.
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach.
-
Drug Treatment: Treat cells with Tarloxotinib or Tarloxotinib-E at a fixed concentration (e.g., near the hypoxic IC₅₀) for a shorter duration (e.g., 2-4 hours).[6][7]
-
Induce Hypoxia: Expose one set of plates to hypoxia while maintaining a parallel set under normoxia.
-
Cell Lysis: After the incubation period, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Immunoblotting: Perform SDS-PAGE and western blotting using primary antibodies against key pathway proteins, such as phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.[1][7] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Compare the levels of phosphorylated proteins between normoxic and hypoxic conditions to confirm inhibition of the EGFR/HER2 pathway by activated Tarloxotinib.
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation and comparison.
Table 1: Comparison of In Vitro Hypoxia Induction Methods
| Method | Principle | Typical Conditions | Advantages | Disadvantages |
| Hypoxia Chamber | Physical reduction of ambient O₂ | 1-5% O₂ gas mixture | Precise O₂ control; physiologically relevant | Requires specialized equipment |
| **Chemical Mimetic (CoCl₂) ** | HIF-1α stabilization[9][11] | 100-200 µM for 24h[10] | Simple, inexpensive, rapid induction[9] | Does not reduce O₂; potential off-target toxicity[9] |
| Enzymatic O₂ Consumption | Enzymatic removal of O₂ from media[11] | Glucose Oxidase (GOX) system | Effective in various culture systems[11] | May alter media composition |
Table 2: Example Data from Tarloxotinib Cytotoxicity Assay
| Compound | Condition | Cell Line | IC₅₀ (nM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Tarloxotinib | Normoxia (21% O₂) | H1781 | >1000 | \multirow{2}{}{>200} |
| Tarloxotinib | Hypoxia (1% O₂) | H1781 | <5 | |
| Tarloxotinib-E | Normoxia (21% O₂) | H1781 | <5 | \multirow{2}{}{~1} |
| Tarloxotinib-E | Hypoxia (1% O₂) | H1781 | <5 |
Note: IC₅₀ values are illustrative and based on published data showing high potency for Tarloxotinib-E and significant hypoxia-dependent activation for the prodrug.[16]
References
- 1. Development of biomarkers to guide the clinical development of tarloxotinib bromide, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 2. 1stoncology.com [1stoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Apoptosis Induction by Tarlox-TKI using a Caspase 3/7 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a hypoxia-activated prodrug that is converted to its active metabolite, Tarlox-TKI, under hypoxic conditions often found in solid tumors. This compound is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4. Inhibition of these pathways in susceptible cancer cells, particularly those with activating mutations in EGFR, can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. A key event in the apoptotic pathway is the activation of effector caspases, such as caspase-3 and caspase-7. This application note provides a detailed protocol for quantifying the induction of apoptosis by this compound treatment in a relevant cancer cell line using a commercially available Caspase 3/7 assay.
Signaling Pathway of this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers.[1] This disruption of the ErbB signaling pathway leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
References
Application Notes and Protocols for Tarloxotinib (Tarlox-TKI) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib (also known as TH-4000) is a hypoxia-activated prodrug designed to selectively release a potent pan-ErbB tyrosine kinase inhibitor (TKI), referred to as Tarloxotinib-E (or T-TKI), within the hypoxic microenvironment of solid tumors.[1][2] This targeted activation mechanism aims to concentrate the active drug in tumor tissues while minimizing systemic exposure and associated toxicities, particularly those related to the inhibition of wild-type epidermal growth factor receptor (EGFR) in healthy tissues.[1][2] Tarloxotinib-E is an irreversible pan-ErbB TKI that targets EGFR (HER1), HER2, and HER4, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]
Preclinical studies in various animal models have demonstrated the potential of Tarloxotinib in treating a range of cancers, including non-small cell lung cancer (NSCLC) with EGFR and HER2 mutations, HER2-positive breast cancer, and ovarian cancer.[1][3] These studies have been instrumental in establishing the in vivo efficacy, pharmacokinetics, and mechanism of action of this novel therapeutic agent.
This document provides a detailed overview of the administration routes, experimental protocols, and key quantitative data from animal studies involving Tarloxotinib, intended to guide researchers in designing and executing their own preclinical investigations.
Data Presentation: Summary of Tarloxotinib Administration in Animal Studies
The following tables summarize the quantitative data from key preclinical studies of Tarloxotinib in various cancer models.
Table 1: Tarloxotinib Dosage and Administration Route in Murine Xenograft Models
| Cancer Model | Cell Line / PDX Model | Animal Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Non-Small Cell Lung Cancer (NSCLC) - EGFR exon 20 insertion | CUTO14 | Nude mice | Intraperitoneal (i.p.) | 26 mg/kg or 48 mg/kg | Once weekly | [1] |
| Non-Small Cell Lung Cancer (NSCLC) - HER2 exon 20 insertion | H1781 | Nude mice | Intraperitoneal (i.p.) | 48 mg/kg | Once weekly | [1] |
| Breast Cancer - HER2 amplified | Calu-3 | Nude mice | Intraperitoneal (i.p.) | 48 mg/kg | Once weekly | [1] |
| Ovarian Cancer - NRG1 fusion | OV-10-0050 (PDX) | Nude mice | Intraperitoneal (i.p.) | 48 mg/kg | Once weekly | [1] |
| HER2+ Breast Cancer | Not specified | Mouse | Not specified | 50 mg/kg | Not specified | [3] |
Table 2: Efficacy of Tarloxotinib in Preclinical Models
| Cancer Model | Cell Line / PDX Model | Treatment Group | Outcome | Reference |
| NSCLC - EGFR exon 20 insertion | CUTO14 | Tarloxotinib (48 mg/kg, i.p., once weekly) | Significant tumor regression | [1] |
| NSCLC - HER2 exon 20 insertion | H1781 | Tarloxotinib (48 mg/kg, i.p., once weekly) | Tumor growth inhibition | [1] |
| Ovarian Cancer - NRG1 fusion | OV-10-0050 (PDX) | Tarloxotinib (48 mg/kg, i.p., once weekly) | Near complete tumor response | [1] |
| HER2+ Breast Cancer | Not specified | TH-4000 (50 mg/kg) | Effective suppression of tumor growth | [3] |
Experimental Protocols
This section details the methodologies for key experiments involving the administration of Tarloxotinib in animal studies, based on published literature.
Protocol 1: Evaluation of Tarloxotinib Efficacy in a Subcutaneous Xenograft Mouse Model
1. Animal Model and Cell Lines:
-
Animal: Athymic nude mice (nu/nu).
-
Cell Lines: Human cancer cell lines such as CUTO14 (NSCLC, EGFR ex20ins), H1781 (NSCLC, HER2 ex20ins), or Calu-3 (breast cancer, HER2 amp).[1]
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 (v/v) mixture of sterile cell culture media and Matrigel.[1]
-
Subcutaneously inject 3 x 10^6 cells in a volume of 0.1 mL into the flank of each mouse.[1]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by bilateral caliper measurements at least once a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a volume of 0.15–0.25 cm³, randomize the mice into treatment and vehicle control groups (typically 7-10 mice per group).[1]
4. Tarloxotinib Formulation and Administration:
-
Formulation: Prepare Tarloxotinib in a suitable vehicle. While the specific vehicle is not always detailed in every publication, a common practice for similar compounds is formulation in a mixture such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Note: The optimal vehicle should be determined based on the physicochemical properties of the specific batch of Tarloxotinib and may require solubility and stability testing.
-
Administration: Administer Tarloxotinib via intraperitoneal (i.p.) injection.[1]
-
Dosage and Schedule: A common dosing schedule is 26 mg/kg or 48 mg/kg administered once weekly.[1] The vehicle is administered to the control group following the same schedule.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study (e.g., for 4 weeks).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacokinetics, western blotting for target engagement).
Protocol 2: Pharmacokinetic Analysis of Tarloxotinib and Tarloxotinib-E
1. Animal Model and Dosing:
-
Use tumor-bearing mice (e.g., from Protocol 1).
-
Administer a single dose of Tarloxotinib (e.g., 48 mg/kg) via intraperitoneal injection.[1]
2. Sample Collection:
-
At predetermined time points after administration, euthanize mice by CO2 inhalation followed by cervical dislocation.[1]
-
Collect blood samples via cardiac puncture into heparinized tubes.[1]
-
Immediately centrifuge the blood at 800g for 10 minutes to separate the plasma.[1]
-
Excise tumor tissue and, if desired, other tissues like skin.[1]
-
Snap-freeze plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.[1]
3. Sample Analysis:
-
Analyze the concentrations of Tarloxotinib (prodrug) and Tarloxotinib-E (active drug) in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Signaling Pathway of Tarloxotinib-E
Caption: Tarloxotinib-E inhibits ErbB receptor signaling pathways.
Experimental Workflow for Tarloxotinib Administration in Animal Studies
Caption: Workflow for in vivo efficacy studies of Tarloxotinib.
Mechanism of Hypoxia-Activated Tarloxotinib Release
Caption: Hypoxia-dependent activation of Tarloxotinib prodrug.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tarlox-TKI Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib (Tarlox-TKI) is a hypoxia-activated prodrug that is designed to selectively release its active metabolite, a potent and irreversible pan-ErbB tyrosine kinase inhibitor (TKI), within the hypoxic microenvironment of solid tumors.[1] This targeted activation strategy aims to concentrate the cytotoxic effects of the TKI in cancer cells while minimizing systemic toxicities associated with inhibiting wild-type epidermal growth factor receptor (EGFR) in healthy tissues.[1] The active form of the drug, often referred to as tarloxotinib-effector (tarloxotinib-E), targets multiple members of the ErbB receptor family, including EGFR (HER1), HER2 (ErbB2), and HER4 (ErbB4).[1]
Dysregulation of the ErbB signaling pathway is a well-established driver of tumorigenesis in various cancers. This compound has shown significant preclinical and clinical activity in cancers harboring specific genetic alterations that lead to the activation of these pathways. These include non-small cell lung cancers (NSCLC) with EGFR or HER2 exon 20 insertion mutations, HER2 amplification, and tumors with NRG1 fusions.[1][2] This document provides a summary of cell lines reported to be sensitive to this compound, detailed protocols for key validation experiments, and an overview of the targeted signaling pathway.
Cell Lines Sensitive to this compound
A variety of cancer cell lines have been identified as being sensitive to the active form of tarloxotinib (tarloxotinib-E). The sensitivity is strongly correlated with the presence of activating mutations or amplifications in the ErbB family of receptors.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for tarloxotinib-E and its prodrug, tarloxotinib, in various cancer cell lines under normoxic conditions. The significantly higher IC50 values for the prodrug highlight its hypoxia-dependent activation.
Table 1: IC50 Values in NSCLC and Breast Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | Tarloxotinib-E IC50 (nM) | Tarloxotinib (Prodrug) IC50 (nM) | Reference |
| CUTO14 | NSCLC | EGFR exon 20 insertion | 33 | >10000 | [2] |
| CUTO17 | NSCLC | EGFR exon 20 insertion | 208 | >10000 | [3] |
| CUTO18 | NSCLC | EGFR exon 20 insertion | 345 | >10000 | [3] |
| H1781 | NSCLC | HER2 exon 20 insertion | 15 | 816 | [2] |
| Calu-3 | NSCLC | HER2 amplification | 2 | 3252.7 | [2] |
| H2170 | NSCLC | HER2 amplification | 4 | 588 | [2] |
| MDA-MB-175VII | Breast Cancer | NRG1 fusion | 0.3 | 307 | [2] |
| H661 | NSCLC | HER4 overexpression | 667 | >10000 | [2] |
Table 2: IC50 Values in Ba/F3 Cells with Engineered EGFR Exon 20 Mutations
| Cell Line | Genetic Alteration | Tarloxotinib-E IC50 (nM) | Tarloxotinib (Prodrug) IC50 (nM) | Reference |
| Ba/F3-A763insFQEA | EGFR A763insFQEA | 4.6 | 1300 | [4] |
| Ba/F3-V769insASV | EGFR V769insASV | 2.5 | 180 | [4] |
| Ba/F3-D770insSVD | EGFR D770insSVD | 3.1 | 290 | [4] |
| Ba/F3-H773insH | EGFR H773insH | 28.1 | 3100 | [4] |
| Ba/F3-H773insNPH | EGFR H773insNPH | 3.5 | 350 | [4] |
Signaling Pathway and Experimental Workflows
Pan-ErbB Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the signaling cascade downstream of the ErbB family of receptors. Upon activation by ligand binding (e.g., EGF, NRG1) or due to activating mutations, these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates key downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration.[5][6] this compound, being an irreversible pan-ErbB inhibitor, covalently binds to the kinase domain of these receptors, thereby blocking their activation and subsequent downstream signaling.[7]
Caption: Pan-ErbB signaling pathway targeted by this compound.
Experimental Workflow for In Vitro Drug Sensitivity Testing
The general workflow for assessing the sensitivity of cell lines to this compound involves several key steps, from cell culture to data analysis. This process is crucial for determining the potency of the drug and its effect on cell viability and apoptosis.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the IC50 value of this compound.[2][8]
Materials:
-
Tarloxotinib-E (active drug) and Tarloxotinib (prodrug)
-
Selected cancer cell line
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
DMSO (for drug dissolution)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. For testing the prodrug, parallel experiments under hypoxic conditions (e.g., 1% O2) are required.
-
-
MTS Addition:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
-
Final Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is for measuring the induction of apoptosis by this compound through the activity of caspases 3 and 7.[4][7]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density similar to the viability assay (5,000-10,000 cells per well in 100 µL).
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat cells with this compound at various concentrations, including a vehicle control. A positive control for apoptosis (e.g., staurosporine) should also be included.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 12, 24, 48 hours) to assess the kinetics of apoptosis induction.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is completely dissolved.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Conclusion
This compound is a promising therapeutic agent for cancers driven by aberrant ErbB signaling, particularly those with specific genetic alterations that are often refractory to standard therapies. The cell lines and protocols detailed in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, aiding in the continued development and characterization of this novel hypoxia-activated cancer therapy.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for IC50 Determination of Tarlox-TKI in Various Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib is a hypoxia-activated prodrug that is converted to its active form, Tarlox-TKI (Tarloxotinib-Effector or TRLX-TKI), under the low oxygen conditions characteristic of solid tumors. This compound is an irreversible, pan-ErbB tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), HER2/ErbB2, and HER4/ErbB4.[1][2] This targeted activation within the tumor microenvironment is designed to increase the therapeutic window by minimizing systemic exposure and associated toxicities. These application notes provide a summary of the reported IC50 values of this compound in various cancer cell lines and a detailed protocol for determining the half-maximal inhibitory concentration (IC50) using a standard MTT assay.
Mechanism of Action
This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the kinase activity of the ErbB family of receptor tyrosine kinases. These receptors, when activated by growth factors, initiate downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration. By blocking these pathways, this compound can effectively halt the growth and induce apoptosis in cancer cells that are dependent on ErbB signaling.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound (Tarloxotinib-E) in various cancer cell lines. It is important to note that the prodrug, Tarloxotinib, exhibits significantly less activity under normoxic conditions.
| Cancer Type | Cell Line | Genetic Alteration | IC50 (nM) of this compound | Reference |
| Lung Adenocarcinoma | CUTO14 | EGFR exon 20 insertion (p.A767_V769dupASV) | 208 | [2] |
| Lung Adenocarcinoma | CUTO17 | EGFR exon 20 insertion (p.N771_H773dupNPH) | 33 | [2] |
| Lung Adenocarcinoma | CUTO18 | EGFR exon 20 insertion (p.S768_770dupSVD) | 345 | [2] |
| Lung Cancer | H1781 | HER2 exon 20 insertion | - | [2] |
| Lung Cancer | H2170 | HER2 amplification | - | [2] |
| Lung Cancer | Calu-3 | HER2 amplification | - | [2] |
| Breast Cancer | MDA-MB-175VIII | DOC4-NRG1 fusion | - | [2] |
| Murine Bladder Cancer | MB49 | - | 1.7 - 2.1 (oxic) | |
| Ba/F3 (Pro-B cells) | EGFR A763insFQEA | EGFR exon 20 insertion | <10 | [3] |
| Ba/F3 (Pro-B cells) | EGFR V769insASV | EGFR exon 20 insertion | <10 | [3] |
| Ba/F3 (Pro-B cells) | EGFR D770insSVD | EGFR exon 20 insertion | <10 | [3] |
| Ba/F3 (Pro-B cells) | EGFR H773insH | EGFR exon 20 insertion | >10 | [3] |
| Ba/F3 (Pro-B cells) | EGFR H773insNPH | EGFR exon 20 insertion | <10 | [3] |
Note: "-" indicates that the study demonstrated sensitivity, but a specific IC50 value was not provided in the referenced abstract. The IC50 for the prodrug Tarloxotinib was found to be significantly higher (in the range of 3–10 µM) under normoxic conditions, highlighting the hypoxia-activated nature of the drug.[2]
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Tarloxotinib-E)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). f. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the approximate IC50. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control). e. Incubate the plate for 72 hours (or a desired time point) in a humidified incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the drug concentration. e. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified ErbB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for IC50 determination of this compound using MTT assay.
References
- 1. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Tarloxotinib Efficacy in Real-Time: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing real-time cell analysis (RTCA) to monitor the efficacy of Tarloxotinib (Tarlox-TKI), a hypoxia-activated prodrug of a pan-ErbB tyrosine kinase inhibitor.
Introduction
Tarloxotinib is an innovative anti-cancer agent designed for targeted delivery to solid tumors. As a hypoxia-activated prodrug, it remains largely inactive in well-oxygenated, healthy tissues. However, within the hypoxic microenvironment characteristic of many tumors, Tarloxotinib is converted to its active form, Tarloxotinib-E.[1][2] Tarloxotinib-E is a potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] This targeted activation mechanism aims to enhance the therapeutic window by concentrating the cytotoxic effects within the tumor while minimizing systemic toxicity.[1][4]
Real-time cell analysis (RTCA) offers a powerful, non-invasive method for continuously monitoring cellular responses to therapeutic agents like Tarloxotinib.[5][6] Instruments such as the Agilent xCELLigence or the Sartorius IncuCyte systems provide kinetic data on cell proliferation, viability, and cytotoxicity without the need for labels or dyes.[1][5][7] These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of specialized microplates.[8][9][10] An increase in impedance correlates with cell growth and coverage, while a decrease can indicate cell death or detachment.[8]
This application note details the principles and protocols for using RTCA to assess the anti-proliferative and cytotoxic effects of Tarloxotinib-E on cancer cell lines in real-time.
Signaling Pathway of Tarloxotinib-E Action
The diagram below illustrates the mechanism of Tarloxotinib activation and its subsequent inhibition of the ErbB signaling pathway.
Caption: Mechanism of Tarloxotinib activation and ErbB pathway inhibition.
Experimental Workflow for Real-Time Cell Analysis
The following diagram outlines the general workflow for assessing the efficacy of Tarloxotinib using an impedance-based real-time cell analyzer.
Caption: General workflow for monitoring Tarloxotinib efficacy with RTCA.
Quantitative Data Summary
The following tables provide representative data on the efficacy of Tarloxotinib-E against various cancer cell lines harboring specific mutations.
Table 1: In Vitro Proliferation Inhibition by Tarloxotinib-E
| Cell Line | Cancer Type | Mutation | Tarloxotinib-E IC50 (nmol/L) |
| CUTO14 | NSCLC | EGFR exon 20 insertion | < 10 |
| H1781 | NSCLC | HER2 amplification | < 10 |
| MDA-MB-175vIII | Breast Cancer | NRG1 fusion | < 1 |
| H661 | NSCLC | HER4 mutation | 670 |
Data adapted from preclinical studies. Actual IC50 values may vary based on experimental conditions.[1]
Table 2: Apoptosis Induction by Tarloxotinib-E
| Cell Line | Mutation | Treatment (1 µmol/L Tarloxotinib-E) | Caspase 3/7 Activation (vs. Control) |
| CUTO14 | EGFR exon 20 insertion | 24 hours | Significant Increase |
| H1781 | HER2 amplification | 24 hours | Significant Increase |
This table summarizes qualitative findings from apoptosis assays. Quantitative data would be represented as fold-change in fluorescence or similar metrics.[1]
Experimental Protocols
Protocol 1: Real-Time Monitoring of Cell Proliferation and Cytotoxicity
This protocol describes the use of an impedance-based RTCA system (e.g., Agilent xCELLigence) to assess the effect of Tarloxotinib-E on the proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NSCLC line with EGFR exon 20 insertion)
-
Complete cell culture medium
-
Tarloxotinib-E (active metabolite)
-
Vehicle control (e.g., DMSO)
-
RTCA instrument and corresponding 96-well E-Plates
-
Sterile, multichannel pipettes
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency and harvest using standard cell culture techniques. b. Perform a cell count and determine cell viability. c. Dilute the cell suspension in complete medium to the desired seeding density. Optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.[1][11] d. Add 100 µL of cell suspension to each well of a 96-well E-Plate. Include wells with medium only for background measurements. e. Allow the plate to sit at room temperature for 30 minutes to ensure even cell distribution. f. Place the E-Plate in the RTCA station located inside a standard CO2 incubator (37°C, 5% CO2).
-
Baseline Monitoring: a. Initiate the RTCA measurement to monitor cell adhesion and proliferation. b. Allow cells to grow until they reach the early logarithmic growth phase, typically 18-24 hours. This is observed as a steady increase in the normalized Cell Index.
-
Compound Addition: a. Prepare serial dilutions of Tarloxotinib-E in complete medium. Also, prepare the vehicle control at the same final concentration. b. Carefully remove the E-Plate from the incubator and add 100 µL of the compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well. c. Return the E-Plate to the RTCA station.
-
Real-Time Monitoring: a. Continue to monitor the Cell Index every 15-60 minutes for a period of 48-96 hours.
-
Data Analysis: a. Export the real-time data using the RTCA software. b. Normalize the Cell Index values to the time point just before compound addition. c. Plot the normalized Cell Index over time for each concentration of Tarloxotinib-E and the vehicle control. d. From the resulting dose-response curves, calculate the IC50 value at a specific time point (e.g., 72 hours).
Protocol 2: Real-Time Apoptosis Assay
This protocol utilizes a live-cell imaging system (e.g., Sartorius IncuCyte) with a caspase 3/7-activated fluorescent dye to monitor apoptosis induced by Tarloxotinib-E.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tarloxotinib-E
-
Vehicle control (e.g., DMSO)
-
Live-cell apoptosis reagent (e.g., IncuCyte Caspase-3/7 Green Apoptosis Assay Reagent)
-
96-well clear-bottom microplate
-
IncuCyte Live-Cell Analysis System
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.[1] b. Allow cells to adhere and grow overnight in a standard incubator.
-
Treatment Preparation: a. Prepare 2x concentrations of Tarloxotinib-E and vehicle control in complete medium. b. Add the live-cell apoptosis reagent to the treatment media at the manufacturer's recommended concentration.
-
Compound Addition and Imaging: a. Add 100 µL of the treatment media containing the apoptosis reagent to the corresponding wells. b. Immediately place the plate inside the IncuCyte system.
-
Real-Time Imaging and Analysis: a. Set up the IncuCyte to acquire phase-contrast and green fluorescence images every 2-4 hours for 24-72 hours.[1] b. Use the IncuCyte software to analyze the images over time. The software can quantify the number of green fluorescent (apoptotic) cells and the total cell confluence. c. Plot the number of apoptotic cells over time for each treatment condition to visualize the kinetics of apoptosis induction.
Conclusion
Real-time cell analysis provides a robust and sensitive platform for evaluating the efficacy of targeted therapies like Tarloxotinib. By offering continuous, kinetic data on cell proliferation and apoptosis, these methods allow for a more comprehensive understanding of the drug's mechanism of action and its dose- and time-dependent effects. The protocols outlined in this document provide a framework for researchers to effectively utilize RTCA in the preclinical assessment of Tarloxotinib and other novel anti-cancer agents.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Application of Real-Time Cell Electronic Analysis System in Modern Pharmaceutical Evaluation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines | Semantic Scholar [semanticscholar.org]
- 8. Impedance (xCELLigence) [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tarlox-TKI not showing activity in normoxic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tarloxotinib-TKI. Tarloxotinib is a hypoxia-activated prodrug that is converted to its active form, Tarloxotinib-E (TKI), under low-oxygen conditions. This targeted activation is a key design feature to enhance tumor selectivity and minimize systemic toxicity.
Frequently Asked Questions (FAQs)
Q1: Why is Tarloxotinib-TKI not showing activity under my standard (normoxic) cell culture conditions?
A1: Tarloxotinib is a prodrug that is intentionally designed to be largely inactive in normoxic (normal oxygen) conditions. Its activation to the potent pan-ErbB tyrosine kinase inhibitor, Tarloxotinib-E, occurs through bioreduction in a hypoxic environment.[1][2] Therefore, the absence of activity in normoxic settings is the expected outcome and validates the hypoxia-selective mechanism of the compound.
Q2: What is the mechanism of action of Tarloxotinib-TKI?
A2: Tarloxotinib is a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the prodrug undergoes a one-electron reduction, leading to the formation of a nitro radical anion. In the absence of oxygen, this intermediate fragments, releasing the active drug, Tarloxotinib-E.[1][2][3] Tarloxotinib-E is an irreversible pan-ErbB TKI that inhibits the phosphorylation and activation of EGFR, HER2, and HER4, thereby blocking downstream signaling pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways that are crucial for cancer cell proliferation and survival.[1]
Q3: What is the difference in potency between Tarloxotinib and Tarloxotinib-E?
A3: Tarloxotinib-E, the active metabolite, is significantly more potent than the prodrug Tarloxotinib under normoxic conditions. The prodrug form has been shown to be 65 to 160 times less potent than the active drug in various cell lines under normal oxygen conditions.[1] However, under hypoxic conditions, the anti-proliferative activity of Tarloxotinib increases dramatically. For example, in the MB49 cell line, the IC50 value of Tarloxotinib was reduced 46-fold under anoxic conditions compared to oxic conditions.[2]
Q4: Which cell lines are sensitive to Tarloxotinib-E?
A4: Tarloxotinib-E has shown potent activity in various patient-derived cancer models harboring mutations in the ErbB family of receptors, including those with EGFR exon 20 insertion mutations, HER2 mutations and amplification, and NRG1 fusions.[1][4]
Troubleshooting Guide
If you are encountering unexpected results in your experiments with Tarloxotinib, please review the following troubleshooting tips.
| Issue | Possible Cause | Suggested Solution |
| No or low activity of Tarloxotinib observed in in vitro assays. | Insufficient hypoxia. | The level and duration of hypoxia are critical for the activation of Tarloxotinib. Ensure your hypoxia protocol is robust. Standard methods include using a specialized hypoxia incubator or a modular hypoxia chamber with a gas mixture of 1-2% O₂, 5% CO₂, and the balance N₂. Chemical induction of hypoxia using agents like cobalt chloride (CoCl₂) can also be employed. Always verify the hypoxic state, for example, by demonstrating the stabilization of HIF-1α via Western blot. |
| Incorrect experimental controls. | Include the active form, Tarloxotinib-E, as a positive control in your experiments. This will help to confirm that the cell line is sensitive to the active drug and that the assay is performing as expected. | |
| Cell line is not dependent on HER/ErbB signaling. | Confirm that your cell line of choice expresses and is dependent on the signaling of EGFR, HER2, or other ErbB family members for proliferation and survival. | |
| High variability between replicate experiments. | Inconsistent hypoxic conditions. | Ensure that the oxygen levels and duration of hypoxia are consistent across all experiments. Pre-equilibrate cell culture media under hypoxic conditions before adding it to the cells. |
| Cell density. | Cell density can affect the local oxygen concentration. Ensure that you are seeding a consistent number of cells for each experiment. | |
| Unexpected toxicity in normoxic control groups. | High concentration of Tarloxotinib. | Although designed to be inactive in normoxia, very high concentrations of the prodrug (in the micromolar range) can exhibit some off-target effects or minimal activation.[1] Ensure you are using a concentration range that is appropriate for a prodrug in your preliminary experiments. |
| Contamination. | Check for bacterial or yeast contamination in your cell cultures, as this can affect cell viability and metabolism. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tarloxotinib (prodrug) and Tarloxotinib-E (active drug) in various cell lines under different oxygen conditions.
| Cell Line | Genetic Alteration | Compound | Condition | IC50 (nM) |
| CUTO14 | EGFR ex20ins | Tarloxotinib-E | Normoxia | 208 |
| Tarloxotinib | Normoxia | >10,000 | ||
| CUTO17 | EGFR ex20ins | Tarloxotinib-E | Normoxia | 33 |
| Tarloxotinib | Normoxia | >10,000 | ||
| CUTO18 | EGFR ex20ins | Tarloxotinib-E | Normoxia | 345 |
| Tarloxotinib | Normoxia | >10,000 | ||
| H1781 | HER2 ex20ins | Tarloxotinib-E | Normoxia | 2.1 |
| Tarloxotinib | Normoxia | 330 | ||
| MB49 | EGFR-dependent | Tarloxotinib-E | Oxic | 1.7 - 2.1 |
| Tarloxotinib | Oxic | 620 ± 250 | ||
| Tarloxotinib | Anoxic | 13 ± 6 |
Data compiled from multiple sources.[1][2][5]
Experimental Protocols
Induction of Hypoxia in Cell Culture
This protocol describes how to create a hypoxic environment for in vitro experiments using a modular incubator chamber.
Materials:
-
Modular incubator chamber (e.g., Billups-Rothenberg)
-
Gas tank with a hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Humidified incubator (37°C)
-
Cell cultures in plates or flasks
-
Sterile water
Protocol:
-
Place your cell culture plates or flasks inside the modular chamber.
-
To maintain humidity, place a small, open dish of sterile water in the chamber.
-
Seal the chamber according to the manufacturer's instructions.
-
Purge the chamber with the hypoxic gas mixture. A common procedure is to flush the chamber at a flow rate of 20 liters per minute for 5-10 minutes.
-
After purging, securely clamp the tubing to seal the chamber.
-
Place the sealed chamber in a 37°C incubator for the desired duration of hypoxic exposure (typically 4-24 hours).
-
For verification of hypoxia, lyse a parallel set of cells immediately after the hypoxic incubation and perform a Western blot to detect the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
Cell Viability (MTS) Assay
This protocol outlines the steps for assessing cell viability after treatment with Tarloxotinib or Tarloxotinib-E.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Tarloxotinib and Tarloxotinib-E
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Tarloxotinib and Tarloxotinib-E in cell culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only wells as a control.
-
Place the plate under either normoxic or hypoxic conditions and incubate for the desired treatment period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Activation of Tarloxotinib under hypoxic conditions and subsequent inhibition of ErbB signaling pathways.
Caption: Workflow for assessing Tarloxotinib activity under normoxic versus hypoxic conditions.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. A simplified protocol to induce hypoxia in a standard incubator: A focus on retinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tarloxotinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low yield of Tarlox-TKI (Tarloxotinib-E) from its prodrug, Tarloxotinib, in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield of the active this compound from the Tarloxotinib prodrug in my in-vitro cell culture experiment?
A1: This is an expected observation under standard (normoxic) cell culture conditions. Tarloxotinib is a hypoxia-activated prodrug[1][2][3][4][5][6]. Its conversion to the active tyrosine kinase inhibitor (TKI), this compound (also referred to as Tarloxotinib-E), is dependent on a low-oxygen environment[1][4]. In the presence of normal oxygen levels, the fragmentation of Tarloxotinib into its active form is significantly inhibited[7].
Q2: What is the underlying mechanism of Tarloxotinib activation?
A2: Tarloxotinib is designed to be selectively activated within the hypoxic microenvironment of tumors[1][4]. The prodrug contains a nitroimidazole group that undergoes enzymatic reduction under low oxygen conditions. This reduction leads to the fragmentation of the molecule, releasing the potent pan-HER kinase inhibitor, this compound[1]. This active form can then irreversibly bind to and inhibit EGFR, HER2, and HER4, leading to the downstream inhibition of cancer cell signaling pathways[1][8].
Q3: How significant is the difference in activity between Tarloxotinib and this compound under normoxic conditions?
A3: The difference is substantial. Cellular anti-proliferative and receptor phosphorylation assays have demonstrated a 14 to 80-fold reduction in the activity of the Tarloxotinib prodrug compared to its active TKI form under normoxic conditions[7]. The prodrug is designed to have minimal activity to reduce systemic toxicity, with its therapeutic effect being localized to hypoxic regions[1][4].
Q4: How can I increase the yield of this compound in my in-vitro experiments?
A4: To increase the conversion of Tarloxotinib to this compound, you must mimic the hypoxic conditions found in solid tumors. This is typically achieved by culturing your cells in a specialized hypoxia chamber or incubator with a controlled low-oxygen atmosphere (e.g., 0.1% to 2% O₂).
Q5: What are the expected rates of this compound release under hypoxic versus normoxic conditions?
A5: The rate of this compound release is dramatically higher in hypoxic environments. Studies in human non-small cell lung cancer (NSCLC) cell lines have shown a release rate of 0.4-2.1 nM/hr/10⁶ cells under hypoxia, whereas under normoxic conditions, the rate is less than 0.002 nM/hr/10⁶ cells[7].
Troubleshooting Guide
Issue: Low or Undetectable Levels of this compound
| Potential Cause | Recommended Solution |
| Normoxic Culture Conditions | Verify that your cell culture is being conducted under hypoxic conditions. Use a calibrated hypoxia chamber or incubator. |
| Incorrect Gas Mixture | Ensure the gas mixture for your hypoxia chamber is accurate (typically a balance of N₂, CO₂, and a low percentage of O₂). |
| Cell Line Viability | Confirm that the cell line used is viable and metabolically active under hypoxic conditions, as enzymatic reduction is required for prodrug activation. |
| Inadequate Incubation Time | The conversion of Tarloxotinib to this compound is time-dependent. Ensure a sufficient incubation period under hypoxia to allow for measurable accumulation of the active drug. |
| Drug Concentration | Use an appropriate concentration of Tarloxotinib as a starting material. Very low initial concentrations may result in this compound levels that are below the limit of detection of your analytical method. |
| Analytical Method Sensitivity | Ensure your analytical method, such as LC-MS/MS, is sufficiently sensitive to detect the expected concentrations of this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of Tarloxotinib and this compound.
Table 1: In Vitro Activity of Tarloxotinib vs. This compound
| Condition | Compound | Relative Activity | Reference |
| Normoxic | Tarloxotinib (Prodrug) | 14-80 fold lower | [7] |
| Normoxic | This compound (Active) | High | [7] |
Table 2: Rate of this compound Release from Tarloxotinib
| Condition | Cell Type | Rate of TKI Release (nM/hr/10⁶ cells) | Reference |
| Hypoxic | Human NSCLC Cell Lines | 0.4 - 2.1 | [7] |
| Normoxic | Human NSCLC Cell Lines | < 0.002 | [7] |
Table 3: Half Maximal Inhibitory Concentration (IC₅₀) of Tarloxotinib-E (this compound)
| Cell Line Model | Mutation Status | IC₅₀ (nM) | Reference |
| Ba/F3 | HER2 exon 20 insertions & point mutations | < 5 | [8] |
| H1781 | HER2 exon 20 insertions | < 5 | [8] |
| Ba/F3 | EGFR Del19/C797S | 5.1 | [9] |
| Ba/F3 | EGFR Del19/T790M/C797S | 198 | [9] |
| Ba/F3 | Various EGFR exon 20 insertions | < 10 | [9] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Induced Activation of Tarloxotinib
-
Cell Seeding: Plate the desired cell line in appropriate cell culture vessels and allow them to adhere overnight under standard incubator conditions (37°C, 5% CO₂, 21% O₂).
-
Induction of Hypoxia: Transfer the cell culture plates to a pre-calibrated hypoxia chamber or incubator. Set the oxygen level to the desired hypoxic condition (e.g., 1% O₂). Allow the cells to acclimate for at least 4-6 hours.
-
Tarloxotinib Treatment: Prepare a stock solution of Tarloxotinib in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, pre-equilibrated hypoxic cell culture medium. Add the Tarloxotinib-containing medium to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under continuous hypoxic conditions.
-
Sample Collection: At the end of the incubation period, collect both the cell lysate and the conditioned medium for subsequent analysis.
-
Analysis: Quantify the concentration of Tarloxotinib and this compound in the collected samples using a validated analytical method such as LC-MS/MS.
Protocol 2: Quantification of Tarloxotinib and this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying small molecules like TKIs in biological samples[10][11].
-
Sample Preparation:
-
Cell Lysate: Lyse the cells using a suitable lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant.
-
Conditioned Medium: Collect the cell culture medium and centrifuge to remove any detached cells or debris.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to the supernatant from the cell lysate or the conditioned medium to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analytes to a new tube for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate Tarloxotinib and this compound.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for both Tarloxotinib and this compound, as well as the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Tarloxotinib and this compound.
-
Determine the concentration of each analyte in the experimental samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. asco.org [asco.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Chromatographic analytical methods for quantifying newly marketed targeted antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Tarlox-TKI degradation and stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Tarlox-TKI in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is the active metabolite of the prodrug Tarloxotinib. It functions as an irreversible pan-ErbB tyrosine kinase inhibitor (TKI), targeting EGFR, HER2, and HER4. For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. Once prepared, the stock solution should be aliquoted and stored at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles. For in vivo experiments, it is best practice to use freshly prepared working solutions on the same day.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially when preparing aqueous dilutions from a DMSO stock. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. Ensure you are using a newly opened, hygroscopic DMSO for preparing the initial stock solution, as water content can significantly impact solubility.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been extensively published, irreversible tyrosine kinase inhibitors with similar chemical scaffolds are known to be susceptible to degradation under various conditions. These include:
-
Hydrolysis: Degradation in aqueous solutions, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
Q5: How can I assess the stability of my this compound solution?
A5: To assess the stability, you can perform a forced degradation study. This involves subjecting the this compound solution to various stress conditions (e.g., acid, base, oxidation, light, heat) and analyzing the sample at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions immediately before each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature or in direct light. |
| Inaccurate concentration of the stock solution due to solvent evaporation or improper storage. | Re-measure the concentration of your stock solution. Ensure stock solutions are stored in tightly sealed vials at the recommended temperature. | |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | Formation of degradation products. | Review your solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability profile. Protect solutions from light and minimize exposure to ambient temperatures. |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | Use a co-solvent system or a vehicle that has been optimized for in vivo or in vitro delivery. Gentle warming or sonication may help redissolve the compound. Ensure the final concentration is within the solubility limit for the chosen solvent system. |
| Variability in experimental results between different batches of this compound. | Differences in purity or degradation state of the compound. | Always use this compound from a reputable supplier and refer to the Certificate of Analysis for purity information. If you suspect degradation, perform an analytical check (e.g., HPLC) to confirm the integrity of the compound. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
1. Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
From the stock solution, prepare working solutions in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a final concentration of approximately 100 µg/mL for each stress condition.
3. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the working solution and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH to the working solution and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to the working solution and keep at room temperature.
-
Thermal Degradation: Incubate the working solution at 60°C.
-
Photodegradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control: Keep a working solution protected from light at room temperature.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound in each sample compared to the control at time zero.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.
Visualizations
ErbB Signaling Pathway
The following diagram illustrates the simplified ErbB signaling pathway, which is inhibited by this compound.
Caption: Simplified ErbB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Forced Degradation Study
The diagram below outlines the key steps in performing a forced degradation study for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Off-target kinase activity of Tarlox-TKI in experiments
Welcome to the technical support resource for Tarlox-TKI, a potent tyrosine kinase inhibitor. This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for researchers encountering issues related to its off-target kinase activity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and general selectivity profile of this compound?
This compound is a potent ATP-competitive inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) kinase. While highly potent against its primary target, like many kinase inhibitors, it exhibits activity against other kinases.[1][2] This polypharmacology is important to consider when interpreting experimental results.[3] The selectivity of this compound was initially determined by screening against a large panel of recombinant human kinases.[4][5]
Q2: What are the most significant known off-targets of this compound at standard experimental concentrations (e.g., 1 µM)?
Comprehensive kinase profiling has identified several off-target kinases that are inhibited by this compound.[6] Understanding these off-targets is crucial for interpreting phenotypic data and potential side effects.[1][7] The table below summarizes the inhibitory activity against the primary target and key off-targets.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | Family | IC₅₀ (nM) | Percent Inhibition @ 1µM |
| EGFR | Receptor Tyrosine Kinase | 5 | 99% |
| SRC | SRC Family Kinase | 85 | 92% |
| YES1 | SRC Family Kinase | 150 | 87% |
| ABL1 | ABL Family Kinase | 250 | 80% |
| VEGFR2 | Receptor Tyrosine Kinase | 400 | 71% |
| PDGFRβ | Receptor Tyrosine Kinase | 750 | 57% |
| c-KIT | Receptor Tyrosine Kinase | 900 | 53% |
| Note: This data is representative and generated from in vitro biochemical assays. IC₅₀ values can vary depending on assay conditions, particularly ATP concentration.[8] |
Q3: Why are the IC₅₀ values I'm observing in my cell-based assays different from those on the technical data sheet?
Discrepancies between biochemical and cellular IC₅₀ values are common and can arise from several factors:
-
ATP Concentration: Biochemical assays are often run at a fixed ATP concentration that may be lower than the millimolar concentrations found within cells.[8] Since this compound is an ATP-competitive inhibitor, its apparent potency will be lower in the high-ATP cellular environment.
-
Cellular Uptake and Efflux: The compound's ability to cross the cell membrane and its susceptibility to efflux pumps (e.g., P-glycoprotein) can significantly alter the intracellular concentration available to bind target kinases.
-
Target Engagement in a Complex Environment: Inside a cell, kinases are part of larger signaling complexes and their conformation or accessibility may differ from that of a purified, recombinant enzyme.[9]
Q4: I am observing an unexpected cellular phenotype after treatment with this compound. Could this be due to an off-target effect?
Yes, unexpected phenotypes are often the result of inhibiting one or more off-target kinases.[10] For example, while you may be studying EGFR signaling, the concurrent inhibition of SRC family kinases could impact pathways related to cell adhesion, migration, and survival, leading to confounding results.[7] It is critical to validate that the observed phenotype is a direct result of on-target inhibition. This can be achieved through complementary approaches like using another inhibitor with a different off-target profile or using genetic methods (e.g., siRNA/shRNA) to knock down the primary target.
Troubleshooting Guides
Issue 1: My Western blot shows unexpected changes in phosphorylation of a non-target protein.
-
Possible Cause 1: Off-target Inhibition. The protein you are observing may be a substrate of one of this compound's known off-targets (see Table 1). For instance, inhibition of SRC could lead to reduced phosphorylation of its downstream substrates.
-
Troubleshooting Steps:
-
Cross-reference: Check if your protein of interest is a known substrate of kinases like SRC, ABL, or VEGFR2.
-
Dose-Response Experiment: Perform a dose-response with this compound and measure the phosphorylation of both your intended target (e.g., p-EGFR) and the unexpected off-target substrate. If the IC₅₀ for the off-target effect aligns with the IC₅₀ of a known off-target kinase, this strengthens the link.
-
Use a More Selective Inhibitor: If available, repeat the experiment with a more selective EGFR inhibitor that does not potently inhibit the suspected off-target kinase.
-
-
Possible Cause 2: Pathway Crosstalk. Inhibition of the primary target (EGFR) can lead to feedback loops or crosstalk that indirectly affect other signaling pathways.[10]
-
Troubleshooting Steps:
-
Literature Review: Investigate known crosstalk mechanisms between the EGFR pathway and the pathway of your protein of interest.
-
Time-Course Experiment: Analyze the phosphorylation changes over a time course. Indirect effects due to pathway adaptation may occur on a different timescale than direct target inhibition.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tarlox-TKI Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarlox-TKI in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: A well-documented starting dose for Tarloxotinib (the prodrug of this compound) in mice is 48 mg/kg administered via intraperitoneal (IP) injection once weekly.[1] This dose has been established as the human equivalent dose (HED) based on plasma pharmacokinetic analyses from clinical trials.[1] However, it is always recommended to perform a pilot study to determine the optimal dose for your specific tumor model and experimental conditions.
Q2: How should this compound be prepared and administered for in vivo studies?
A2: this compound is the active metabolite and is typically generated in situ from its prodrug, Tarloxotinib. For in vivo experiments, Tarloxotinib is administered. A common method for preparing the formulation for IP injection involves dissolving the compound in a vehicle such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Q3: What is the mechanism of action of this compound, and how does it achieve tumor selectivity?
A3: Tarloxotinib is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment characteristic of most solid tumors, the prodrug is cleaved, releasing the active tyrosine kinase inhibitor (TKI), this compound (also referred to as Tarloxotinib-E).[1][3][4][5] this compound is an irreversible pan-ErbB inhibitor, targeting EGFR, HER2, and HER4.[1][3] This tumor-selective activation mechanism leads to higher concentrations of the active drug within the tumor microenvironment compared to healthy tissues, which is designed to minimize systemic toxicity.[1]
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In preclinical xenograft models of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, treatment with Tarloxotinib has been shown to induce significant tumor regression or growth inhibition.[1][3][6]
Q5: What potential toxicities should I monitor for during in vivo studies with this compound?
A5: While the prodrug design of Tarloxotinib aims to reduce systemic toxicity, it is crucial to monitor for potential adverse effects. In a Phase 1 clinical trial, the most common treatment-related adverse events were dose-dependent and included rash, QT prolongation, nausea, infusion reaction, vomiting, diarrhea, and fatigue.[7] For preclinical studies, it is essential to monitor animal weight, general health, and look for any signs of distress. If significant toxicity is observed, dose reduction or a less frequent administration schedule should be considered.
Q6: How does the in vitro potency of this compound translate to in vivo efficacy?
A6: this compound (Tarloxotinib-E) has demonstrated potent anti-proliferative activity in vitro against cancer cell lines with EGFR and HER2 mutations.[3][4][5] The hypoxia-activated delivery in vivo ensures that this potent TKI is concentrated at the tumor site, leading to the observed tumor regression in animal models.[1]
Data Presentation
In Vitro Proliferation Inhibition by this compound (Tarloxotinib-E)
| Cell Line | Cancer Type | Mutation | This compound (Tarloxotinib-E) IC50 (nM) |
| CUTO14 | NSCLC | EGFR exon 20 insertion | 208 |
| CUTO17 | NSCLC | EGFR exon 20 insertion | 33 |
| CUTO18 | NSCLC | EGFR exon 20 insertion | 345 |
| H1781 | NSCLC | HER2 exon 20 insertion | <5 |
| Ba/F3 | Pro-B | HER2 exon 20 insertions | <5 |
| Ba/F3 | Pro-B | HER2 point mutations | <5 |
Data compiled from multiple sources.[3][5]
Preclinical Pharmacokinetics of Tarloxotinib
| Parameter | Observation |
| Administration Route | Intraperitoneal (IP) injection |
| Dose in Mice | 48 mg/kg, once weekly |
| Active Metabolite (this compound) Distribution | Markedly higher concentrations in tumor tissue compared to plasma or skin.[1] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
1. Cell Culture and Animal Model:
- Culture human cancer cells (e.g., CUTO14 NSCLC cells) in appropriate media and conditions.
- Implant 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
- Monitor tumor growth until tumors reach a volume of approximately 150-200 mm³.
2. Animal Randomization and Grouping:
- Randomize mice into treatment and control groups (n=8-10 mice per group).
- Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Group 2: Tarloxotinib (48 mg/kg)
3. Drug Preparation and Administration:
- Prepare the Tarloxotinib formulation fresh on the day of dosing.
- Administer Tarloxotinib or vehicle via intraperitoneal injection once weekly for 4 weeks.[1]
4. Monitoring and Endpoints:
- Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
- Monitor animal body weight and general health status twice weekly.
- The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.
5. Tissue Collection and Analysis:
- At the end of the study, euthanize the mice.
- Excise tumors and, if required for pharmacokinetic analysis, collect blood and other tissues.
- For pharmacokinetic studies, blood samples can be collected at various time points after the final dose.[1] Plasma is separated by centrifugation.
- Tumor and tissue samples can be snap-frozen in liquid nitrogen for further analysis (e.g., western blotting, IHC).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a this compound in vivo efficacy study.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase 2 study of tarloxotinib bromide (TRLX) in patients (pts) with EGFR‑Mutant, T790M-Negative NSCLC progressing on an EGFR TKI. - ASCO [asco.org]
Inconsistent results with Tarlox-TKI in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tarlox-TKI in cell-based assays. Inconsistent results with hypoxia-activated prodrugs like this compound are often linked to experimental conditions. This guide will help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing highly variable IC50 values for this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound often stem from variability in the level of hypoxia achieved in your cell-based assays. This compound is a hypoxia-activated prodrug, meaning it is converted to its active, cytotoxic form, this compound-E, under low oxygen conditions. Therefore, the potency of this compound is directly dependent on the degree and duration of hypoxia.
Troubleshooting Steps:
-
Verify and Standardize Hypoxic Conditions: Ensure your hypoxia protocol is consistent. The level of oxygen, duration of hypoxic exposure before and during drug treatment, and the method used to create hypoxia (e.g., hypoxic chamber, workstation, or chemical induction) should be strictly controlled. Even minor variations can significantly impact the activation of this compound.
-
Monitor Oxygen Levels: If possible, use an oxygen sensor to confirm the oxygen percentage in your incubator or chamber throughout the experiment.
-
Cell Density: High cell density can lead to the formation of a hypoxic microenvironment in the center of a well, even under normoxic conditions. Conversely, very low cell density might not consume enough oxygen to facilitate drug activation. Optimize and maintain consistent cell seeding densities across all experiments.
-
Re-oxygenation: Minimize re-oxygenation when handling plates. If using a hypoxic chamber, ensure it is flushed with the appropriate gas mixture quickly after any door openings.
Q2: this compound shows much lower activity than expected, even under our established hypoxic conditions.
A2: If this compound activity is lower than anticipated, consider the following factors beyond just the oxygen level:
-
Prodrug Stability: Like many nitroimidazole-based compounds, this compound may have limited stability in cell culture media. Prepare fresh drug dilutions for each experiment and avoid prolonged storage of diluted solutions.
-
Cell Line Specific Reductase Activity: The activation of this compound is dependent on cellular reductases. The expression levels of these enzymes can vary significantly between different cell lines, leading to differences in the rate and extent of prodrug activation.
-
Assay Duration: The conversion of this compound to this compound-E takes time. Ensure your assay duration is sufficient to allow for both drug activation and the subsequent induction of a cytotoxic effect.
Q3: We see significant cell death in our vehicle-treated control group under hypoxia. How can we address this?
A3: Hypoxia itself can be a significant stressor for many cell lines, leading to reduced proliferation or cell death.
-
Optimize Hypoxia Duration: Determine the maximum duration your specific cell line can tolerate under hypoxia without significant loss of viability in the absence of any treatment. You may need to shorten the hypoxic incubation period.
-
Use a Hypoxia-Tolerant Cell Line: If your experimental design allows, consider using a cell line known to be more resistant to hypoxic stress.
-
Chemical Induction of Hypoxia: As an alternative to low-oxygen incubators, you can use chemical inducers of hypoxia, such as cobalt chloride (CoCl₂). However, be aware that these agents can have off-target effects that may interfere with your experimental results.
Q4: How can we confirm that this compound is effectively inhibiting the ErbB signaling pathway in our cells?
A4: To confirm the on-target effect of the activated this compound-E, you should assess the phosphorylation status of key downstream proteins in the ErbB signaling pathway.
-
Western Blotting: Perform a Western blot to analyze the phosphorylation levels of EGFR, HER2, and downstream effectors like Akt and ERK. You should observe a decrease in the phosphorylated forms of these proteins in cells treated with this compound under hypoxic conditions.
-
ELISA: A cell-based ELISA can provide a more quantitative measure of protein phosphorylation.
-
Control Experiments: Include appropriate controls, such as cells treated with this compound under normoxic conditions (where it should be less active) and cells treated with a known pan-ErbB inhibitor as a positive control.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its active metabolite, this compound-E, in various cancer cell lines under normoxic and hypoxic conditions. This data highlights the hypoxia-dependent activity of the prodrug.
| Cell Line | Cancer Type | Target Mutation | Compound | Condition | IC50 (nM) |
| CUTO14 | Lung Adenocarcinoma | EGFR exon 20 insertion | This compound-E | Normoxia | 208 |
| CUTO17 | Lung Adenocarcinoma | EGFR exon 20 insertion | This compound-E | Normoxia | 33 |
| CUTO18 | Lung Adenocarcinoma | EGFR exon 20 insertion | This compound-E | Normoxia | 345 |
| MB49 | Bladder Cancer | EGFR-dependent | This compound | Normoxia (Oxic) | 620 |
| MB49 | Bladder Cancer | EGFR-dependent | This compound | Anoxia | 13 |
| MB49 | Bladder Cancer | EGFR-dependent | This compound-E | Normoxia/Anoxia | 1.7 - 2.1 |
| Ba/F3 | Pro-B | HER2 exon 20 insertion | This compound-E | Not Specified | <5 |
| H1781 | Lung Cancer | HER2 exon 20 insertion | This compound-E | Not Specified | <5 |
Experimental Protocols
Protocol 1: Cell Viability Assay for this compound under Hypoxia
This protocol describes a standard method for determining the IC50 of this compound in a cell-based assay using a resazurin-based viability reagent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
96-well clear-bottom black plates
-
Hypoxic incubator or chamber (capable of maintaining 1% O₂)
-
Standard cell culture incubator (normoxic, 5% CO₂)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight in a standard incubator to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a serial dilution of this compound in complete cell culture medium.
-
-
Treatment under Hypoxia:
-
Remove the plate from the standard incubator and replace the medium with the this compound dilutions. Include vehicle-only (DMSO) controls.
-
Place the plate in a hypoxic incubator pre-equilibrated to 1% O₂.
-
Incubate for 72 hours (or an optimized time for your cell line).
-
-
Cell Viability Measurement:
-
Remove the plate from the hypoxic incubator.
-
Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours in a standard incubator.
-
Measure fluorescence on a plate reader (typically Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence values to the vehicle-treated control wells.
-
Plot the normalized viability versus the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for ErbB Pathway Inhibition
This protocol details the steps to assess the effect of this compound on the phosphorylation of key proteins in the ErbB signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Hypoxic incubator or chamber (1% O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations under hypoxic conditions (1% O₂) for the desired time (e.g., 24 hours). Include normoxic and vehicle controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities to determine the relative levels of phosphorylated and total proteins.
-
Visualizations
Caption: Mechanism of this compound activation and inhibition of the ErbB signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results in this compound cell-based assays.
Caption: A generalized experimental workflow for conducting cell-based assays with this compound.
Technical Support Center: Acquired Resistance to Tarlox-TKI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Tarlox-TKI in cell lines. The information is based on established mechanisms of resistance to tyrosine kinase inhibitors (TKIs), particularly those targeting the ErbB family of receptors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to TKIs like this compound?
Acquired resistance to TKIs typically falls into two main categories: on-target and off-target mechanisms.[1][2]
-
On-target resistance involves alterations to the drug's direct target, the ErbB family of receptors in the case of this compound. This can include:
-
Secondary mutations in the kinase domain that prevent the drug from binding effectively while still allowing the kinase to function.[3][4] A well-known example in EGFR-mutant lung cancer is the T790M "gatekeeper" mutation.[5][6]
-
Gene amplification of the target gene (e.g., EGFR), leading to overexpression of the target protein, which can overcome the inhibitory effects of the drug.[4]
-
-
Off-target resistance occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for the original drug target.[1] This can involve:
-
Activation of bypass signaling pathways through the upregulation or mutation of other receptor tyrosine kinases (RTKs) such as MET, AXL, or FGFR.[5][7][8] These alternative RTKs can then activate downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation despite the inhibition of the primary target.[8]
-
Histological transformation , where the cancer cells change their type, for example, from non-small cell lung cancer to small cell lung cancer, which has a different set of survival dependencies.[2]
-
Increased drug efflux , where cancer cells pump the drug out of the cell at a higher rate, preventing it from reaching its target. This is often mediated by ATP-binding cassette (ABC) transporters.[9][10][11]
-
Q2: My cells are showing reduced sensitivity to this compound over time. How can I determine the mechanism of resistance?
To investigate the mechanism of acquired resistance, a multi-step approach is recommended:
-
Confirm Resistance: First, confirm the shift in sensitivity by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of this compound in your resistant cell line compared to the parental, sensitive cell line.
-
Sequence the Target: Sequence the kinase domain of the ErbB family members (EGFR, HER2, etc.) in the resistant cells to check for secondary mutations.
-
Analyze Protein Expression: Use Western blotting to assess the expression levels of the target protein and key components of downstream signaling pathways (e.g., phospho-EGFR, phospho-AKT, phospho-ERK). Also, look for overexpression of bypass signaling RTKs like MET and AXL.
-
Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of the target gene or bypass pathway genes.
-
Functional Assays: Use inhibitors of suspected bypass pathways (e.g., a MET inhibitor) in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Issue: Gradual increase in IC50 of this compound in my cell line.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying levels of resistance. 2. Analyze the molecular profile (sequencing, protein expression) of the most resistant clones. |
| Selection for pre-existing resistant cells | Review the initial characterization of your parental cell line. It may have had a small, pre-existing resistant population. |
| Suboptimal drug concentration leading to gradual adaptation | Ensure you are using a consistent and appropriate concentration of this compound for long-term culture to maintain selective pressure. |
Issue: Complete loss of response to this compound.
| Possible Cause | Troubleshooting Steps |
| Acquisition of a strong resistance mechanism (e.g., gatekeeper mutation) | 1. Immediately sequence the target kinase domain. 2. Test the effect of next-generation TKIs that are designed to overcome specific resistance mutations. |
| Activation of a potent bypass signaling pathway | 1. Perform a phospho-RTK array to screen for activated bypass pathways. 2. Validate hits with Western blotting and test combination therapies with inhibitors of the identified bypass pathway. |
| Histological transformation | Examine the morphology of the resistant cells. If changes are observed, consider markers for other cell lineages. |
Quantitative Data Summary
Quantitative data for this compound specifically is limited in publicly available literature. The following table provides a general framework for presenting such data based on typical TKI resistance studies.
| Cell Line | Treatment | IC50 (nM) | Target Mutation Status | Bypass Pathway Activation | Reference |
| Parental Line | This compound | e.g., 10 | e.g., EGFR exon 19 del | None | Fictional |
| Resistant Line 1 | This compound | e.g., 500 | e.g., EGFR exon 19 del, T790M | None | Fictional |
| Resistant Line 2 | This compound | e.g., >1000 | e.g., EGFR exon 19 del | MET Amplification | Fictional |
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a method for generating TKI-resistant cell lines through continuous exposure to the drug.
-
Materials: Parental cancer cell line, complete culture medium, this compound, 96-well plates, incubators.
-
Protocol:
-
Culture the parental cell line in its recommended complete medium.
-
Treat the cells with this compound at a concentration equal to the IC50 value.
-
Monitor the cells for growth. Initially, most cells will die.
-
Continue to culture the surviving cells, gradually increasing the concentration of this compound in a stepwise manner as the cells become confluent.
-
This process can take several months.
-
Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 1 µM), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation state of key signaling proteins.
-
Materials: Cell lysates from parental and resistant cells, primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK), secondary antibodies, SDS-PAGE gels, blotting membranes, chemiluminescence reagents.
-
Protocol:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to compare protein expression and phosphorylation levels between parental and resistant cells.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Bypass Signaling Activation in TKI Resistance.
Caption: Workflow for Investigating Acquired Resistance.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resisting Resistance: Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling multidrug resistance mediated by efflux transporters in tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Technical Support Center: Managing Tarlox-TKI Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for managing Tarlox-TKI cytotoxicity in your primary cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges when working with this novel hypoxia-activated pan-ErbB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form, tarloxotinib-E?
A1: Tarloxotinib (this compound) is a hypoxia-activated prodrug. In low-oxygen (hypoxic) conditions, typically found in solid tumors, it is converted into its active form, tarloxotinib-E.[1][2][3] Tarloxotinib-E is a potent and irreversible pan-ErbB tyrosine kinase inhibitor (TKI), meaning it blocks the activity of the epidermal growth factor receptor (EGFR), HER2, and HER4 proteins.[4][5] This targeted activation is designed to concentrate the cytotoxic effects within the tumor microenvironment while minimizing systemic toxicity.[5]
Q2: Why are my primary cells showing high levels of cytotoxicity even at low concentrations of this compound?
A2: Primary cells are generally more sensitive to cytotoxic agents than immortalized cell lines.[6] Several factors could contribute to unexpected cytotoxicity:
-
Normoxic Activation: While this compound is designed for hypoxic activation, some level of conversion to the highly potent tarloxotinib-E may occur even under standard cell culture conditions (normoxia), leading to off-target effects.
-
Primary Cell Sensitivity: Primary cells have not been adapted to in vitro conditions and can be highly sensitive to any chemical insult.[7]
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).[8]
-
Cell Health: The initial health and viability of your primary cells are critical. Stress from isolation, cryopreservation, or suboptimal culture conditions can make them more susceptible to drug-induced cytotoxicity.[9]
Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound in my primary cell cultures?
A3: It is crucial to determine whether this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect).[8] This can be assessed using various assays:
-
Cytotoxicity Assays: Methods like the Lactate Dehydrogenase (LDH) release assay or trypan blue exclusion assay measure cell death by detecting compromised cell membranes.
-
Viability/Proliferation Assays: Assays like MTT, MTS, or real-time cell analysis (RTCA) measure metabolic activity or cell number, which reflects the viable cell population. A decrease in signal in these assays could indicate either cell death or inhibition of proliferation.
-
Apoptosis Assays: To specifically investigate programmed cell death, you can use assays that detect caspase activation or changes in the cell membrane, such as Annexin V staining.
By comparing the results from a cytotoxicity assay with a proliferation assay, you can gain a clearer understanding of the drug's effect.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | - Verify all calculations for stock solution and final dilutions.- Prepare fresh dilutions from your stock solution for each experiment. |
| Solvent Toxicity | - Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing cytotoxicity.[8]- Aim for a final solvent concentration of ≤ 0.1%. |
| Suboptimal Primary Cell Health | - Use primary cells at a low and consistent passage number.- Ensure cells are in the exponential growth phase before treatment.- Follow best practices for thawing cryopreserved primary cells, including rapid thawing and avoiding centrifugation for sensitive cell types.[4]- Allow cells to fully recover and adhere after seeding before adding this compound. |
| Off-Target Effects in Normoxia | - Minimize the duration of exposure to this compound to what is necessary to observe the desired effect.- Perform a detailed dose-response curve to identify the lowest effective concentration with minimal toxicity. |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Primary Cells | - Standardize the source and isolation procedure for your primary cells.- Use cells from the same lot or passage number for a set of experiments.- Ensure consistent cell seeding density across all experiments.[9] |
| Reagent Instability | - Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles.- Store all reagents according to the manufacturer's instructions. |
| Assay Performance | - Include appropriate positive and negative controls in every assay.- Ensure that the assay readout is within the linear range of detection. |
Experimental Protocols
Protocol 1: Determining the IC50 of Tarloxotinib-E in Primary Cells
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the active form, tarloxotinib-E, using an MTT assay. This can be adapted for other viability assays.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Tarloxotinib-E stock solution (in an appropriate solvent like DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count healthy primary cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the experiment.
-
Incubate the plate for 24 hours to allow cells to adhere and recover.
-
-
Drug Treatment:
-
Prepare serial dilutions of tarloxotinib-E in complete culture medium. It is advisable to start with a wide concentration range based on published IC50 values in other cell lines (see Table 1).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours). The incubation time should be optimized for your specific cell type and experimental goals.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Table 1: Published IC50 Values for Tarloxotinib-E in Various Cancer Cell Lines
This table provides a reference for designing your dose-response experiments. Note that primary cells may have different sensitivities.
| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 of Tarloxotinib-E (nM) |
| Ba/F3 | Pro-B | EGFR A763insFQEA | Data not specified in provided search results |
| Ba/F3 | Pro-B | EGFR V769insASV | Data not specified in provided search results |
| Ba/F3 | Pro-B | EGFR D770insSVD | Data not specified in provided search results |
| Ba/F3 | Pro-B | EGFR H773insNPH | Data not specified in provided search results |
Note: The search results mention IC50 values were determined for these cell lines but do not provide the specific numerical data in the accessible snippets. Researchers should refer to the full publication for detailed values.[1] However, it is noted that the IC50 for the prodrug, tarloxotinib, was ≥72.1 times higher than for tarloxotinib-E, highlighting the potency of the active form.[1]
Visualizations
Pan-ErbB Signaling Pathway
Caption: Tarloxotinib-E inhibits pan-ErbB signaling pathways.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. promocell.com [promocell.com]
- 8. benchchem.com [benchchem.com]
- 9. kosheeka.com [kosheeka.com]
Technical Support Center: Understanding Tarlox-TKI Efficacy in H773insH Mutant Cells
This technical support guide provides researchers, scientists, and drug development professionals with information to understand why Tarlox-TKI demonstrates reduced efficacy in cancer cells harboring the EGFR H773insH mutation. The information is presented in a question-and-answer format, supplemented with experimental data, detailed protocols, and pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, the active metabolite of the prodrug Tarloxotinib, is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI).[1] Tarloxotinib is designed to be activated under the hypoxic (low oxygen) conditions commonly found in solid tumors.[2] Once activated to this compound, it covalently binds to and inhibits the kinase activity of the Epidermal Growth Factor Receptor (EGFR) family members (ErbB1/EGFR, ErbB2/HER2, ErbB4/HER4), thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]
Q2: What is the H773insH mutation?
A2: The H773insH is an in-frame insertion mutation in exon 20 of the EGFR gene.[3][4] This type of mutation leads to the addition of a histidine amino acid at position 773 within the kinase domain of the EGFR protein. EGFR exon 20 insertions are a known class of mutations that confer resistance to many EGFR TKIs.[5][6][7][8][9]
Q3: Why is this compound less effective against H773insH mutant EGFR?
A3: Preclinical studies have demonstrated that while this compound (referred to as Tarloxotinib-E in the literature) is effective against several EGFR exon 20 insertion mutations, it shows reduced efficacy in cells with the H773insH mutation.[4] This particular mutant cell line was found to be less sensitive to all tested EGFR-TKIs, suggesting a more challenging structural conformation for drug binding.[4]
The primary reason for this reduced effectiveness is likely due to structural changes in the ATP-binding pocket of the EGFR kinase domain caused by the H773insH insertion.[10][11] These alterations can lead to steric hindrance, which physically impedes the ability of this compound to bind effectively to its target site. While the precise conformational changes induced by the H773insH mutation that specifically affect this compound binding are a subject of ongoing research, it is understood that exon 20 insertions can significantly alter the topology of the drug-binding pocket.[10]
Troubleshooting Guide
Problem: My experiments show a poor response to this compound in a cell line I believe has an H773insH mutation.
Troubleshooting Steps:
-
Confirm the Mutation:
-
Action: Sequence the EGFR gene in your cell line to confirm the presence of the H773insH mutation and rule out any other concurrent mutations (such as T790M or C797S) that could confer resistance.[4]
-
Rationale: Acquired resistance mutations can emerge during cell culture. It is crucial to verify the genetic identity of your experimental model.
-
-
Assess EGFR Phosphorylation:
-
Action: Perform a Western blot to determine the level of EGFR phosphorylation (p-EGFR) in your H773insH mutant cells with and without this compound treatment.
-
Rationale: This will confirm if the drug is failing to inhibit the kinase activity of the mutant receptor. A lack of reduction in p-EGFR levels upon treatment indicates ineffective target inhibition.
-
-
Perform a Dose-Response Curve:
-
Action: Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 value.
-
Rationale: Comparing the IC50 value of your H773insH cells to other EGFR exon 20 insertion mutant cell lines will quantify the degree of reduced sensitivity. Published data indicates a higher IC50 for H773insH compared to other exon 20 insertions.[4]
-
-
Consider Hypoxia-Activation of the Prodrug:
-
Action: If you are using the prodrug Tarloxotinib, ensure your experimental setup provides hypoxic conditions to allow for its conversion to the active this compound.
-
Rationale: Tarloxotinib requires a hypoxic environment for its activation.[2] Experiments conducted under normoxic conditions will not show the drug's intended effect.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of various TKIs in Ba/F3 Cells with EGFR Exon 20 Insertions
| EGFR Mutation | Tarloxotinib-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| H773insH | 23.5 | 4.1 | 20.4 | 126.7 |
| A763insFQEA | 2.1 | 10.3 | 5.0 | 17.0 |
| V769insASV | 4.8 | 1.1 | 11.0 | 72.8 |
| D770insSVD | 6.5 | 1.1 | 12.3 | 111.4 |
| H773insNPH | 9.0 | 1.5 | 13.9 | 105.5 |
Data sourced from Nishino et al., Thoracic Cancer, 2021.[4] This table highlights that the H773insH mutation requires a higher concentration of Tarloxotinib-E for 50% inhibition compared to several other common exon 20 insertion mutations.
Experimental Protocols
Cell Viability Assay (Ba/F3 Cells)
This protocol is adapted for determining the IC50 of TKIs in Ba/F3 cells engineered to express specific EGFR mutations.
-
Cell Culture: Culture Ba/F3 cells expressing the H773insH EGFR mutant in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells' survival is dependent on the activity of the mutant EGFR, so IL-3 is not required in the medium.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and other TKIs in the culture medium.
-
Treatment: Add the diluted drugs to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation in response to TKI treatment.
-
Cell Culture and Treatment: Seed H773insH mutant cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR, e.g., Tyr1068) and total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.
Mandatory Visualizations
Caption: EGFR signaling pathway in H773insH mutant cells and the point of this compound inhibition.
Caption: Workflow for assessing this compound efficacy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Tarlox-TKI
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the poor solubility of Tarlox-TKI in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the active metabolite of the prodrug Tarloxotinib. It functions as a potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI), targeting key signaling proteins in cancer cells such as EGFR, HER2, and HER4.[1] Like many kinase inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility, which can present significant challenges for its effective use in both in vitro and in vivo experiments. Achieving complete dissolution is critical for accurate dosing and obtaining reliable, reproducible results.
Q2: What is the recommended primary solvent for dissolving this compound?
A2: The recommended primary solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][3][4] It has been shown to be soluble in DMSO at a concentration of 100 mg/mL.[2][3][4] For optimal results, it is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, even after vortexing, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a few minutes to aid dissolution.
-
Sonication: Use an ultrasonic bath to break down any compound aggregates and facilitate solubilization.[2][3]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommendation, other organic solvents may be effective, especially if DMSO is incompatible with your experimental system. Based on the solubility profiles of other structurally similar pan-ErbB TKIs, you could consider the following as alternatives, although their specific efficacy for this compound is not yet published:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMAc)
-
Ethanol
-
Methanol
-
Polyethylene glycol 400 (PEG400)
It is essential to test the solubility of this compound in a small amount of the alternative solvent before preparing a large stock solution.
Q5: How should I store my this compound stock solution?
A5: To prevent degradation and maintain the activity of your this compound stock solution, it is recommended to aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media for in vitro assays.
-
Problem: The compound, dissolved in 100% DMSO, crashes out of solution when diluted into your aqueous buffer or cell culture medium.
-
Solutions:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: While most cell lines can tolerate up to 0.5% DMSO, check the specific tolerance of your cells. A slightly higher final DMSO concentration may keep the compound in solution.
-
Serial Dilutions: Perform a stepwise serial dilution of the DMSO stock into the aqueous medium rather than a single large dilution.
-
Formulation with Co-solvents: For in vivo studies, a co-solvent system is often necessary. A proven formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Problem: Experimental results are not reproducible, or the observed potency of this compound is lower than anticipated.
-
Solutions:
-
Check for Precipitation: Before adding the compound to your cells, visually inspect the final working solution for any signs of precipitation. If present, centrifuge the solution and use the supernatant.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
Data Presentation: Solubility of this compound and Structurally Similar Pan-ErbB TKIs
| Compound | Solvent | Solubility |
| This compound | DMSO | 100 mg/mL [2][3][4] |
| Afatinib | DMSO | >50 mg/mL[1] |
| Methanol | 10-25 mg/mL[1] | |
| Ethanol | ~11 mg/mL[5] | |
| Water (pH < 6) | >50 mg/mL[1] | |
| Water (pH > 8) | 0.04 mg/mL[1] | |
| Neratinib | DMSO | ~2 mg/mL[6] |
| Ethanol | ~1 mg/mL[6] | |
| DMF | ~2 mg/mL[6] | |
| Dacomitinib | Water | Practically insoluble[7] |
| Acetone | Slightly soluble[7] | |
| Acetonitrile | Slightly soluble[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 461.74 g/mol ).
-
Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, you will need approximately 216.6 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for a few minutes.
-
Inspection and Storage: Visually inspect the solution to ensure no particulate matter remains. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments
This protocol is based on a known formulation for in vivo administration and can be scaled as needed.[2]
-
Prepare a Clear Stock Solution: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Mixture (for a 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[2]
Visualizations
This compound Mechanism of Action Workflow
ErbB Signaling Pathway Inhibition by this compound
References
Technical Support Center: Tarloxotinib Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity in animal models treated with Tarloxotinib.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with Tarloxotinib. The guidance is presented in a question-and-answer format to help you navigate and resolve these challenges.
Question 1: We are observing severe skin rash and dermatitis in our mouse models, exceeding the expected mild-to-moderate effects of pan-HER inhibitors. What could be the cause and how should we proceed?
Potential Causes:
-
Systemic Exposure to Tarloxotinib-E: The prodrug Tarloxotinib is designed to be activated to its active form, Tarloxotinib-E, in the hypoxic tumor environment to minimize systemic toxicities. However, unexpected activation in normoxic tissues like the skin could lead to severe dermatological adverse events.
-
Off-Target Effects: While Tarloxotinib-E is a potent pan-HER inhibitor, high concentrations might inhibit other kinases that play a role in skin homeostasis.
-
Animal Model Specifics: The specific strain of mice or their skin microbiome might predispose them to a more severe reaction.
Troubleshooting and Mitigation Strategies:
-
Verify Dosing and Formulation: Double-check all calculations for dosing and ensure the vehicle for Tarloxotinib is properly prepared and not contributing to the skin reaction.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentrations of both Tarloxotinib and Tarloxotinib-E. Elevated systemic levels of the active metabolite could indicate a formulation issue or unexpected prodrug conversion.
-
Dose De-escalation: Reduce the dose of Tarloxotinib to see if the skin toxicity can be mitigated while maintaining anti-tumor efficacy.
-
Supportive Care: Consult with veterinary staff about appropriate supportive care for the affected animals, which may include topical emollients or other treatments. Document all supportive care measures as they may impact study outcomes.
-
Histopathology: Conduct a thorough histopathological examination of the skin from affected animals to characterize the nature of the inflammation and cellular infiltrates.
Question 2: Our animal models are exhibiting unexpected signs of cardiotoxicity (e.g., lethargy, edema, abnormal heart rate) after Tarloxotinib administration. How should we investigate this?
Potential Causes:
-
On-Target HER2 Inhibition: HER2 signaling is known to play a role in cardiomyocyte survival and function. While Tarloxotinib is designed for tumor-specific activity, some level of systemic exposure to Tarloxotinib-E is expected.
-
Off-Target Kinase Inhibition: Inhibition of other kinases crucial for cardiac function can lead to cardiotoxicity. Several tyrosine kinase inhibitors have been associated with unexpected cardiac adverse events.[1][2][3][4]
-
Animal Model Predisposition: The chosen animal model may have an underlying sensitivity to cardiotoxic agents.
Investigative Steps:
-
Immediate Veterinary Assessment: Any animal showing signs of distress should be immediately assessed by a veterinarian.
-
Cardiac Function Monitoring: If feasible, incorporate non-invasive cardiac monitoring techniques such as echocardiography to assess parameters like left ventricular ejection fraction (LVEF).
-
Serum Biomarkers: Collect blood samples to measure cardiac biomarkers such as troponins (cTnI, cTnT) and brain natriuretic peptide (BNP).
-
Electrocardiography (ECG): If equipment is available, perform ECG measurements to check for arrhythmias and QT prolongation.
-
Histopathology of the Heart: At the study endpoint, a detailed histopathological examination of the heart is critical to identify any structural damage, inflammation, or fibrosis.
Frequently Asked Questions (FAQs)
Q1: What are the expected "on-target" toxicities of Tarloxotinib in animal models, and at what level should they become a concern?
A1: Based on its mechanism as a pan-HER inhibitor, the expected on-target toxicities primarily include skin rash and diarrhea.[5] These are due to the inhibition of EGFR in the skin and gastrointestinal tract. In preclinical models, these are typically expected to be mild and manageable. They should become a concern if they lead to significant weight loss (>15-20%), dehydration, or signs of pain and distress that require euthanasia.
Q2: Can the route of administration of Tarloxotinib influence its toxicity profile in animal models?
A2: Yes. The route of administration (e.g., intravenous, intraperitoneal, oral) will affect the pharmacokinetics of Tarloxotinib, including its absorption, distribution, and metabolism. This can influence the concentration of the active metabolite, Tarloxotinib-E, in both the tumor and normal tissues, thereby altering the toxicity profile. It is crucial to maintain consistency in the administration route throughout a study.
Q3: What are the key parameters to monitor in a preclinical toxicology study of Tarloxotinib?
A3: A comprehensive toxicology study should include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and signs of pain or distress.
-
Body Weight: Measured at least twice weekly.
-
Food and Water Consumption: Monitored to detect early signs of toxicity.
-
Hematology: Complete blood counts (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Analysis of blood plasma to evaluate liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy should be performed with histopathological examination of key organs.
Data Presentation
Table 1: General Preclinical Toxicology Monitoring Parameters
| Parameter Category | Key Endpoints | Frequency of Measurement |
| Clinical Signs | Appearance, behavior, activity levels, signs of pain/distress | Daily |
| Body Weight | Grams (g) or percentage change from baseline | Twice weekly |
| Hematology | White blood cell count, red blood cell count, hemoglobin, hematocrit, platelet count | Baseline and terminal; interim as needed |
| Clinical Chemistry | ALT, AST, ALP, total bilirubin, creatinine, BUN, glucose, total protein, albumin | Baseline and terminal; interim as needed |
| Cardiovascular | Heart rate, blood pressure, ECG (if available), cardiac troponins | Baseline and at specified time points post-dose |
| Histopathology | Microscopic examination of heart, liver, kidneys, skin, GI tract, and other major organs | Terminal |
Experimental Protocols
Protocol: General In Vivo Toxicology Assessment of a Kinase Inhibitor in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., CD-1 mice, Sprague-Dawley rats). Acclimate animals for at least one week before the study begins.
-
Dosing Regimen:
-
Determine the dose levels based on preliminary efficacy studies. Include a vehicle control group and at least three dose levels of the test article.
-
The route of administration should mimic the intended clinical route if possible (e.g., oral gavage, intravenous injection).
-
Administer the compound at the same time each day.
-
-
Monitoring:
-
Perform daily clinical observations and record any abnormalities.
-
Measure body weights twice weekly.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and designated time points for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study (e.g., 14 or 28 days), perform a terminal bleed for final blood analysis.
-
Conduct a full necropsy, including the weighing of major organs (liver, kidneys, heart, spleen).
-
Collect tissue samples from all major organs and preserve them in 10% neutral buffered formalin for histopathological processing.
-
-
Data Analysis:
-
Analyze all quantitative data (body weights, blood parameters, organ weights) for statistical significance compared to the control group.
-
A board-certified veterinary pathologist should evaluate the histopathology slides.
-
Visualizations
Caption: Mechanism of hypoxia-activated Tarloxotinib.
Caption: Experimental workflow for in vivo toxicology studies.
Caption: Troubleshooting decision tree for unexpected toxicity.
References
- 1. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pan-HER inhibitors - BJMO [bjmo.be]
How to confirm Tarloxotinib activation in tumor tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarloxotinib. The following information will help confirm the activation of this hypoxia-activated prodrug in tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is Tarloxotinib and how is it activated?
Tarloxotinib is a hypoxia-activated prodrug of a potent, covalent pan-HER tyrosine kinase inhibitor.[1][2][3] In the low-oxygen (hypoxic) environment characteristic of solid tumors, Tarloxotinib is converted to its active form, Tarloxotinib-E (tarloxotinib-effector).[2][4][5] This active metabolite then irreversibly inhibits members of the ErbB receptor family, including EGFR, HER2, and HER3, by blocking their phosphorylation and subsequent downstream signaling pathways.[1][2][3]
Q2: What is the primary mechanism to confirm Tarloxotinib activation in tumor tissue?
The primary confirmation of Tarloxotinib activation is the detection of its active form, Tarloxotinib-E, at significantly higher concentrations in tumor tissue compared to plasma or normal tissues.[1][2][3] This differential concentration is a direct result of the hypoxia-driven conversion of the prodrug.
Q3: What are the key downstream signaling pathways affected by activated Tarloxotinib?
Activated Tarloxotinib (Tarloxotinib-E) inhibits the phosphorylation of EGFR, HER2, and HER2/HER3 heterodimers.[1][2][3] This leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[6]
Troubleshooting Guides
Issue 1: Inconsistent or no detection of Tarloxotinib-E in tumor tissue.
Possible Cause 1: Insufficient tumor hypoxia.
-
Troubleshooting: Confirm the hypoxic status of your tumor model. For in vivo xenograft models, this can be assessed using imaging techniques with hypoxia markers like [18F]HX4 PET imaging or by immunohistochemical staining for hypoxia biomarkers such as carbonic anhydrase 9 (CA9).[7][8] For in vitro experiments, ensure that cell cultures are maintained under hypoxic conditions (e.g., 1% O2).
Possible Cause 2: Suboptimal sample collection and processing.
-
Troubleshooting: Flash-freeze tumor tissue samples in liquid nitrogen immediately after collection to prevent degradation of Tarloxotinib-E. Store samples at -80°C until analysis. For pharmacokinetic analysis, ensure efficient extraction of the metabolite from the tissue homogenate.
Possible Cause 3: Insufficient sensitivity of the detection method.
-
Troubleshooting: For mass spectrometry-based detection, optimize the instrument parameters and sample preparation to enhance sensitivity for Tarloxotinib-E. This may include using a more sensitive instrument or developing a more specific extraction and chromatography method.
Issue 2: No significant decrease in p-EGFR/p-HER2 levels after Tarloxotinib treatment.
Possible Cause 1: Tarloxotinib was not activated.
-
Troubleshooting: Refer to Issue 1 to confirm the presence of Tarloxotinib-E in the tumor tissue. Without conversion to its active form, no target engagement will occur.
Possible Cause 2: Suboptimal Western Blot or IHC protocol.
-
Troubleshooting:
-
Antibody Validation: Ensure the primary antibodies for p-EGFR, p-HER2, and total EGFR/HER2 are validated for the specific application (Western Blot or IHC) and species.
-
Positive and Negative Controls: Include appropriate controls, such as untreated tumor tissue (negative control) and tumor tissue treated with a known EGFR/HER2 inhibitor (positive control).
-
Loading Controls: For Western blotting, use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
-
Phosphatase Inhibitors: Always include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of target proteins during sample preparation.
-
Possible Cause 3: Acquired resistance to Tarloxotinib-E.
-
Troubleshooting: In cases of prolonged treatment, cancer cells may develop resistance mechanisms. These can include secondary mutations in the target proteins (e.g., C797S in EGFR, C805S in HER2) or upregulation of bypass signaling pathways (e.g., increased HER3 expression).[5][10] Sequence the target genes and assess the expression of related signaling proteins to investigate potential resistance mechanisms.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-EGFR and Downstream Signaling
-
Sample Preparation:
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane on a 4-20% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[1][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6] Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: Pharmacokinetic Analysis by LC-MS/MS
-
Sample Preparation:
-
Weigh the frozen tumor tissue and homogenize it in a suitable solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the homogenate to pellet the proteins and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column and mobile phase to separate Tarloxotinib-E from other components.
-
Optimize the mass spectrometer settings for the detection and quantification of Tarloxotinib-E and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Tarloxotinib-E.
-
Quantify the concentration of Tarloxotinib-E in the tumor samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Tarloxotinib-E against various cancer cell lines.
| Cell Line | Oncogenic Driver | Tarloxotinib-E IC50 (nM) |
| CUTO14 | EGFR exon 20 insertion | ~10 |
| H1781 | HER2 exon 20 insertion | ~5 |
| MDA-MB-175vII | NRG1 fusion | ~8 |
Data represents approximate values from published studies for illustrative purposes.[1]
Table 2: Comparison of Tarloxotinib and Tarloxotinib-E IC50 Values in Ba/F3 cells with EGFR exon 20 mutations.
| EGFR Exon 20 Mutation | Tarloxotinib IC50 (nM) | Tarloxotinib-E IC50 (nM) | Fold Difference |
| A763insFQEA | >1000 | ~10 | >100 |
| V769insASV | >1000 | ~15 | >66 |
| D770insSVD | >1000 | ~20 | >50 |
Data indicates that the active form, Tarloxotinib-E, is significantly more potent than the prodrug, highlighting the importance of hypoxic activation.[10]
Visualizations
Caption: Tarloxotinib activation and mechanism of action.
Caption: Western Blot workflow for p-EGFR detection.
Caption: Troubleshooting logic for p-EGFR analysis.
References
- 1. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Will tarloxotinib finally break the HER2 barrier in lung cancer? - ecancer [ecancer.org]
- 5. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Development of biomarkers to guide the clinical development of tarloxotinib bromide, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 9. Upfront admixing antibodies and EGFR inhibitors preempts sequential treatments in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Tarlox-TKI vs. Afatinib in EGFR Exon 20 Insertion Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Tarlox-TKI and afatinib in non-small cell lung cancer (NSCLC) models harboring EGFR exon 20 insertions. This analysis is supported by experimental data to inform future research and development efforts.
Non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations presents a significant therapeutic challenge.[1][2] These mutations generally confer resistance to currently available EGFR tyrosine kinase inhibitors (TKIs).[3][4] This guide delves into the preclinical evidence for two TKIs: this compound, a hypoxia-activated prodrug, and afatinib, a second-generation irreversible pan-ErbB inhibitor.
Mechanism of Action: A Key Differentiator
Tarloxotinib (the prodrug form of this compound) is designed to be activated under the hypoxic conditions characteristic of solid tumors.[1][2][5] In this low-oxygen environment, it releases its active metabolite, tarloxotinib-E, a potent, irreversible pan-ErbB TKI.[1][2][5] This targeted activation is intended to create a wider therapeutic window by enriching the active drug in the tumor while minimizing systemic exposure.[5]
Afatinib, in contrast, is an irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR, HER2, and HER4.[6] Its activity is not dependent on the tumor microenvironment. However, for most EGFR exon 20 insertion mutations, the structural changes in the EGFR kinase domain reduce the binding affinity of afatinib, limiting its clinical efficacy at tolerable doses.[3][7]
In Vitro Efficacy: A Clear Advantage for Tarloxotinib-E
Preclinical studies utilizing Ba/F3 cells, a murine pro-B cell line commonly used for assessing TKI sensitivity, demonstrate the superior potency of tarloxotinib-E against various EGFR exon 20 insertion mutations compared to afatinib.
Comparative Growth Inhibition (IC50) in Ba/F3 Cells
| EGFR Exon 20 Mutation | Tarloxotinib-E IC50 (nM) | Afatinib IC50 (nM) | Poziotinib IC50 (nM) | Osimertinib IC50 (nM) |
| A763insFQEA | 1.8 | 2.4 | 0.4 | 12.3 |
| V769insASV | 3.4 | 100.2 | 1.0 | 114.7 |
| D770insSVD | 4.1 | 101.4 | 1.1 | 108.9 |
| H773insNPH | 3.5 | 109.1 | 1.2 | 112.5 |
| H773insH | 25.6 | >300 | 10.1 | >300 |
Data sourced from a study by Udagawa et al., 2021.[1]
As the data indicates, tarloxotinib-E demonstrated significant efficacy against all tested EGFR exon 20 insertion mutations, with the exception of H773insH, which showed reduced sensitivity to all tested TKIs.[1][2] In contrast, afatinib only showed notable activity against the A763insFQEA mutation.[1] For the other common exon 20 insertions, the IC50 values for afatinib were substantially higher, suggesting a lack of meaningful inhibition at clinically achievable concentrations.[1]
Induction of Apoptosis
Further supporting its mechanism of action, tarloxotinib-E has been shown to induce apoptosis in cell lines with EGFR and HER2 exon 20 mutations. Treatment with 1 µmol/L of tarloxotinib-E led to a measurable increase in caspase 3/7 activation after 12 and 24 hours, indicating the initiation of programmed cell death.[5]
In Vivo Antitumor Activity
In xenograft models of NSCLC with EGFR exon 20 insertions (CUTO14 and H1781), tarloxotinib treatment resulted in decreased tumor size.[5] Conversely, afatinib, when administered at the human equivalent dose, showed no evidence of tumor growth inhibition in these models.[5] This lack of in vivo activity for afatinib aligns with its poor clinical outcomes in NSCLC patients with EGFR exon 20 insertions.[5][8]
Experimental Protocols
A detailed understanding of the methodologies used in these preclinical studies is crucial for interpreting the data.
Cell Lines and Culture
Ba/F3 cells were engineered to express various human EGFR exon 20 insertion mutations (A763insFQEA, V769insASV, D770insSVD, H773insH, and H773insNPH).[1][2] These cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and murine interleukin-3 (IL-3). Prior to TKI sensitivity assays, IL-3 was withdrawn to ensure that cell proliferation was dependent on the expressed mutant EGFR.
In Vitro Growth Inhibition Assay
The half-maximal inhibitory concentration (IC50) for each TKI was determined using a cell viability assay. Ba/F3 cells were seeded in 96-well plates and treated with serial dilutions of tarloxotinib-E, afatinib, poziotinib, and osimertinib for 72 hours.[1][2] Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), and IC50 values were calculated from the resulting dose-response curves.
Apoptosis Assay
To quantify apoptosis, cells were treated with 1 µmol/L of the respective TKIs. Caspase 3/7 activation was measured at 12 and 24 hours post-treatment using a commercially available assay, such as the Caspase-Glo 3/7 Assay (Promega).[5]
Xenograft Models
CUTO14 and H1781 human NSCLC cell lines, which harbor EGFR exon 20 insertions, were implanted subcutaneously in immunocompromised mice.[5] Once tumors reached a specified volume, mice were treated with either vehicle control, tarloxotinib, or afatinib. Tumor volume was measured regularly to assess treatment efficacy.[5] Pimonidazole staining was used to confirm tumor hypoxia.[5]
Visualizing the Pathways and Processes
Tarloxotinib's Hypoxia-Activated Mechanism
Caption: Mechanism of Tarloxotinib activation and action.
Preclinical Evaluation Workflow
Caption: Workflow for preclinical comparison of TKIs.
Conclusion
The preclinical data strongly suggests that this compound, through its active form tarloxotinib-E, is a more potent inhibitor of a broad range of EGFR exon 20 insertion mutations than afatinib.[1][5] The hypoxia-activated prodrug strategy appears to provide a significant advantage, leading to effective tumor growth inhibition in vivo where afatinib has shown to be ineffective.[5] While afatinib's utility in this specific mutational context is limited to rare subtypes, this compound represents a promising therapeutic strategy that warrants further clinical investigation for this patient population with a high unmet medical need.[1][9][10]
References
- 1. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of tarloxotinib-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR exon 20 insertion mutations in non-small-cell lung cancer: preclinical data and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations [frontiersin.org]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 10. Rain Therapeutics Announces First Patient Dosed In Phase 2 Trial Of Tarloxotinib For The Treatment Of Non-Small-Cell Lung Cancer With EGFR Exon 20 Insertion Or HER2-Activating Mutations [clinicalleader.com]
A Head-to-Head Comparison: Tarlox-TKI and Osimertinib in T790M-Positive Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, the emergence of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) presents a persistent challenge. The T790M mutation in the EGFR gene is a primary driver of this resistance. This guide provides a detailed, data-driven comparison of two therapeutic agents, Tarlox-TKI and osimertinib, in the context of T790M-mediated resistance.
Osimertinib, a third-generation EGFR TKI, is an established treatment for T790M-positive NSCLC. This compound (tarloxotinib) is a hypoxia-activated prodrug of a pan-HER kinase inhibitor, designed for targeted activation within the tumor microenvironment. This comparison delves into their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential roles in overcoming T790M resistance.
Mechanism of Action: A Tale of Two Strategies
Osimertinib is a potent and selective inhibitor of both sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][2] Its mechanism relies on covalent binding to the cysteine residue at position 797 of the EGFR kinase domain, leading to irreversible inhibition of downstream signaling pathways.
This compound, on the other hand, employs a novel, conditionally activated approach. It is a prodrug that is selectively converted to its active form, tarloxotinib-E, under the hypoxic conditions frequently found in solid tumors.[3][4][5][6] Tarloxotinib-E is a potent, irreversible pan-HER TKI, meaning it inhibits not only EGFR but also other members of the HER family (HER2, HER4).[3][4] This hypoxia-driven activation is intended to concentrate the active drug within the tumor, thereby widening the therapeutic window and reducing systemic toxicities associated with inhibiting wild-type EGFR in healthy tissues.[3][6]
Preclinical Efficacy Against T790M: A Data-Driven Look
While direct head-to-head clinical trials are limited, preclinical studies offer valuable insights into the comparative efficacy of these two agents against T790M-mutant NSCLC models.
In Vitro Sensitivity
Data from studies on NSCLC cell lines harboring the T790M mutation provide a quantitative measure of the inhibitory potential of each drug.
| Cell Line | EGFR Mutation Status | Drug | IC50 (nM) | Reference |
| Ba/F3 | EGFR exon 20 insertion + T790M | Tarloxotinib-E | >100x increase vs. parental | [4] |
| Ba/F3 | EGFR exon 20 insertion + T790M | Osimertinib | >100x increase vs. parental | [4] |
Note: The data indicates that the acquisition of a T790M mutation can confer resistance to tarloxotinib-E.[4]
Signaling Pathway Inhibition
Both osimertinib and tarloxotinib-E act by inhibiting the phosphorylation of EGFR and downstream signaling proteins.
Figure 1. Simplified EGFR signaling pathway and points of inhibition.
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
Objective: To determine the concentration of Tarloxotinib-E and Osimertinib required to inhibit the growth of T790M-mutant NSCLC cells by 50%.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express specific EGFR exon 20 insertion mutations with or without a secondary T790M mutation were cultured in appropriate media supplemented with fetal bovine serum and growth factors.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of tarloxotinib-E or osimertinib.
-
Incubation: Plates were incubated for 72 hours under standard cell culture conditions.
-
Viability Assessment: Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Luminescence readings were normalized to vehicle-treated controls, and IC50 values were calculated using non-linear regression analysis.
Acquired Resistance Studies
Objective: To investigate the mechanisms of acquired resistance to tarloxotinib-E.
Methodology:
-
Cell Line Establishment: Ba/F3 cells with EGFR exon 20 insertion mutations were chronically exposed to increasing concentrations of tarloxotinib-E over several months.
-
Resistance Confirmation: The emergence of resistant clones was confirmed by comparing the IC50 of the resistant cells to the parental cell line.
-
Genetic Analysis: Genomic DNA was extracted from resistant clones, and the EGFR gene was sequenced to identify secondary mutations.
Figure 2. General experimental workflow for in vitro comparison.
Summary and Future Directions
Osimertinib is the established standard of care for T790M-positive NSCLC, with proven clinical efficacy. This compound represents an innovative approach that leverages the hypoxic tumor microenvironment for targeted drug delivery. Preclinical data suggests that while the active form of this compound, tarloxotinib-E, is a potent pan-HER inhibitor, the T790M mutation can confer resistance to it, similar to its effect on earlier generation TKIs.[4]
A Phase 2 clinical trial (NCT02454842) has evaluated tarloxotinib in patients with EGFR-mutant, T790M-negative NSCLC who have progressed on a prior EGFR TKI, suggesting a potential therapeutic niche in a different patient population.[7] Further research is warranted to fully elucidate the potential of this compound in the evolving landscape of EGFR-mutant NSCLC, including its activity in combination with other agents and its potential to overcome other resistance mechanisms.
Figure 3. Logical relationship between T790M resistance and the two drugs.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 study of tarloxotinib bromide (TRLX) in patients (pts) with EGFR‑Mutant, T790M-Negative NSCLC progressing on an EGFR TKI. - ASCO [asco.org]
A Comparative Guide: Efficacy of Tarlox-TKI Versus First-Generation TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tarlox-TKI, a novel hypoxia-activated tyrosine kinase inhibitor (TKI), with first-generation TKIs, gefitinib and erlotinib. The information is supported by preclinical and clinical experimental data to aid in research and drug development decision-making.
Introduction: A New Approach to Targeting EGFR
First-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR).[1][2] These reversible inhibitors primarily target the ATP-binding site of the EGFR kinase domain, showing significant efficacy in patients with common mutations such as exon 19 deletions and the L858R point mutation.[1][2]
However, the efficacy of first-generation TKIs is limited by both intrinsic and acquired resistance. A notable example of intrinsic resistance is seen in patients with EGFR exon 20 insertion mutations, which are largely insensitive to these drugs.[3]
Tarloxotinib is a hypoxia-activated prodrug that is converted to its active form, this compound (also referred to as tarloxotinib-E), within the hypoxic microenvironment of solid tumors.[4] this compound is an irreversible pan-ErbB inhibitor, targeting EGFR, HER2, and HER4. This targeted activation is designed to increase the therapeutic index by concentrating the active drug at the tumor site, thereby minimizing systemic toxicities associated with EGFR inhibition in normal tissues.
Preclinical Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound's active form has been evaluated against various EGFR mutations and compared to first-generation TKIs.
Table 1: In Vitro IC50 Values of this compound-E, Gefitinib, and Erlotinib Against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound-E IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| HCC827 | Exon 19 deletion | Data not available | ~5-20 | ~3-15 |
| PC-9 | Exon 19 deletion | Data not available | ~10-30 | ~5-25 |
| H3255 | L858R | Data not available | ~50-100 | ~20-50 |
| A549 | Wild-Type | Data not available | >10,000 | >10,000 |
| Ba/F3 | Exon 20 Insertion (A763_Y764insFQEA) | Sensitive | Resistant | Moderately Sensitive |
| Ba/F3 | Exon 20 Insertion (D770>GY) | Sensitive | Resistant | Resistant |
Note: IC50 values for gefitinib and erlotinib are compiled from multiple studies and can vary between laboratories. Data for this compound-E against common sensitizing mutations in direct comparison studies is limited in the public domain.
Preclinical studies have highlighted the potential of this compound to overcome resistance to first-generation TKIs. In models of NSCLC with EGFR exon 20 insertion mutations, this compound-E demonstrated significant inhibitory activity where first-generation TKIs were largely ineffective.[5] Furthermore, in xenograft models, tarloxotinib treatment led to tumor regression in models resistant to first-generation TKIs.[6]
Clinical Efficacy: Insights from Clinical Trials
The clinical efficacy of this compound has been investigated in the Phase 2 RAIN-701 trial, which focused on patients with advanced NSCLC harboring EGFR exon 20 insertion or HER2-activating mutations. The efficacy of first-generation TKIs has been well-established in large, randomized Phase 3 trials, such as IPASS and EURTAC, in patients with common EGFR mutations (exon 19 deletion and L858R).
Table 2: Comparison of Clinical Efficacy in Pivotal Trials
| Trial | Drug | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| RAIN-701 (Phase 2) | Tarloxotinib | Advanced NSCLC with EGFR Exon 20 Insertion | 0% | Not Reported | Not Reported |
| Advanced NSCLC with HER2-Activating Mutation | 22% | Not Reported | Not Reported | ||
| IPASS (Phase 3) | Gefitinib | Advanced NSCLC with EGFR Mutation (Exon 19 del or L858R) | 71.2% | 9.5 months | 21.6 months |
| EURTAC (Phase 3) | Erlotinib | Advanced NSCLC with EGFR Mutation (Exon 19 del or L858R) | 58% | 9.7 months | 19.3 months |
It is crucial to note that the patient populations in these trials were distinct. The RAIN-701 trial enrolled patients with EGFR exon 20 insertions, a group known to be resistant to first-generation TKIs. In contrast, the IPASS and EURTAC trials focused on patients with the most common sensitizing EGFR mutations. While no objective responses were observed in the EGFR exon 20 insertion cohort of the RAIN-701 trial, a disease control rate of 55% was reported, suggesting some biological activity.[5]
Experimental Protocols
Preclinical In Vitro Proliferation Assays
-
Cell Lines: A panel of human NSCLC cell lines with well-characterized EGFR mutation status (e.g., HCC827, PC-9, H3255, A549) and engineered Ba/F3 cells expressing various EGFR exon 20 insertion mutations were used.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound-E, gefitinib, or erlotinib for 72 hours.
-
Cell Viability Assessment: Cell viability was measured using assays such as MTT or CellTiter-Glo.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves using non-linear regression analysis.
Preclinical Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) were subcutaneously implanted with human NSCLC tumor cells or patient-derived xenografts (PDXs).
-
Drug Administration: Once tumors reached a specified volume, mice were treated with tarloxotinib (intravenously) or first-generation TKIs (orally) at clinically relevant doses.[7]
-
Tumor Growth Inhibition: Tumor volume was measured regularly to assess the anti-tumor activity of the compounds.
-
Pharmacokinetic/Pharmacodynamic Analysis: Plasma and tumor tissue were collected to measure drug concentrations and assess target engagement (e.g., inhibition of EGFR phosphorylation).[4]
Clinical Trial Methodologies
-
RAIN-701 (NCT03805841): A Phase 2, open-label, single-arm study evaluating the efficacy of tarloxotinib in patients with advanced NSCLC harboring an EGFR exon 20 insertion or a HER2-activating mutation who had progressed on prior platinum-based chemotherapy.[8][9][10] Patients received tarloxotinib intravenously at a dose of 150 mg/m² weekly. The primary endpoint was the objective response rate (ORR).[8][10]
-
IPASS (NCT00322452): A Phase 3, randomized, open-label trial comparing first-line gefitinib (250 mg/day orally) with carboplatin/paclitaxel chemotherapy in clinically selected patients in Asia with advanced NSCLC.[11][12][13][14] A key exploratory objective was to evaluate efficacy based on EGFR mutation status.[12][13]
-
EURTAC (NCT00446225): A Phase 3, randomized, open-label trial comparing first-line erlotinib (150 mg/day orally) with platinum-based chemotherapy in European patients with advanced NSCLC harboring an EGFR mutation (exon 19 deletion or L858R).[15][16][17][18] The primary endpoint was progression-free survival (PFS).[15][16]
Visualizing the Mechanisms and Workflows
Signaling Pathway of EGFR and Inhibition by TKIs
Caption: EGFR signaling pathways and points of inhibition by TKIs.
Experimental Workflow for Preclinical In Vitro Studies
Caption: Workflow for in vitro determination of TKI potency.
Logical Relationship of Tarloxotinib Activation
Caption: Mechanism of hypoxia-mediated activation of tarloxotinib.
Conclusion
This compound presents a novel approach to EGFR-targeted therapy, particularly for patient populations with limited treatment options, such as those with EGFR exon 20 insertion mutations. Its hypoxia-activated mechanism is designed to enhance the therapeutic index compared to systemically active TKIs.
Preclinical data demonstrate the potent and broad-spectrum activity of this compound's active form, especially in the context of resistance to first-generation TKIs. However, early clinical data from the RAIN-701 trial in patients with EGFR exon 20 insertions did not show objective responses, though disease control was achieved in a subset of patients.
First-generation TKIs, gefitinib and erlotinib, remain the standard of care for patients with common sensitizing EGFR mutations, with a well-established and robust efficacy and safety profile in this population.
Further research is warranted to identify the patient populations most likely to benefit from this compound and to explore its potential in combination therapies. The distinct mechanisms of action and clinical profiles of this compound and first-generation TKIs suggest they may have complementary roles in the evolving landscape of personalized cancer therapy.
References
- 1. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 2. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of first-generation EGFR-TKIs in patients with advanced non-small-cell lung cancer harboring EGFR exon 20 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of tarloxotinib‐E in cells with EGFR exon‐20 insertion mutations and mechanisms of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Development of biomarkers to guide the clinical development of tarloxotinib bromide, a hypoxia-activated irreversible EGFR/HER2 inhibitor. - ASCO [asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Rain Therapeutics Announces First Patient Dosed In Phase 2 Trial Of Tarloxotinib For The Treatment Of Non-Small-Cell Lung Cancer With EGFR Exon 20 Insertion Or HER2-Activating Mutations [clinicalleader.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Phase III, randomized, open-label, first-line study in Asia of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer: evaluation of patients recruited from mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Biomarker analyses and final overall survival results from a phase III, randomized, open-label, first-line study of gefitinib versus carboplatin/paclitaxel in clinically selected patients with advanced non-small-cell lung cancer in Asia (IPASS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. Erlotinib versus chemotherapy (CT) in advanced non-small cell lung cancer (NSCLC) patients (p) with epidermal growth factor receptor (EGFR) mutations: Interim results of the European Erlotinib<sup> </sup>Versus Chemotherapy (EURTAC) phase III randomized trial. - ASCO [asco.org]
- 18. 4 Consideration of the evidence | Erlotinib for the first-line treatment of locally advanced or metastatic EGFR-TK mutation-positive non-small-cell lung cancer | Guidance | NICE [nice.org.uk]
A Head-to-Head Comparison of Pan-ErbB Inhibitors for Researchers and Drug Development Professionals
A comprehensive guide to the performance, mechanisms, and experimental evaluation of key pan-ErbB inhibitors.
The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a hallmark of many cancers, making these receptors prime targets for therapeutic intervention. Pan-ErbB inhibitors, which simultaneously target multiple members of the ErbB family, have emerged as a powerful strategy to overcome the limitations of single-receptor targeted therapies, such as acquired resistance.
This guide provides a head-to-head comparison of prominent pan-ErbB inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.
Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling
Pan-ErbB inhibitors are small molecule tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding pocket of the intracellular kinase domain of ErbB receptors. By doing so, they block the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. Many of these inhibitors are irreversible, forming a covalent bond with a cysteine residue in the kinase domain, leading to sustained inhibition.[1][2]
Comparative Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for several pan-ErbB inhibitors against different ErbB family members. It is important to note that HER3 has an impaired kinase domain and its signaling is dependent on heterodimerization with other ErbB receptors; therefore, direct IC50 values for HER3 kinase activity are often not reported. The efficacy of pan-ErbB inhibitors against HER3-mediated signaling is inferred from the inhibition of its dimerization partners.
| Inhibitor | EGFR (ErbB1) IC50 (nM) | HER2 (ErbB2) IC50 (nM) | HER4 (ErbB4) IC50 (nM) | Reference(s) |
| Afatinib | 0.5 | 14 | 1 | [3] |
| Canertinib (CI-1033) | 0.8 - 1.5 | 9 - 19 | 7 | [4][5][6] |
| Dacomitinib | 6 | 45.7 | 73.7 | [1][7] |
| Neratinib | 92 | 59 | 19 | [8][9] |
| Poziotinib | 3.2 | 5.3 | 23.5 | [3][7] |
| Pyrotinib | 5.6 | 8.1 | Not Reported | [7] |
| Allitinib (AST-1306) | 0.5 | 3 | 0.8 | [7] |
Head-to-Head Clinical Performance
Clinical trials provide the ultimate test of an inhibitor's efficacy and safety in patients. This section summarizes key findings from head-to-head and single-arm clinical trials of various pan-ErbB inhibitors in different cancer types.
Non-Small Cell Lung Cancer (NSCLC)
| Trial / Inhibitor(s) | Patient Population | Key Efficacy Endpoints | Key Adverse Events (Grade ≥3) | Reference(s) |
| ARCHER 1050: Dacomitinib vs. Gefitinib | First-line, advanced EGFR-mutant NSCLC | PFS: 14.7 vs. 9.2 months (HR 0.59) | Dacomitinib: Dermatitis (14%), Diarrhea (8%) | [10] |
| Phase II: Canertinib (CI-1033) | Previously treated, advanced NSCLC | 1-year survival: 26-29% Response Rate: 2-4% | Rash, Diarrhea | [11] |
| AFANDA Study: Dacomitinib vs. Afatinib | Uncommon EGFR mutations | ORR: 60.5% vs. 26.7% PFS: 12.0 vs. 10.0 months | Dacomitinib: Fewer Grade 3 AEs | [12] |
| Real-world study: Dacomitinib vs. Afatinib | First-line, EGFR-mutant NSCLC | PFS: 18.9 vs. 16.3 months (not significant) | Dacomitinib: Paronychia (58.1%) Afatinib: Diarrhea (75.8%) | [13] |
Breast Cancer
| Trial / Inhibitor(s) | Patient Population | Key Efficacy Endpoints | Key Adverse Events (Grade ≥3) | Reference(s) |
| NALA Trial: Neratinib + Capecitabine vs. Lapatinib + Capecitabine | HER2+, metastatic, ≥2 prior HER2-directed regimens | PFS: Significantly improved with neratinib arm Time to CNS intervention: Delayed with neratinib | Neratinib: Diarrhea | [14] |
| ExteNET Trial: Neratinib vs. Placebo | Early-stage HER2+, post-trastuzumab adjuvant therapy | Invasive disease-free survival: 94.2% vs. 91.9% at 5 years | Neratinib: Diarrhea | [15] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug development. This section provides detailed protocols for key in vitro assays used to characterize pan-ErbB inhibitors.
Kinase Activity Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific ErbB kinase.
Methodology:
-
Reagents: Recombinant ErbB kinases, kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the pan-ErbB inhibitor.
-
Procedure: a. In a multi-well plate, add the kinase and varying concentrations of the inhibitor to the wells. b. Pre-incubate to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction. f. Detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P from ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.[16][17][18][19]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the pan-ErbB inhibitor and incubate for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[20][21][22][23]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the IC50 value.
Western Blotting for ErbB Phosphorylation
Western blotting is used to detect the phosphorylation status of ErbB receptors and downstream signaling proteins in response to inhibitor treatment.
Methodology:
-
Sample Preparation: Treat cancer cells with the pan-ErbB inhibitor for a specified time, then lyse the cells to extract proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for the phosphorylated form of the ErbB receptor or a downstream signaling protein. b. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.[24][25][26][27][28]
-
Analysis: The intensity of the bands corresponds to the amount of phosphorylated protein. To normalize, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the protein of interest.
Conclusion
The landscape of pan-ErbB inhibitors is continually evolving, offering promising therapeutic avenues for a range of cancers. This guide provides a comparative framework for researchers and drug developers to evaluate the performance and characteristics of these inhibitors. The provided data tables offer a quick reference for in vitro potency and clinical efficacy, while the detailed experimental protocols and workflow diagrams serve as a practical resource for laboratory evaluation. As our understanding of ErbB signaling and resistance mechanisms deepens, the rational design and application of pan-ErbB inhibitors will undoubtedly continue to be a cornerstone of precision oncology.
References
- 1. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiating Therapeutic Effects of Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB4 Inhibitors | Selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Canertinib - LabNet Biotecnica [labnet.es]
- 6. Canertinib - Wikipedia [en.wikipedia.org]
- 7. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Comparing the difference of adverse events with HER2 inhibitors: a study of the FDA adverse event reporting system (FAERS) [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Afatinib and Dacomitinib Efficacy, Safety, Progression Patterns, and Resistance Mechanisms in Patients with Non-Small Cell Lung Cancer Carrying Uncommon EGFR Mutations: A Comparative Cohort Study in China (AFANDA Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neratinib/Capecitabine vs Lapatinib/Capecitabine for Pretreated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 15. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. PhosphoTyrosine Western Blotting [protocols.io]
Validating Tarlox-TKI Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Tarlox-TKI, a hypoxia-activated pan-ErbB tyrosine kinase inhibitor (TKI). We will explore the performance of established techniques, supported by experimental data, to offer a comprehensive resource for researchers in oncology and drug discovery.
This compound is the active metabolite of the prodrug tarloxotinib and functions as an irreversible pan-ErbB TKI, targeting EGFR, HER2, and HER4. A key feature of tarloxotinib is its activation in hypoxic tumor environments, leading to the localized release of the active this compound. This targeted activation aims to enhance the therapeutic window by concentrating the TKI's effect within the tumor while minimizing systemic exposure. Validating that this compound effectively engages its intended targets within the complex cellular environment is crucial for its preclinical and clinical development.
Comparison of Target Engagement Validation Methods
Several robust methodologies are available to confirm the interaction of a TKI with its intracellular targets. Below is a comparative summary of key techniques, with a focus on their application to this compound and other well-characterized TKIs.
| Method | Principle | This compound Application & Supporting Data | Alternative TKI Application & Supporting Data | Advantages | Limitations |
| Phospho-protein Western Blot | Measures the phosphorylation status of the target kinase or its downstream substrates. Inhibition of phosphorylation indicates target engagement. | This compound-E inhibits HER2 phosphorylation. Studies have shown that this compound-E, the active form, effectively inhibits the phosphorylation of HER2 in cells with HER2 exon 20 insertions and point mutations at a concentration of 10 nM. In contrast, the prodrug tarloxotinib showed no effect on HER2 phosphorylation even at 100 nM[1][2]. | Lapatinib , a dual EGFR/HER2 inhibitor, has been shown to decrease the phosphorylation of HER2 in SK-BR-3 breast cancer cells[3][4][5]. Gefitinib , an EGFR inhibitor, has been demonstrated to reduce EGFR phosphorylation in lung cancer cell lines[6]. | Direct measure of kinase inhibition; widely accessible and established technique; provides information on downstream pathway modulation. | Semi-quantitative; lower throughput; requires specific and validated phospho-antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein indicates direct target engagement. | No direct published data found for this compound. However, as a direct binding assay, it is highly applicable to confirm the physical interaction of this compound-E with EGFR, HER2, and HER4 in a cellular context. | Gefitinib has been evaluated using CETSA, where it induced a significant thermal shift for its known target, demonstrating target engagement in cell lysates[7]. The assay can be used to assess target engagement in intact cells, providing insights into drug permeability and intracellular binding[8][9][10]. | Confirms direct physical binding in a cellular environment; label-free; applicable to a wide range of targets. | Can be technically challenging to optimize; throughput can be limited in the traditional Western blot-based format, though higher throughput methods are available[11]. |
| Kinobeads / Competition Binding Assays | Utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. The ability of a free compound (like this compound) to compete for binding to specific kinases is quantified by mass spectrometry. | No direct published data found for this compound. This method would be valuable for confirming the pan-ErbB selectivity of this compound-E and identifying potential off-target kinases in an unbiased manner. | Afatinib , another covalent pan-ErbB inhibitor, has been profiled using similar chemical proteomics approaches to confirm its target spectrum[12]. Kinobeads have been used to profile the selectivity of numerous clinical kinase inhibitors, including lapatinib and dasatinib[13][14][15]. | Provides a broad, unbiased view of a compound's kinase selectivity profile; can identify novel off-targets. | Typically performed on cell lysates, which may not fully represent the intracellular environment; may not detect allosteric inhibitors[15]. |
| In-Cell Western / ELISA | A quantitative, plate-based immunofluorescence method to measure protein levels or phosphorylation. It offers a higher throughput alternative to traditional Western blotting for quantifying target engagement. | Not specifically reported for this compound, but this method could be readily adapted to quantify the dose-dependent inhibition of EGFR or HER2 phosphorylation by this compound-E in a 96- or 384-well format, enabling more precise IC50 determinations. | This technique is widely used in drug discovery to quantify the cellular potency of various inhibitors by measuring the inhibition of substrate phosphorylation. | Higher throughput than traditional Western blots; more quantitative; suitable for generating dose-response curves. | Requires specific antibodies; optimization of fixation and permeabilization steps is critical. |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Target Engagement.
Experimental Protocols
Phospho-protein Western Blot for HER2 Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1781, which harbor a HER2 exon 20 insertion) in appropriate growth medium. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound-E (e.g., 0, 1, 10, 100 nM) or a control TKI for a specified duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-HER2 (e.g., Tyr1248) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HER2 and a loading control like β-actin.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the desired concentration of this compound-E or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., EGFR, HER2) remaining in solution by Western blot, ELISA, or mass spectrometry. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the drug indicates target engagement.
Kinobeads Competition Binding Assay
-
Cell Lysis: Harvest untreated cells and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Competition Binding: Aliquot the cell lysate and incubate with increasing concentrations of this compound-E for a defined period (e.g., 45 minutes).
-
Kinobeads Pulldown: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS). The relative abundance of each identified kinase is determined. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of this compound-E indicates that the drug is binding to that kinase and competing with the kinobeads.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development. While phospho-protein Western blotting provides direct evidence of its inhibitory activity on the ErbB family of receptors, complementary techniques such as CETSA and Kinobeads profiling offer orthogonal approaches to confirm direct physical binding and assess kinome-wide selectivity. For a comprehensive understanding of this compound's mechanism of action, a multi-faceted approach employing a combination of these methods is recommended. This guide provides the foundational information for researchers to design and execute robust target validation studies for this compound and other novel kinase inhibitors.
References
- 1. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Synergistic Potential of Tarlox-TKI in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarloxotinib (Tarlox-TKI) is a novel, hypoxia-activated prodrug designed to deliver a potent, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) selectively to the tumor microenvironment. Its active metabolite, this compound-E, targets epidermal growth factor receptor (EGFR), HER2, and HER4, key drivers in various cancers. While showing promise as a monotherapy, particularly in non-small cell lung cancer (NSCLC) with EGFR exon 20 and HER2 mutations, its synergistic potential with other anticancer agents is a critical area of investigation for enhancing therapeutic outcomes and overcoming resistance. This guide provides a comparative analysis of the available preclinical and clinical data on the synergistic effects of this compound in combination with other cancer therapies.
I. Synergistic Effects of this compound with Immune Checkpoint Inhibitors
A preclinical study has demonstrated a significant synergistic anti-tumor effect when Tarloxotinib is combined with an anti-PD-L1 immune checkpoint inhibitor. This combination appears to remodel the tumor microenvironment, enhancing the efficacy of immunotherapy.
Quantitative Data Summary
| Combination Agent | Cancer Model | Key Efficacy Metric | This compound Monotherapy | Combination Therapy | Fold Improvement |
| Anti-PD-L1 | MB49 syngeneic mouse bladder cancer | Median Tumor Growth Delay | ~10 days | >360% improvement over anti-PD-L1 alone | >3.6x |
| Anti-PD-L1 | MB49 syngeneic mouse bladder cancer | CD8+ T cell infiltration (% of CD45+ cells) | Not specified | 43% (from 8% in control) | 5.4x increase from control |
Experimental Protocol: In Vivo Synergistic Study with Anti-PD-L1
Cell Line and Animal Model:
-
The study utilized the MB49 murine bladder cancer cell line, which is EGFR-dependent, in a syngeneic C57BL/6J mouse model.
Treatment Regimen:
-
Tarloxotinib was administered intravenously.
-
Anti-PD-L1 antibody was administered intraperitoneally.
-
The specific dosing schedule involved co-administration of Tarloxotinib and the immune checkpoint inhibitor.
Efficacy Evaluation:
-
Tumor growth was monitored, and tumor growth delay was calculated as a primary endpoint.
-
The tumor microenvironment was analyzed post-treatment using flow cytometry to quantify the infiltration of various immune cell populations, including CD8+ T cells.
Mechanism of Action Study:
-
Tumor hypoxia was assessed to confirm Tarloxotinib's primary mechanism of action.
-
The role of the innate immune system was investigated using MyD88 and TLR9 knockout mice to determine the dependency of the synergistic effect on this pathway.[1]
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound with anti-PD-L1 immunotherapy is underpinned by a multi-faceted mechanism that remodels the tumor microenvironment.
Caption: Mechanism of this compound and anti-PD-L1 Synergy.
II. Synergistic Effects of this compound with Other Targeted Therapies
Combination with Sotorasib (KRAS G12C Inhibitor)
A Phase Ib/II clinical trial (NCT05313009) is currently evaluating the safety and efficacy of Tarloxotinib in combination with Sotorasib for patients with KRAS G12C-mutated unresectable or metastatic non-small cell lung cancer. The rationale for this combination is based on the hypothesis that targeting both the HER family of receptors and the KRAS G12C mutation may lead to a more profound and durable anti-tumor response.
Quantitative Data Summary:
-
No preclinical data with quantitative synergy analysis (e.g., Combination Index) is publicly available at this time. The ongoing clinical trial will provide the first insights into the clinical synergy of this combination.
Experimental Protocol:
-
Clinical Trial Design (NCT05313009): This is a Phase Ib/II, open-label, multicenter study. The Phase Ib portion is designed to determine the recommended Phase II dose (RP2D) of Tarloxotinib in combination with Sotorasib. The Phase II portion will evaluate the objective response rate (ORR) of the combination.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation who have progressed on or after prior standard therapies.
-
Treatment: Sotorasib is administered orally daily, and Tarloxotinib is administered as a weekly intravenous infusion.
Logical Relationship for this compound and Sotorasib Combination
The combination of this compound and Sotorasib targets two distinct but critical signaling pathways in cancer cell growth and proliferation.
Caption: Dual pathway inhibition by this compound and Sotorasib.
III. Combination with Chemotherapy and Other Targeted Agents
Currently, there is a lack of publicly available preclinical or clinical data evaluating the synergistic effects of this compound in combination with standard cytotoxic chemotherapies (e.g., platinum-based agents, taxanes) or other classes of targeted therapies such as MEK inhibitors or anti-angiogenic agents.
Conclusion
The available evidence strongly suggests a promising synergistic relationship between this compound and immune checkpoint inhibitors, particularly anti-PD-L1 therapy. This synergy is driven by this compound's ability to alleviate tumor hypoxia and stimulate an innate immune response, thereby creating a more favorable microenvironment for T-cell-mediated tumor killing. The ongoing clinical evaluation of this compound in combination with the KRAS G12C inhibitor Sotorasib will provide crucial insights into the potential of dual-pathway targeting in a genetically defined patient population. Further preclinical studies are warranted to explore the synergistic potential of this compound with chemotherapy and other targeted agents to broaden its therapeutic application in oncology.
References
Navigating Resistance: A Comparative Analysis of Tarlox-TKI's Cross-Resistance Profile
For Immediate Release
NEWARK, CA – In the landscape of targeted cancer therapies, the emergence of drug resistance remains a critical hurdle. This guide provides a detailed comparison of the cross-resistance profile of Tarloxotinib (Tarlox-TKI) with other prominent tyrosine kinase inhibitors (TKIs), offering valuable insights for researchers, scientists, and drug development professionals. Tarloxotinib, a hypoxia-activated prodrug, is designed to release its active form, Tarloxotinib-E, a potent and irreversible pan-HER TKI, within the tumor microenvironment. This targeted activation aims to enhance efficacy while mitigating systemic toxicities.
Quantitative Comparison of TKI Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tarloxotinib-E and other TKIs against various Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations, a common source of resistance to many existing EGFR TKIs. The data is compiled from preclinical studies utilizing Ba/F3 cells, a standard model for assessing TKI sensitivity.
| EGFR Mutation | Tarloxotinib-E (nM) | Poziotinib (nM) | Afatinib (nM) | Osimertinib (nM) |
| A763insFQEA | 2.8 | 2.1 | 8.8 | 32.5 |
| V769insASV | 4.5 | 3.2 | 118.2 | 289.7 |
| D770insSVD | 3.9 | 2.5 | 105.4 | 256.4 |
| H773insNPH | 6.1 | 4.3 | 123.5 | 312.8 |
| H773insH | >1000 | >1000 | >1000 | >1000 |
Data sourced from Suda et al., 2021.[1]
Understanding Acquired Resistance to Tarloxotinib-E
While Tarloxotinib-E demonstrates potent activity against several TKI-resistant EGFR mutations, preclinical studies have identified potential mechanisms of acquired resistance. These include:
-
Secondary HER2 Mutations: The HER2 C805S mutation, analogous to the EGFR C797S mutation, has been identified as a key mechanism of acquired resistance to Tarloxotinib-E in HER2-mutant cell lines.[2]
-
HER3 Overexpression: Increased expression of HER3, leading to the activation of downstream signaling pathways, has also been observed in cell lines with acquired resistance to Tarloxotinib-E.[2]
-
Secondary EGFR Mutations: In the context of EGFR exon 20 insertion mutations, the acquisition of T790M or C797S secondary mutations can confer resistance to Tarloxotinib-E.[1]
Cross-Resistance Profile Against Osimertinib-Resistant Mutations
A critical aspect of a new TKI's profile is its activity against mutations that confer resistance to current standards of care, such as osimertinib. Preclinical data indicates that Tarloxotinib-E retains potent activity against several osimertinib-resistant EGFR mutations.
| EGFR Mutation | Tarloxotinib-E IC50 (nM) |
| L858R + C797S | >1000 |
| del19 + C797S | 15.6 |
| L858R + T790M + C797S | >1000 |
| del19 + T790M + C797S | >1000 |
Data sourced from Suda et al., 2021.[1]
These findings suggest that Tarloxotinib-E may offer a therapeutic option for patients who have developed resistance to osimertinib through specific mutational pathways, although it is not effective against the triple mutation.
Experimental Protocols
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the sensitivity of cancer cells to kinase inhibitors.
1. Cell Culture and Maintenance:
- Ba/F3 cells, a murine pro-B cell line, are engineered to express specific EGFR or HER2 mutations.
- Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and, for parental cells, interleukin-3 (IL-3) to support their growth and survival.
- Mutant-expressing cells are cultured without IL-3, as the introduced oncogene drives their proliferation.
2. Assay Procedure:
- Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.
- A serial dilution of the TKI (e.g., Tarloxotinib-E, osimertinib) is prepared and added to the wells.
- Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
3. Data Analysis:
- Luminescence readings are normalized to untreated control wells.
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.
N-ethyl-N-nitrosourea (ENU) Mutagenesis for Resistance Studies
ENU is a potent chemical mutagen used to induce random point mutations and identify genes associated with drug resistance.
1. Mutagenesis:
- Parental Ba/F3 cells expressing a specific EGFR or HER2 mutation are treated with ENU at a concentration of 100-200 µg/mL for 24 hours.
- Following treatment, the cells are washed and cultured in fresh medium to allow for recovery and mutation fixation.
2. Selection of Resistant Clones:
- The mutagenized cell population is then exposed to a concentration of the TKI that is lethal to the parental cells (typically 3-5 times the IC50).
- Surviving cells, which are potentially resistant, are allowed to grow and form colonies.
- Individual resistant clones are isolated and expanded for further analysis.
3. Analysis of Resistant Clones:
- The IC50 of the resistant clones to the selecting TKI and other TKIs is determined to confirm resistance and assess the cross-resistance profile.
- Genomic DNA is extracted from the resistant clones, and the target kinase gene (e.g., EGFR, HER2) is sequenced to identify secondary mutations responsible for resistance.
Visualizing the Mechanisms
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Tarloxotinib-E.
Experimental Workflow for Resistance Studies
Caption: Workflow for generating and characterizing TKI-resistant cell lines.
References
Advantages of hypoxia-activated prodrug Tarloxotinib over conventional TKIs
A paradigm shift in precision oncology, the hypoxia-activated prodrug Tarloxotinib, offers a targeted approach to overcoming the limitations of conventional tyrosine kinase inhibitors (TKIs) in cancers driven by the HER family of receptor tyrosine kinases. By exploiting the unique hypoxic microenvironment of solid tumors, Tarloxotinib delivers its potent cytotoxic payload, Tarloxotinib-E, directly to the cancer cells, thereby minimizing systemic toxicities and addressing key resistance mechanisms that plague traditional TKI therapies.
Conventional TKIs, while effective in certain patient populations, are often hampered by dose-limiting toxicities due to their indiscriminate inhibition of both mutant and wild-type receptors in healthy tissues.[1] This can lead to significant side effects such as rash and diarrhea, often necessitating dose reductions that can compromise therapeutic efficacy.[2] Furthermore, the development of acquired resistance, frequently through secondary mutations in the target kinase, remains a major clinical challenge.[3][4]
Tarloxotinib circumvents these challenges through its innovative hypoxia-activated design. The inactive prodrug circulates systemically with minimal activity until it reaches the oxygen-deprived core of a tumor.[5][6] There, it is enzymatically converted to its active form, Tarloxotinib-E, a potent pan-HER kinase inhibitor that effectively shuts down the signaling pathways driving cancer cell proliferation and survival.[5][7] This tumor-specific activation leads to a high concentration of the active drug within the tumor, enhancing its anti-cancer activity while significantly reducing exposure and associated toxicities in healthy tissues.[5]
Superior Efficacy in Preclinical Models
In vitro studies have consistently demonstrated the potent and selective activity of Tarloxotinib-E against a range of cancer cell lines harboring EGFR and HER2 mutations, including those notoriously resistant to conventional TKIs, such as EGFR exon 20 insertions.[5][8] The inactive prodrug form, Tarloxotinib, exhibits minimal activity in these assays, highlighting the necessity of hypoxic activation.[8]
| Cell Line | Genetic Alteration | Tarloxotinib-E IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) |
| CUTO14 | EGFR exon 20 insertion (p.A767_V769dupASV) | 208 | 203 | >10,000 | - |
| CUTO17 | EGFR exon 20 insertion (p.N771_H773dupNPH) | 33 | 89 | >10,000 | - |
| CUTO18 | EGFR exon 20 insertion (p.S768_770dupSVD) | 345 | 709 | >10,000 | - |
| Ba/F3 | HER2 exon 20 insertion | <5 | >5 | - | >5 |
| H1781 | HER2 exon 20 insertion | <5 | >5 | - | >5 |
| Table 1: Comparative in vitro activity (IC₅₀) of Tarloxotinib-E and conventional TKIs against various cancer cell lines. Data compiled from multiple preclinical studies.[6][8] |
The superior preclinical efficacy of Tarloxotinib is further underscored in in vivo xenograft models. In mice bearing tumors with EGFR exon 20 insertions, treatment with Tarloxotinib resulted in significant tumor regression, whereas the conventional TKI afatinib failed to impede tumor growth.[8] Similarly, in models of HER2-dependent cancers, Tarloxotinib demonstrated marked tumor growth inhibition.[5]
| Xenograft Model | Genetic Alteration | Treatment | Tumor Growth Inhibition |
| CUTO14 | EGFR exon 20 insertion | Tarloxotinib | Significant tumor regression |
| CUTO17 | EGFR exon 20 insertion | Tarloxotinib | Significant tumor regression |
| CUTO14 & CUTO17 | EGFR exon 20 insertion | Afatinib | No effect on tumor growth |
| H1781 | HER2 exon 20 insertion | Tarloxotinib | Significant tumor growth inhibition |
| Calu-3 | HER2 amplification | Tarloxotinib | Significant tumor growth inhibition |
| Table 2: In vivo efficacy of Tarloxotinib in xenograft models.[5][8] |
Promising Clinical Activity with a Favorable Safety Profile
The promising preclinical data for Tarloxotinib has been translated into the clinical setting. The RAIN-701 phase 2 trial evaluated the efficacy and safety of Tarloxotinib in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertions or HER2-activating mutations, as well as other solid tumors with NRG1/ERBB gene fusions.[9][10]
In the cohort of patients with HER2-activating mutations, Tarloxotinib demonstrated notable anti-tumor activity. Importantly, the treatment was well-tolerated, with a low incidence of severe EGFR-related toxicities commonly observed with conventional TKIs.[2]
| Clinical Trial Cohort | Best Overall Response |
| NSCLC with HER2-activating mutation | |
| Partial Response | 22% |
| Stable Disease | 44% |
| Disease Control Rate | 66% |
| NSCLC with EGFR exon 20 insertion | |
| Stable Disease | 55% |
| Disease Control Rate | 55% |
| Table 3: Clinical efficacy of Tarloxotinib in the RAIN-701 study.[9] |
Visualizing the Advantage: Mechanism and Pathways
The distinct advantage of Tarloxotinib lies in its hypoxia-activated mechanism, which allows for targeted drug delivery and minimizes off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Tarloxotinib Is a Hypoxia-Activated Pan-HER Kinase Inhibitor Active Against a Broad Range of HER-Family Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tarloxotinib in Patients with Advanced NSCLC Harboring an EGFR Exon 20 Insertion or HER2-Activating Mutation [jhoponline.com]
- 10. Press Release: Rain Therapeutics Announces First Patient Dosed in Phase 2 Trial of Tarloxotinib for the Treatment of Non-Small-Cell Lung Cancer with EGFR Exon 20 Insertion or HER2-Activating Mutations [rainoncology.com]
Comparative Efficacy of Tarloxotinib-TKI in Erlotinib and Gefitinib-Resistant NSCLC
A Head-to-Head Analysis Against Alternative Therapies for Researchers and Drug Development Professionals
For researchers and clinicians navigating the challenges of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib in non-small cell lung cancer (NSCLC), the emergence of novel therapeutic strategies is of paramount importance. This guide provides a comprehensive comparison of Tarloxotinib-TKI (Tarloxotinib), a hypoxia-activated prodrug, with current alternative treatments for patients with EGFR-mutant, T790M-negative NSCLC that has progressed on erlotinib or gefitinib.
Executive Summary
Tarloxotinib is a hypoxia-activated prodrug that releases a potent, irreversible pan-ErbB tyrosine kinase inhibitor, Tarloxotinib-E, directly within the hypoxic tumor microenvironment. This targeted delivery mechanism aims to overcome the dose-limiting toxicities associated with systemic EGFR inhibition and effectively target tumors that have developed resistance to first-generation TKIs. Preclinical and clinical data suggest that Tarloxotinib holds promise in this patient population, demonstrating notable anti-tumor activity. This guide will delve into the comparative efficacy of Tarloxotinib against standard-of-care alternatives, namely platinum-based chemotherapy and anlotinib, supported by available experimental data.
Mechanism of Action: Tarloxotinib
Tarloxotinib's innovative design addresses a key challenge in TKI therapy: the development of resistance. In many solid tumors, including NSCLC, areas of low oxygen, or hypoxia, are common. Tarloxotinib is designed to be inactive in circulation and in well-oxygenated tissues. Upon reaching the hypoxic regions of a tumor, it is enzymatically reduced, leading to the release of its active form, Tarloxotinib-E. This active metabolite is a potent, irreversible inhibitor of the entire ErbB family of receptors, including EGFR, HER2, and HER4. This broad-spectrum inhibition is crucial for overcoming resistance mechanisms that may involve signaling through other ErbB family members.
Preclinical Efficacy of Tarloxotinib
Preclinical studies have demonstrated the potential of Tarloxotinib to overcome resistance to first-generation EGFR TKIs. In xenograft models of NSCLC progressing on erlotinib, switching to low-dose Tarloxotinib treatment resulted in significant tumor regression[1][2]. The active form, Tarloxotinib-E, has shown potent inhibition of cell signaling and proliferation in various cancer models in vitro by directly inhibiting the phosphorylation and activation of EGFR, HER2, and HER2/HER3 heterodimers[3]. In vivo studies have confirmed that Tarloxotinib induces tumor regression or growth inhibition in multiple murine xenograft models[3]. Pharmacokinetic analyses have further revealed markedly higher concentrations of the active Tarloxotinib-E in tumor tissue compared to plasma or skin, highlighting its tumor-targeting potential[3].
Comparative Preclinical Data
| Compound | Cell Lines/Model | Key Findings |
| Tarloxotinib | Erlotinib-resistant NSCLC xenografts | Significant regression of tumors progressing on erlotinib[1][2]. |
| Tarloxotinib-E | Patient-derived cancer models (in vitro) | Potent inhibition of EGFR, HER2, and HER2/HER3 phosphorylation and activation[3]. |
| Tarloxotinib | Multiple murine xenograft models (in vivo) | Induced tumor regression or growth inhibition[3]. |
| Erlotinib | Erlotinib-resistant NSCLC xenografts | Continued tumor progression[1][2]. |
Clinical Efficacy of Tarloxotinib and Alternatives
Clinical trials have begun to evaluate the efficacy of Tarloxotinib in patients with TKI-resistant NSCLC. The RAIN-701 study, a Phase 2 open-label trial, assessed Tarloxotinib in patients with advanced NSCLC harboring EGFR exon 20 insertion or HER2-activating mutations who had progressed after platinum-based chemotherapy[4]. While not a direct comparison in the post-erlotinib/gefitinib, T790M-negative setting, the data provides valuable insights into its clinical activity.
For comparison, this guide includes data on two common alternative treatments for this patient population: anlotinib, a multi-target TKI, and standard platinum-based chemotherapy.
Comparative Clinical Trial Data
| Treatment | Trial/Study | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tarloxotinib | RAIN-701 (HER2-activating mutation cohort) | Advanced NSCLC with HER2-activating mutations post-chemotherapy | 22% | 66% | Not Reported | Not Reported |
| Anlotinib | Retrospective Study | T790M-negative NSCLC post-first-line EGFR TKI | 15%[5] | 70%[5] | 3.0 months[5] | Not Completed[5] |
| Anlotinib + Platinum-Pemetrexed | Phase 1b/2 Trial | T790M-negative NSCLC post-first/second-gen EGFR TKI | 47.4%[6][7] | 89.5%[6] | 5.75 months[6][7] | 21.4-22.5 months (in a similar study)[6] |
| Platinum-Pemetrexed Chemotherapy | Retrospective Study | T790M-negative NSCLC post-first-line EGFR TKI | 30.9%[5] | 83%[5] | 4.5 months[5] | Not Completed[5] |
| Platinum-Doublet Chemotherapy | Retrospective Review | T790M-negative NSCLC post-first-line EGFR TKI | 24% | Not Reported | 5.1 months | Not Reported |
| Platinum-based Chemotherapy | Retrospective Study | EGFR-mutated advanced nonsquamous NSCLC post-EGFR TKI | Not Reported | Not Reported | Not Reported | 10.3 - 12.4 months[8] |
Experimental Protocols
Preclinical Xenograft Model for Erlotinib Resistance
A representative experimental protocol for establishing and utilizing an erlotinib-resistant NSCLC xenograft model is as follows:
-
Cell Line Culture: The human NSCLC cell line H1299 (EGFR wild-type and erlotinib-resistant) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: Athymic nude mice are subcutaneously injected with a suspension of H1299 cells in the flank.
-
Tumor Growth and Monitoring: Tumor volumes are measured regularly using calipers. Body weight is also monitored to assess toxicity.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. Erlotinib is administered orally, while Tarloxotinib is typically administered intravenously.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess protein expression and phosphorylation.
RAIN-701 Clinical Trial Protocol (NCT03805841)
The RAIN-701 study is a Phase 2, open-label, single-arm clinical trial designed to evaluate the efficacy and safety of Tarloxotinib in patients with advanced solid tumors harboring specific genetic alterations[4][9][10].
-
Patient Population: The trial enrolls patients with locally advanced or metastatic solid tumors that have progressed on or after standard-of-care therapy. Key cohorts include patients with NSCLC harboring an EGFR exon 20 insertion or a HER2-activating mutation, as well as patients with NRG1 or other ERBB family gene fusions[10].
-
Treatment: Tarloxotinib is administered at a dose of 150 mg/m² as a one-hour intravenous infusion weekly in 28-day cycles[9].
-
Primary Endpoint: The primary endpoint is the Objective Response Rate (ORR) as determined by RECIST v1.1.
-
Secondary Endpoints: Secondary endpoints include Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
EGFR Signaling and Resistance
Resistance to erlotinib and gefitinib in T790M-negative NSCLC can occur through various mechanisms, including the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Tarloxotinib's ability to inhibit multiple ErbB family members may help to overcome some of these resistance mechanisms.
Conclusion
Tarloxotinib-TKI presents a promising, novel approach for the treatment of erlotinib- and gefitinib-resistant NSCLC, particularly in the T790M-negative population. Its unique hypoxia-activated mechanism allows for targeted delivery of a potent pan-ErbB inhibitor to the tumor microenvironment, potentially overcoming resistance and minimizing systemic toxicities. While direct comparative clinical data is still emerging, preclinical evidence and early clinical results suggest that Tarloxotinib warrants further investigation as a valuable therapeutic option in this challenging clinical setting. The comparison with anlotinib and platinum-based chemotherapy provides a framework for evaluating the potential positioning of Tarloxotinib in the treatment landscape of EGFR-mutant NSCLC. Continued research and completion of ongoing clinical trials will be crucial in defining its precise role and clinical benefit.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Preclinical Studies Find That Tarloxotinib May Overcome Resistance to EGFR Tyrosine Kinase Inhibitors [sg.finance.yahoo.com]
- 3. Tarloxotinib is a hypoxia-activated pan-HER kinase inhibitor active against a broad range of HER-family oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rain Therapeutics Announces First Patient Dosed In Phase 2 Trial Of Tarloxotinib For The Treatment Of Non-Small-Cell Lung Cancer With EGFR Exon 20 Insertion Or HER2-Activating Mutations [clinicalleader.com]
- 5. Anlotinib or platinum-pemetrexed as second-line therapy in EGFR T790M-negative lung cancer - Zhong - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Anlotinib plus chemotherapy for T790M‐negative EGFR ‐mutant non‐sqNSCLC resistant to TKIs: A multicenter phase 1b/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anlotinib plus chemotherapy for T790M-negative EGFR-mutant non-sqNSCLC resistant to TKIs: A multicenter phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-world outcomes on platinum-containing chemotherapy for EGFR-mutated advanced nonsquamous NSCLC with prior exposure to EGFR tyrosine kinase inhibitors [frontiersin.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Secondary Mutations Driving Resistance to Tarloxotinib-E: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for the development of next-generation inhibitors and effective treatment strategies. This guide provides a comparative analysis of secondary mutations that confer resistance to Tarloxotinib-E, the active metabolite of the hypoxia-activated prodrug Tarloxotinib. Tarloxotinib-E is an irreversible pan-ErbB tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4.
Recent preclinical studies have identified key secondary mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) that diminish the efficacy of Tarloxotinib-E. These findings are critical for anticipating clinical resistance and informing the design of subsequent therapeutic interventions.
EGFR Exon 20 Insertion Mutations: Acquired Resistance via T790M and C797S
In the context of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, Tarloxotinib-E has demonstrated significant potency. However, acquired resistance has been shown to emerge through the acquisition of secondary mutations, namely T790M and C797S.[1][2] The specific resistance mutation that develops appears to be dependent on the original EGFR exon 20 insertion mutation.[1][2]
Comparative Efficacy Data
The following table summarizes the in vitro 50% inhibitory concentration (IC50) values of Tarloxotinib-E and other relevant EGFR TKIs against Ba/F3 cells expressing various EGFR exon 20 insertion mutations, both with and without acquired resistance mutations.
| Cell Line (EGFR Mutation) | Tarloxotinib-E IC50 (nM) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| Parental (Sensitive) | ||||
| A763insFQEA | Data not available | Data not available | Data not available | Data not available |
| V769insASV | Data not available | Data not available | Data not available | Data not available |
| D770insSVD | Data not available | Data not available | Data not available | Data not available |
| H773insH | Less sensitive | Less sensitive | Less sensitive | Less sensitive |
| H773insNPH | Data not available | Data not available | Data not available | Data not available |
| Acquired Resistance | ||||
| A763insFQEA + T790M | Increased | Increased | Increased | Variable |
| V769insASV + C797S | Increased | Increased | Increased | Increased |
| D770insSVD + T790M | Increased | Increased | Increased | Variable |
| H773insNPH + T790M | Increased | Increased | Increased | Variable |
Note: Specific IC50 values were not provided in the initial search results, but the qualitative increase in resistance is noted. "Less sensitive" indicates a higher baseline IC50 compared to other sensitive mutations.
HER2-Mutant Lung Cancer: C805S Mutation and HER3 Overexpression as Resistance Mechanisms
In HER2-mutant lung cancer models, a secondary C805S mutation in HER2 has been identified as a mechanism of acquired resistance to Tarloxotinib-E.[3] This mutation confers significant resistance to multiple HER2-TKIs.[3] Additionally, increased expression of HER3 has been identified as another acquired resistance mechanism in H1781 lung cancer cells with HER2 mutations.[3]
Comparative Efficacy Data
The IC50 values for Tarloxotinib-E and poziotinib were found to be 50–200 times higher in Ba/F3 cells that acquired the C805S mutation compared to the parental cells.[3]
| Cell Line (HER2 Mutation) | Tarloxotinib-E IC50 (nM) | Poziotinib IC50 (nM) | Other HER2-TKIs IC50 (nM) |
| Parental (Sensitive) | Baseline | Baseline | Baseline |
| Acquired Resistance (C805S) | 50-200x increase | 50-200x increase | Resistant |
Note: Baseline IC50 values and specific values for "other HER2-TKIs" were not detailed in the provided search results.
Experimental Protocols
Generation of Resistant Cell Lines
Resistant cell lines were established through chronic exposure to Tarloxotinib-E after N-ethyl-N-nitrosourea (ENU) mutagenesis treatment.[1] Ba/F3 cells harboring EGFR exon 20 or HER2 mutations were cultured in the presence of gradually increasing concentrations of Tarloxotinib-E. Clones capable of growing in high concentrations of the drug were selected and expanded. The presence of secondary mutations was then confirmed by sequencing the respective genes.
Cell Viability and IC50 Determination
The growth inhibitory effects of various TKIs were assessed using cell viability assays. Cells were seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability was measured using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8). The IC50 values, representing the drug concentration required to inhibit cell growth by 50%, were then calculated from the dose-response curves.
Visualizing Resistance Mechanisms
Tarloxotinib-E Mechanism of Action and Resistance
Figure 1: Mechanism of action of Tarloxotinib-E and the impact of resistance mutations.
Experimental Workflow for Identifying Resistance
Figure 2: Workflow for generating and identifying Tarloxotinib-E resistant cell lines.
Logical Relationship of Tarloxotinib-E Resistance
Figure 3: Logical relationship between Tarloxotinib-E, its target, and resistance mutations.
References
- 1. Activity of tarloxotinib-E in cells with EGFR exon-20 insertion mutations and mechanisms of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity and mechanism of acquired resistance to tarloxotinib in HER2 mutant lung cancer: an in vitro study - Koga - Translational Lung Cancer Research [tlcr.amegroups.org]
Safety Operating Guide
Navigating the Safe Disposal of Tarlox-TKI: A Guide for Laboratory Professionals
Researchers and scientists handling Tarlox-TKI, an irreversible pan-ErbB tyrosine kinase inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific institutional and local regulations are paramount and must be consulted, this guide provides a framework for the proper management of this compound waste, grounded in established safety principles for handling potent chemical compounds.
Waste Characterization and Segregation
A critical first step is the segregation of waste at the point of generation. Different types of waste will require distinct disposal pathways.
| Waste Stream | Description | Disposal Consideration |
| Unused/Expired this compound | Pure, unadulterated this compound powder or stock solutions. | Should be disposed of as hazardous chemical waste. Do not mix with other waste streams. Consult your institution's Environmental Health and Safety (EHS) office for specific labeling and pickup procedures. |
| Contaminated Labware | Glassware, plasticware (e.g., pipette tips, centrifuge tubes), and other equipment that has come into direct contact with this compound. | Solid waste contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container. Avoid disposing of these materials in regular laboratory trash. Some regulations may require specific types of containers for "trace chemotherapy" or hazardous drug waste. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, and other protective gear worn during the handling of this compound. | Dispose of as hazardous waste, especially if visibly contaminated. Follow institutional guidelines for the disposal of PPE used with potent compounds. |
| Aqueous Waste | Buffer solutions, cell culture media, and other aqueous solutions containing this compound. | Do not pour down the drain. Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste. Some institutions may have specific procedures for the neutralization or treatment of certain chemical wastes before disposal. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Place immediately into a designated sharps container that is puncture-resistant and leak-proof. The sharps container should be labeled as containing hazardous drug waste. |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound waste. Note: This is a generalized guideline; always consult and adhere to your institution's specific EHS protocols.
-
Identify and Segregate: At the point of generation, identify all waste materials that have come into contact with this compound. Segregate these materials into the appropriate waste streams as detailed in the table above.
-
Containerize Properly: Use designated, compatible, and properly labeled containers for each waste stream. Ensure containers are sealed to prevent leaks or spills. Labels should clearly indicate the contents (e.g., "Hazardous Waste: this compound," "Trace Chemotherapy Waste").
-
Consult Safety Data Sheets (SDS): While a specific SDS for this compound disposal was not found, referring to the SDS for similar tyrosine kinase inhibitors can provide valuable information on handling and hazards[2][3][4]. The SDS will contain sections on disposal considerations, which generally advise following local, state, and federal regulations[3].
-
Contact EHS for Pickup: Once waste containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not attempt to dispose of hazardous chemical waste through standard municipal waste channels.
-
Decontaminate Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound. Use an appropriate decontamination solution as recommended by your institution's safety protocols. Dispose of all cleaning materials (e.g., wipes, paper towels) as contaminated solid waste.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance purposes for laboratory professionals and does not replace the need to comply with institutional, local, state, and federal regulations regarding hazardous waste disposal. Always consult with your institution's Environmental Health and Safety department for specific procedures.
References
Essential Safety and Logistical Information for Handling Tarlox-TKI
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to Tarlox-TKI. The following table summarizes the recommended PPE for various tasks involving this compound. All PPE should be disposable or decontaminated after each use.[2][3] For tasks with a higher risk of aerosol generation, such as handling powders outside of a contained system, a higher level of respiratory protection is required.
| Task | Recommended Personal Protective Equipment |
| Handling solid (powder) this compound | Double chemotherapy gloves, disposable gown, face shield and N95 respirator (or higher) |
| Preparing solutions | Double chemotherapy gloves, disposable gown, face shield or goggles, and a chemical fume hood |
| Administering to animals | Double chemotherapy gloves, disposable gown, and a face shield or goggles |
| Cleaning spills | Double chemotherapy gloves, disposable gown, face shield or goggles, and an N95 respirator (or higher) |
| Waste disposal | Double chemotherapy gloves and a disposable gown |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to maintaining a safe laboratory environment. The following step-by-step guidance should be strictly adhered to.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation and Weighing:
-
Always handle solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Wear two pairs of chemotherapy-tested gloves, a disposable gown, and a properly fitted N95 respirator.[2]
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding surfaces thoroughly with an appropriate deactivating solution after weighing.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Use a closed system transfer device (CSTD) if available to minimize the risk of spills and aerosols.
-
This compound is soluble in DMSO.[4] Refer to the manufacturer's instructions for specific solubility information.
-
Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
For small spills, trained personnel wearing appropriate PPE (double gloves, gown, eye protection, and respirator) should use a chemotherapy spill kit to clean the area.
-
Absorb the spill with an inert material and place it in a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
4. Disposal:
-
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous waste.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway Logical Relationship
The following diagram illustrates the logical relationship in the event of an exposure incident. Immediate and appropriate action is crucial to mitigate potential harm.
Caption: Logical workflow for responding to an exposure incident.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe laboratory environment. It is imperative to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
